3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Description
Properties
IUPAC Name |
azetidin-3-yloxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-10-7-8/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMHPBVREZOAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875340-81-1 | |
| Record name | 3-[(tert-Butyldimethylsilanyl)oxy]azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(tert-Butyldimethylsilanyl)oxy]azetidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1][2] Their inherent ring strain, with an experimentally determined energy of 25.2 kcal/mol, presents both synthetic challenges and unique conformational properties.[3] This strained ring system can influence the physicochemical properties of parent molecules, often improving metabolic stability, solubility, and target binding affinity.[1] Among functionalized azetidines, 3-[(tert-Butyldimethylsilanyl)oxy]azetidine serves as a crucial building block, offering a protected hydroxyl group that allows for diverse synthetic manipulations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in drug discovery and development.
Physicochemical and Safety Profile
This compound, also known by its IUPAC name azetidin-3-yloxy-tert-butyl-dimethylsilane, is a versatile intermediate in organic synthesis.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 875340-81-1 | [4] |
| Molecular Formula | C9H21NOSi | [4] |
| Molecular Weight | 187.35 g/mol | [4] |
| Exact Mass | 187.139240828 Da | [4] |
| Appearance | Not specified (typically a liquid) | |
| Purity | ≥95% (commercially available) | [5] |
Safety and Handling: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[4][6] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6] All work should be conducted in a well-ventilated area, such as a fume hood.[6] Store the compound in a tightly-sealed container in a cool, dry place.[6]
Synthesis and Purification
The synthesis of this compound typically involves the protection of the hydroxyl group of 3-hydroxyazetidine. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, stable to a wide range of reaction conditions.[7]
General Synthetic Workflow
A common synthetic route involves the reaction of 3-hydroxyazetidine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).[7]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 3-hydroxyazetidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by two key features: the reactivity of the azetidine ring and the lability of the TBDMS protecting group.
Reactions Involving the Azetidine Nitrogen
The secondary amine of the azetidine ring is nucleophilic and can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation. These transformations allow for the introduction of diverse substituents at the 1-position of the azetidine ring, a common strategy in the synthesis of pharmaceutical intermediates. For example, N-benzylation can be achieved by reacting with a benzyl halide in the presence of a base.
Deprotection of the TBDMS Group
The tert-butyldimethylsilyl ether is stable under basic and weakly acidic conditions but can be readily cleaved under acidic conditions or with fluoride ion sources.[7][8] This selective deprotection is a cornerstone of its utility in multi-step synthesis.
Common deprotection methods include:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is a widely used method for the rapid and clean cleavage of TBDMS ethers.[7][8]
-
Acidic conditions: A mixture of acetic acid and water or catalytic amounts of strong acids like HCl in an alcohol solvent can effectively remove the TBDMS group.[7][9]
-
Other methods: Reagents such as acetyl chloride in methanol and catalytic copper (II) chloride dihydrate have also been reported for TBDMS deprotection.[9][10]
Sources
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An In-depth Technical Guide to 3-[(tert-Butyldimethylsilanyl)oxy]azetidine: A Cornerstone Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine, CAS number 875340-81-1, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical attributes, strategic applications, and proven protocols for its derivatization, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations that drive its use in contemporary pharmaceutical research.
Core Compound Synopsis: Properties and Safety
This compound is a bifunctional synthetic intermediate of significant interest. Its structure marries the strained, sp³-rich azetidine ring—a feature increasingly sought after in drug candidates for its ability to improve physicochemical properties—with a protected hydroxyl group.[1][2] The tert-butyldimethylsilyl (TBS) ether provides robust protection for the 3-hydroxy substituent, allowing for selective manipulation of the azetidine nitrogen.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use. Below is a summary of the key identifiers and properties for this compound. While some experimental physical data like boiling and melting points are not widely published, which is common for specialized reagents, its structural and spectroscopic characteristics are well-defined.
| Property | Value | Source |
| CAS Number | 875340-81-1 | [3][4] |
| Molecular Formula | C₉H₂₁NOSi | [3][4] |
| Molecular Weight | 187.35 g/mol | [3] |
| IUPAC Name | azetidin-3-yloxy-tert-butyl-dimethylsilane | [3] |
| Synonyms | 3-((tert-Butyldimethylsilyl)oxy)azetidine | [3] |
| Purity | Typically ≥95% | [5] |
| Storage | Store long-term in a cool, dry place (2-8°C recommended) | [4][6] |
Disclaimer: Experimental spectroscopic data for this compound is not consistently available in public databases. The expected spectroscopic characteristics can be predicted based on its structure and by comparing it to analogous compounds.[7]
Hazard Identification and Safe Handling
From a safety perspective, this compound is classified as a hazardous substance and requires careful handling to mitigate risks.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Mandatory Safe Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[6] Facilities must be equipped with an eyewash station and safety shower.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]
-
Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).[6]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[6]
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6] Keep the container tightly closed when not in use.[6] Avoid sources of ignition.[6]
-
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Strategic Importance in Medicinal Chemistry
The azetidine motif is a valuable scaffold in drug design, prized for its ability to confer desirable properties such as improved metabolic stability, aqueous solubility, and three-dimensional complexity compared to more traditional aromatic or alicyclic rings.[1][2] this compound serves as a versatile precursor to a wide array of 3-substituted azetidines, which are integral components of numerous biologically active compounds.[1]
The core utility of this reagent lies in its orthogonal protecting group strategy. The TBS-protected hydroxyl group at the 3-position is stable under a wide range of conditions used to functionalize the secondary amine of the azetidine ring. Subsequently, the TBS group can be selectively removed to reveal the hydroxyl group for further synthetic elaboration.[9]
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TBDMS-protected azetidin-3-ol synthesis
An In-depth Technical Guide to the Synthesis of 1-(tert-Butyldimethylsilyl)azetidin-3-ol
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of 1-(tert-butyldimethylsilyl)azetidin-3-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a multi-step sequence, commencing with readily available starting materials and employing robust chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the rationale behind the chosen synthetic strategy and reaction conditions. The procedures have been structured to ensure reproducibility and scalability, with a focus on practical application in a research and development setting.
Introduction: The Significance of the Azetidine Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its strained ring system imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Azetidin-3-ol and its derivatives are particularly important intermediates, serving as versatile precursors for the synthesis of a wide range of biologically active compounds.
The protection of the hydroxyl and amino functionalities is a critical aspect of azetidine chemistry, enabling selective modification of the scaffold. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice for protecting the hydroxyl group of azetidin-3-ol due to its steric bulk and predictable reactivity. It is stable under a variety of reaction conditions yet can be readily removed when desired.[3] This guide details a practical and efficient synthesis of 1-(TBDMS)azetidin-3-ol, providing a valuable tool for synthetic chemists.
Synthetic Strategy: A Three-Step Approach
The synthesis of 1-(TBDMS)azetidin-3-ol is strategically divided into three main stages, starting from the commercially available and cost-effective starting materials, benzylamine and epichlorohydrin.[4] This approach is designed for efficiency and scalability.
The overall synthetic transformation is as follows:
Caption: Overall synthetic workflow for 1-(tert-Butyldimethylsilyl)azetidin-3-ol.
The three key steps are:
-
Synthesis of 1-Benzylazetidin-3-ol: This step involves the reaction of benzylamine with epichlorohydrin to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to yield the N-benzylated azetidine ring.
-
N-Debenzylation to Azetidin-3-ol: The benzyl protecting group is removed via catalytic hydrogenation to afford the free azetidin-3-ol.[4]
-
N-Silylation to 1-(tert-Butyldimethylsilyl)azetidin-3-ol: The final step is the selective protection of the azetidine nitrogen with a TBDMS group.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 1-Benzylazetidin-3-ol
The formation of the azetidine ring from benzylamine and epichlorohydrin is a classic example of a nucleophilic substitution followed by an intramolecular cyclization. The use of an aqueous medium is crucial for achieving a good yield in this reaction, as it facilitates the cyclization step.[5]
Caption: Reaction scheme for the synthesis of 1-Benzylazetidin-3-ol.
Experimental Protocol:
-
To a solution of benzylamine (30.0 g, 280 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (epichlorohydrin) (30.0 g, 324 mmol) at 0-5 °C with stirring.[4]
-
Stir the reaction mixture at 0-5 °C for 16 hours.[4]
-
Isolate the crude product by filtration, wash with water (60 mL), and dry under vacuum.[4]
-
Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.[4]
-
Heat the mixture to 80-90 °C and stir under reflux for 16 hours.[4]
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by vacuum distillation or column chromatography to yield 1-benzylazetidin-3-ol.
Causality and Expertise:
-
Choice of Benzylamine: Benzylamine is an excellent choice as it is inexpensive and the N-benzyl group can be easily removed by hydrogenolysis in the subsequent step. The use of a less bulky amine like benzylamine is economically advantageous over more sterically hindered amines like benzhydrylamine.[5]
-
Aqueous Medium: The initial reaction is performed in water, which has been shown to be surprisingly effective for this transformation, leading to significantly improved yields compared to organic solvents.[5]
-
Two-Step, One-Pot Variation: While presented here as a two-step process for clarity, this reaction can often be performed in a "one-pot" fashion where the cyclization is induced by adding a base after the initial ring-opening of the epoxide.
Step 2: N-Debenzylation to Azetidin-3-ol
The removal of the N-benzyl group is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.
Experimental Protocol:
-
To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF) (350 mL), add 5% Pd/C (1.75 g).[4]
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 20 hours.[4]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain azetidin-3-ol, which can be used in the next step without further purification.
Trustworthiness and Self-Validation:
-
Reaction Monitoring: The progress of the debenzylation should be carefully monitored by TLC or GC-MS to ensure complete removal of the benzyl group. Incomplete reaction will lead to a mixture of products that can be difficult to separate.
-
Catalyst Handling: Palladium on carbon is flammable when dry and should be handled with care. It is typically handled as a wet paste.
Step 3: N-Silylation to 1-(tert-Butyldimethylsilyl)azetidin-3-ol
The final step involves the protection of the azetidine nitrogen with a TBDMS group. This is a standard protection protocol for amines.
Experimental Protocol:
-
Dissolve azetidin-3-ol (from the previous step, assuming ~214 mmol) and imidazole (32.0 g, 470 mmol) in anhydrous N,N-dimethylformamide (DMF) (400 mL) at room temperature under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (35.5 g, 235 mmol) in anhydrous DMF (100 mL) to the stirred solution.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to obtain 1-(tert-butyldimethylsilyl)azetidin-3-ol.
Expertise and Causality:
-
Imidazole as Base and Catalyst: Imidazole serves as a base to neutralize the HCl generated during the reaction. It also acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that efficiently silylates the amine.[3]
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the TBDMSCl and the silylated product.
Data Summary
The following table summarizes the key parameters for each step of the synthesis.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ring Formation & Cyclization | Benzylamine, Epichlorohydrin | Na₂CO₃ | Water, Acetonitrile | 0-5 then 80-90 | 16 + 16 | 60-75 |
| 2 | N-Debenzylation | 1-Benzylazetidin-3-ol | 5% Pd/C, H₂ | THF | Room Temp | 20 | >90 |
| 3 | N-Silylation | Azetidin-3-ol | TBDMSCl, Imidazole | DMF | Room Temp | 12-24 | 80-90 |
Conclusion
This technical guide has outlined a robust and reproducible three-step synthesis of 1-(tert-butyldimethylsilyl)azetidin-3-ol. By providing detailed experimental protocols and explaining the underlying chemical principles, this document serves as a practical resource for chemists in the pharmaceutical and biotechnology industries. The described methodology utilizes readily available starting materials and well-established chemical transformations, making it an attractive route for the preparation of this valuable synthetic intermediate.
References
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Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
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Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47699-47724. [Link]
- Imperial Chemical Industries PLC. (1984). Preparation of 1-substituted azetidin-e-ol derivitives. ZA843258B.
- Imperial Chemical Industries PLC. (1985).
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Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
- Anderson, A. G., Jr., & Lok, R. (1972). The Synthesis and Chemistry of 1-Benzhydrylazetidin-3-ol and Related Compounds. The Journal of Organic Chemistry, 37(24), 3953–3955.
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Reddy, B. V. S., et al. (2014). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 18(9), 1144-1149. [Link]
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Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
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- 6. benchchem.com [benchchem.com]
Spectroscopic Elucidation of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the spectral data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural confirmation and quality control of this versatile building block.
The azetidine ring is a crucial motif in medicinal chemistry, and silyl ethers are common protecting groups in organic synthesis. The accurate characterization of molecules like this compound is therefore paramount for the successful development of novel chemical entities.
Molecular Structure
The structure of this compound, with the systematic numbering used for spectral assignments, is presented below.
Caption: Figure 1. Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the exchangeable N-H proton, and the protons of the tert-butyldimethylsilyl (TBDMS) protecting group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.4 - 4.5 | quintet | 1H | H-3 |
| ~3.8 - 3.9 | t | 2H | H-2a, H-4a |
| ~3.5 - 3.6 | t | 2H | H-2b, H-4b |
| ~2.0 - 2.5 | br s | 1H | N-H |
| 0.89 | s | 9H | C(CH ₃)₃ |
| 0.07 | s | 6H | Si(CH ₃)₂ |
Causality Behind Predicted Shifts:
-
H-3: This methine proton is deshielded by the adjacent electronegative oxygen atom, hence its downfield shift. It is expected to appear as a quintet due to coupling with the four neighboring protons on C-2 and C-4.
-
H-2/H-4: The methylene protons of the azetidine ring are diastereotopic. They are expected to show complex splitting patterns, likely appearing as two overlapping triplets.
-
N-H: The chemical shift of the N-H proton can be highly variable and concentration-dependent. It is expected to be a broad singlet and may exchange with D₂O.
-
TBDMS Protons: The tert-butyl group will appear as a sharp singlet integrating to nine protons, and the two methyl groups on the silicon will appear as another sharp singlet integrating to six protons, both in the characteristic upfield region of the spectrum.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~65.0 | C-3 |
| ~48.0 | C-2, C-4 |
| 25.7 | C(C H₃)₃ |
| 18.1 | C (CH₃)₃ |
| -4.8 | Si(C H₃)₂ |
Causality Behind Predicted Shifts:
-
C-3: This carbon is attached to oxygen and is therefore the most deshielded of the sp³ carbons, aside from the quaternary carbon of the t-butyl group.[1][2]
-
C-2, C-4: These equivalent methylene carbons are adjacent to the nitrogen atom, resulting in a downfield shift compared to simple alkanes.
-
TBDMS Carbons: The carbons of the TBDMS group have characteristic chemical shifts, with the quaternary carbon appearing further downfield than the methyl carbons. The silicon-bound methyl groups are highly shielded and appear upfield, often at negative ppm values.
Experimental Protocol: NMR Spectroscopy
Caption: Figure 2. NMR Workflow
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. A standard pulse sequence with a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay is typically sufficient. Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument (operating at 100 MHz for ¹³C), acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
-
Data Analysis: Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities. For the ¹³C spectrum, identify the chemical shifts of the peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch |
| 2958, 2858 | Strong | C-H stretch (alkyl) |
| 1255 | Strong | Si-CH₃ symmetric deformation |
| ~1100 | Strong | C-O-Si stretch |
| 835, 775 | Strong | Si-C stretch |
Interpretation of IR Data:
-
The presence of a sharp peak around 3350 cm⁻¹ is indicative of the N-H stretch of the secondary amine in the azetidine ring.
-
Strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl groups.
-
The C-O-Si linkage is expected to show a strong absorption band in the 1100 cm⁻¹ region.
-
The TBDMS group is readily identified by the strong Si-CH₃ band at 1255 cm⁻¹ and the Si-C stretching bands between 775 and 835 cm⁻¹.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrum (Electron Ionization)
| m/z | Predicted Ion |
| 187 | [M]⁺ (Molecular Ion) |
| 172 | [M - CH₃]⁺ |
| 130 | [M - C₄H₉]⁺ |
| 75 | [(CH₃)₂Si=OH]⁺ |
| 73 | [(CH₃)₃Si]⁺ |
Fragmentation Analysis:
Caption: Figure 3. Predicted MS Fragmentation
The TBDMS group exhibits a highly characteristic fragmentation pattern. The most prominent fragmentation pathway involves the loss of a tert-butyl radical ([M - 57]⁺), resulting in a base peak at m/z 130. Loss of a methyl radical ([M - 15]⁺) to give a peak at m/z 172 is also expected. Other characteristic fragment ions for the TBDMS group include m/z 75 and 73. The molecular ion peak at m/z 187 may be of low abundance.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The provided protocols offer a standardized approach for the experimental acquisition of this data. While this guide is based on well-established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation and for establishing a reference standard for quality control purposes.
References
-
Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
-
PubChem. 3-((tert-Butyldimethylsilanyl)oxy)azetidine. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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A Technical Guide to 3-[(tert-Butyldimethylsilyl)oxy]azetidine: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 3-[(tert-Butyldimethylsilyl)oxy]azetidine, a versatile bifunctional building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational rigidity and metabolic stability to drug candidates, making it a privileged scaffold in medicinal chemistry.[1][2] The tert-butyldimethylsilyl (TBS) ether serves as a robust and readily cleavable protecting group for the hydroxyl functionality, allowing for selective manipulation of the azetidine nitrogen. This document details the physicochemical properties, spectroscopic signature, a robust synthetic protocol, and key applications of this compound, including N-functionalization and deprotection strategies.
Core Molecular Attributes
3-[(tert-Butyldimethylsilyl)oxy]azetidine is a cornerstone intermediate for introducing the 3-hydroxyazetidine moiety. Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NOSi | PubChem[3] |
| Molecular Weight | 187.35 g/mol | PubChem[3] |
| CAS Number | 875340-81-1 | PubChem[3] |
| IUPAC Name | azetidin-3-yloxy-tert-butyl-dimethylsilane | PubChem[3] |
| Appearance | Predicted: Colorless to pale yellow oil | - |
| Boiling Point | Not available (predicted to be high) | - |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, DMF) | - |
Computed Physicochemical Data
The following data, computed by PubChem, provides insight into the molecule's behavior in biological and chemical systems.[3]
| Descriptor | Value |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 187.139240828 Da |
| Topological Polar Surface Area | 21.3 Ų |
| LogP (Predicted) | 1.8 - 2.2 |
Spectroscopic Characterization
Disclaimer: Experimental spectroscopic data for 3-[(tert-Butyldimethylsilyl)oxy]azetidine is not widely published. The data presented here is predicted based on established chemical shift values for the TBS group and analysis of closely related azetidine structures found in the literature.[4][5]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~4.45 | Quintet | 1H | CH-O | The proton on the carbon bearing the silyloxy group. Expected to be a multiplet due to coupling with the four adjacent protons on the azetidine ring. |
| ~3.60 | Triplet | 2H | CH ₂(ax)-N | Protons on the azetidine ring adjacent to the nitrogen, likely appearing as a triplet or more complex multiplet. |
| ~3.30 | Triplet | 2H | CH ₂(eq)-N | Protons on the azetidine ring adjacent to the nitrogen, diastereotopic to the other set of methylene protons. |
| ~2.50 | Broad Singlet | 1H | NH | The amine proton signal is often broad and its chemical shift is concentration-dependent. May exchange with D₂O. |
| 0.89 | Singlet | 9H | Si-C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
| 0.07 | Singlet | 6H | Si-(CH₃ )₂ | The six equivalent protons of the two methyl groups on the silicon atom give a sharp singlet upfield. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~65.0 | C H-O | The carbon atom attached to the silyloxy group. Its chemical shift is influenced by the electropositive silicon atom. |
| ~48.0 | C H₂-N | The two equivalent methylene carbons of the azetidine ring. |
| 25.7 | Si-C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| 18.1 | Si-C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| -4.8 | Si-(C H₃)₂ | The two methyl carbons attached to the silicon appear at a characteristic upfield chemical shift. |
Predicted IR Spectrum (Thin Film)
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3350-3250 | N-H Stretch | Moderate, broad peak characteristic of a secondary amine. |
| 2955, 2929, 2857 | C-H Stretch (sp³) | Strong, sharp peaks from the TBS and azetidine alkyl groups. |
| 1255 | Si-CH₃ Bend | Strong, characteristic peak for the Si-Me₂ group. |
| 1100-1080 | C-O-Si Stretch | Strong, broad peak indicating the silyl ether linkage. |
| 835, 775 | Si-C Stretch | Strong, sharp peaks, characteristic of the TBS group. |
Synthesis and Purification
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]azetidine is most efficiently achieved via the silylation of 3-hydroxyazetidine. Due to the inherent reactivity of the parent azetidine, the synthesis often proceeds through an N-protected intermediate, followed by deprotection. However, for direct use where the nitrogen is intended to be functionalized, direct silylation of 3-hydroxyazetidine hydrochloride is feasible.
Workflow for Synthesis
Caption: Synthetic workflow for 3-[(tert-butyldimethylsilyl)oxy]azetidine.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 3-[(tert-butyldimethylsilyl)oxy]azetidine from 3-hydroxyazetidine hydrochloride.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-hydroxyazetidine hydrochloride (1.0 eq) and imidazole (2.5 eq).
-
Dissolution: Add anhydrous DMF to the flask (approx. 0.2 M concentration relative to the starting material) and stir the suspension at room temperature until the solids are mostly dissolved.
-
Silylation: Cool the mixture to 0°C using an ice bath. Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise over 15 minutes. A white precipitate (imidazole hydrochloride) will form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 10% MeOH in DCM, and visualizing with a ninhydrin stain.
-
Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution, starting from 100% ethyl acetate and gradually increasing the polarity with a mixture of ethyl acetate/methanol/triethylamine (e.g., 90:8:2), is typically effective for isolating the pure product.
Causality and Insights:
-
Imidazole: Serves a dual role. It acts as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction. More importantly, it acts as a nucleophilic catalyst by forming a highly reactive silylimidazolium intermediate, which accelerates the silylation of the alcohol.[6]
-
DMF: A polar aprotic solvent is chosen to dissolve the polar starting materials and intermediates.[7]
-
Aqueous Workup: The NaHCO₃ wash is crucial to remove any remaining acidic byproducts and the imidazole hydrochloride salt.
-
Purification: The addition of a small amount of triethylamine to the chromatography eluent is a common practice to prevent the slightly acidic silica gel from cleaving the silyl ether or causing the basic amine product to streak on the column.
Chemical Reactivity and Applications
This molecule is a bifunctional building block. The secondary amine can be readily functionalized, while the TBS ether remains intact. Subsequently, the TBS group can be removed to unmask the hydroxyl group for further modification.
Application 1: N-Functionalization (N-Alkylation Example)
The secondary amine of the azetidine ring is a nucleophile and can be readily alkylated, acylated, or used in reductive amination protocols.
Caption: General scheme for N-alkylation.
Experimental Protocol: N-Benzylation
-
Setup: In a round-bottom flask, dissolve 3-[(tert-butyldimethylsilyl)oxy]azetidine (1.0 eq) in acetonitrile (ACN).
-
Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, filter off the solids and concentrate the filtrate. Redissolve the residue in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purification: The product can be purified by silica gel chromatography if necessary. (Adapted from a similar procedure[8]).
Application 2: Deprotection of the TBS Ether
The TBS group is robust but can be selectively cleaved under specific conditions, most commonly using a fluoride source or acidic conditions.
Caption: General scheme for TBS deprotection.
Experimental Protocol: Fluoride-Mediated Deprotection
-
Setup: Dissolve the N-functionalized 3-[(tert-butyldimethylsilyl)oxy]azetidine (1.0 eq) in tetrahydrofuran (THF).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction for 2-4 hours at room temperature. Monitor the disappearance of the starting material by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to isolate the desired 3-hydroxyazetidine derivative. (Based on standard TBAF deprotection protocols[7][9]).
Causality and Insights:
-
Fluoride Source: The high affinity of silicon for fluoride (Si-F bond energy is ~142 kcal/mol) is the driving force for this deprotection method. TBAF is the most common reagent due to its solubility in organic solvents.[9]
-
Acidic Deprotection: Alternatively, acids like HCl in methanol or trifluoroacetic acid (TFA) in dichloromethane can be used. However, this method is less selective if other acid-sensitive functional groups are present in the molecule.[7]
Safety and Handling
Hazard Summary: Based on GHS classifications for this compound, it is considered hazardous.[3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
Conclusion
3-[(tert-Butyldimethylsilyl)oxy]azetidine is a strategically important synthetic intermediate. The stability of the TBS ether coupled with the nucleophilicity of the azetidine nitrogen allows for a modular approach to constructing complex, 3-hydroxyazetidine-containing molecules. The protocols and data presented in this guide offer a framework for the effective synthesis, characterization, and downstream application of this valuable building block, empowering researchers in the pursuit of novel therapeutics and advanced materials.
References
-
Couty, F., David, O., & Larquet, E. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
SpectraBase. (n.d.). (1'R,3S,4S)-3-[1-(TERT.-BUTYLDIMETHYLSILYLOXY)-ETHYL]-4-(ISOPROPYLCARBONYLOXY)-AZETIDIN-2-ONE. Wiley-VCH. Retrieved from [Link]
-
Chemsrc. (2025). 4-Cyanobenzaldehyde | CAS#:105-07-7. Retrieved from [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. ESI for Organic & Biomolecular Chemistry. Available at: [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TBS Protection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-((tert-Butyldimethylsilanyl)oxy)azetidine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Tert-butyldiphenylsilyloxy)azetidine. PubChem Compound Database. Retrieved from [Link]
-
Wang, L., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 22(9), 1433. Available at: [Link]
-
Ombito, J. O., et al. (2015). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2015(1), 20-101. Available at: [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-261. Available at: [Link]
-
ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds? Retrieved from [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]
-
Iwamoto, S., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(21), 6652. Available at: [Link]
-
PubChemLite. (n.d.). 3-{[(tert-butyldimethylsilyl)oxy]methyl}azetidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Fluka. (n.d.). Silylation. Available at: [Link]
-
Khan, A., Ghosh, S., & Choudhury, L. H. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. European Journal of Organic Chemistry, 2004(10), 2188-2193. Available at: [Link]
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-[(tert-Butyldimethylsilyl)oxy]azetidine: Synthesis, Characterization, and Application in Modern Drug Discovery
Introduction: The Azetidine Scaffold and the Strategic Role of 3-[(tert-Butyldimethylsilyl)oxy]azetidine
The azetidine moiety, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced aqueous solubility, and a lower lipophilicity compared to more conventional saturated heterocyles like piperidine and pyrrolidine. The strategic incorporation of the azetidine ring allows for the exploration of novel chemical space and can lead to enhanced binding affinity and selectivity for biological targets.
This guide provides an in-depth technical overview of a key building block in the synthesis of functionalized azetidines: 3-[(tert-Butyldimethylsilyl)oxy]azetidine . We will delve into its commercial availability, synthesis, characterization, and its versatile applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Physicochemical and Safety Profile
3-[(tert-Butyldimethylsilyl)oxy]azetidine, with the molecular formula C₉H₂₁NOSi, has a molecular weight of 187.35 g/mol [1]. Its structure features a central azetidine ring with a bulky tert-butyldimethylsilyl (TBS) protecting group on the hydroxyl function at the 3-position. This protecting group imparts thermal stability and allows for selective functionalization of the azetidine nitrogen.
Key Physicochemical Properties: [1]
-
Molecular Formula: C₉H₂₁NOSi
-
Molecular Weight: 187.35 g/mol
-
IUPAC Name: azetidin-3-yloxy-tert-butyl-dimethylsilane
-
CAS Number: 875340-81-1
Safety and Handling:
3-[(tert-Butyldimethylsilyl)oxy]azetidine is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Commercial Availability: A Comparative Overview
3-[(tert-Butyldimethylsilyl)oxy]azetidine is commercially available from a range of chemical suppliers, typically at a purity of ≥95%. The availability in various quantities allows for its use in both small-scale discovery and larger-scale synthetic campaigns. Below is a comparative table of representative suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective vendors.
| Supplier | Representative Product Number | Purity | Available Quantities |
| AK Scientific, Inc. | 5342DN | 95% | Inquire |
| Apollo Scientific | OR317233 | ≥95% | 250mg, 1g, 5g |
| Biosynth | AKB34081 | Inquire | Inquire |
| BLDpharm | BD139935 | 97% | 1g, 5g, 25g |
| Combi-Blocks | OR-9321 | >95.0% | 1g, 5g |
Synthesis and Characterization: A Practical Approach
Proposed Synthetic Pathway
The synthesis involves the reaction of 3-hydroxyazetidine with a tert-butyldimethylsilylating agent, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a suitable base.
Caption: Proposed synthesis of 3-[(tert-Butyldimethylsilyl)oxy]azetidine.
Experimental Protocol: Silylation of 3-Hydroxyazetidine
This protocol is a generalized procedure based on standard silylation methods for primary and secondary alcohols.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq) at 0 °C and stir for 15 minutes to generate the free base in situ.
-
Add imidazole (2.5 eq) to the reaction mixture.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-[(tert-Butyldimethylsilyl)oxy]azetidine.
Spectroscopic Characterization
While experimental spectra for 3-[(tert-Butyldimethylsilyl)oxy]azetidine are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.4 - 4.5 | m | 1H | CH-O |
| ~3.6 - 3.7 | m | 2H | Azetidine CH₂ |
| ~3.0 - 3.1 | m | 2H | Azetidine CH₂ |
| ~2.0 (broad s) | 1H | NH | |
| 0.89 | s | 9H | Si-C(CH₃)₃ |
| 0.07 | s | 6H | Si-(CH₃)₂ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~65 | CH-O |
| ~50 | Azetidine CH₂ |
| 25.7 | Si-C(C H₃)₃ |
| 18.1 | Si-C (CH₃)₃ |
| -4.8 | Si-(CH₃)₂ |
Infrared (IR) Spectroscopy (Predicted):
-
~3350 cm⁻¹: N-H stretch (secondary amine)
-
~2950, 2850 cm⁻¹: C-H stretch (alkyl)
-
~1250 cm⁻¹: Si-CH₃ bend
-
~1100 cm⁻¹: C-O stretch
-
~830 cm⁻¹: Si-C stretch
Mass Spectrometry (MS) (Predicted):
-
[M+H]⁺: m/z 188.14
Applications in Synthetic and Medicinal Chemistry
3-[(tert-Butyldimethylsilyl)oxy]azetidine serves as a versatile building block for introducing the 3-hydroxyazetidine pharmacophore into more complex molecules. The TBS protecting group is stable to a wide range of reaction conditions, allowing for selective N-functionalization of the azetidine ring.
N-Functionalization Reactions
The secondary amine of 3-[(tert-Butyldimethylsilyl)oxy]azetidine is nucleophilic and can readily undergo a variety of transformations, including N-alkylation, N-acylation, and N-arylation.
Caption: Key N-functionalization reactions of 3-[(tert-Butyldimethylsilyl)oxy]azetidine.
Deprotection and Further Functionalization
The tert-butyldimethylsilyl group can be readily removed under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to unmask the hydroxyl group for subsequent reactions.
Example Application: Synthesis of a Hypothetical Bioactive Scaffold
While specific examples starting directly from 3-[(tert-Butyldimethylsilyl)oxy]azetidine are not prevalent in the literature, its utility can be illustrated in the synthesis of a hypothetical scaffold relevant to CNS drug discovery. For instance, N-alkylation with a substituted benzyl bromide, followed by desilylation, would provide a 1-benzyl-3-hydroxyazetidine derivative, a common motif in compounds targeting monoamine transporters.
Conclusion
3-[(tert-Butyldimethylsilyl)oxy]azetidine is a valuable and commercially accessible building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its robust protecting group allows for selective N-functionalization, providing a gateway to a diverse range of substituted azetidine derivatives. The protocols and data presented in this guide offer a foundational understanding for researchers to effectively utilize this versatile intermediate in their synthetic endeavors. The continued exploration of azetidine chemistry promises to yield new therapeutic agents with improved pharmacological profiles.
References
An In-Depth Technical Guide to Azetidine Ring Strain and Reactivity
Abstract
Azetidine, a four-membered nitrogen-containing heterocycle, occupies a unique niche in chemical science, bridging the gap between the highly reactive, unstable aziridine and the more conformationally flexible, less reactive pyrrolidine.[1] Its inherent ring strain, a consequence of distorted bond angles and torsional eclipsing interactions, is not a liability but rather a powerful synthetic tool. This guide provides an in-depth analysis of the energetic landscape of the azetidine ring, exploring how its strain energy and conformational dynamics dictate its chemical reactivity. We will dissect the canonical ring-opening reactions, modern functionalization strategies, and the pivotal role of azetidines as privileged scaffolds in medicinal chemistry, supported by field-proven experimental protocols.
The Azetidine Scaffold: An Introduction to its Unique Energetic Landscape
The chemical behavior of any cyclic system is fundamentally governed by its stability. For azetidine, this stability is a delicate balance between the strength of its sigma bonds and the destabilizing influence of ring strain.
A Quantitative Perspective on Ring Strain
The reactivity of azetidines is largely driven by a significant ring strain of approximately 25.4 kcal/mol.[1] This value places it in a synthetically advantageous position: it is substantially more stable and easier to handle than the three-membered aziridine (ring strain ≈ 27.7 kcal/mol), yet reactive enough for strain-release reactions that are not feasible with the five-membered pyrrolidine (ring strain ≈ 5.4 kcal/mol).[1] This intermediate reactivity allows for unique chemical transformations to be triggered under controlled conditions.[2]
| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
| Piperidine | 6 | < 1 |
| Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles. Data sourced from RSC Publishing[1]. |
Conformational Dynamics: The Puckered Ring
To alleviate some of the torsional strain inherent in a planar four-membered ring, azetidine adopts a non-planar, puckered conformation.[3][4] This puckering is a dynamic equilibrium where the ring rapidly inverts between two equivalent puckered forms. Gas-phase electron diffraction studies have characterized the ring configuration of azetidine with a dihedral angle of approximately 37°.[5]
The introduction of substituents on the ring can significantly influence this conformational preference. Bulky substituents, for instance, will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the protons on the adjacent carbons of the ring.[4] This conformational bias is a critical factor in stereoselective reactions and the design of molecules with specific three-dimensional geometries for biological targets.[6]
Reactivity Dictated by Strain: A Chemist's Guide to Azetidine Transformations
The stored potential energy in the azetidine ring provides a powerful thermodynamic driving force for a variety of chemical reactions.[3] These transformations can be broadly categorized into ring-opening reactions and functionalizations that preserve the core scaffold.
Nucleophilic Ring-Opening: The Canonical Reaction
Ring-opening reactions are a cornerstone of azetidine chemistry, offering a versatile pathway to functionalized acyclic amines.[3][7] These reactions are typically initiated by activating the nitrogen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.
Causality Behind the Choice of N-Activation: An unactivated azetidine ring is relatively stable.[7] To promote ring-opening, the nitrogen must be rendered a better leaving group. This is commonly achieved by:
-
Protonation/Acid Catalysis: In the presence of strong acids, the nitrogen is protonated, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack.[8]
-
Acylation/Sulfonylation: Attaching an electron-withdrawing group (e.g., tosyl, nosyl, Boc) to the nitrogen polarizes the C-N bonds, making the ring carbons more electrophilic. The N-sulfonyl or N-acyl group also functions as an excellent leaving group upon ring cleavage.[9]
The regioselectivity of the nucleophilic attack on unsymmetrical azetidines is governed by a combination of electronic and steric effects. Nucleophiles generally attack the less sterically hindered carbon, but electronic factors, such as the presence of a stabilizing group (e.g., aryl) on an adjacent carbon, can direct the attack to the more substituted position.[7]
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Role of silyl protecting groups in organic synthesis
An In-Depth Technical Guide to the Role of Silyl Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of multi-step organic synthesis, particularly within drug development, the strategic use of protecting groups is a cornerstone of success.[1][2] Among the myriad of options, silyl ethers have emerged as indispensable tools for the temporary masking of hydroxyl and other reactive functional groups.[1][3][4] Their widespread adoption is a testament to their tunable stability, ease of installation and removal under mild conditions, and their role in enabling complex molecular architecture construction.[3][5] This guide provides a comprehensive exploration of the core principles and practical applications of silyl protecting groups, offering field-proven insights for their effective implementation in synthesis.
The Strategic Imperative for Silyl Ethers in Synthesis
The hydroxyl group is a ubiquitous and highly reactive functionality that often requires temporary masking to prevent undesired side reactions during synthetic transformations.[6][7] Silyl ethers, with the general structure R¹R²R³Si−O−R⁴, serve as robust and versatile protecting groups for alcohols.[3] Their utility is rooted in the nuanced interplay of steric and electronic factors of the substituents on the silicon atom, which allows for a broad spectrum of stability and reactivity.[4][8] This enables chemists to devise intricate, multi-step synthetic routes with a high degree of chemo- and regioselectivity.[1][9]
The ideal protecting group should be easily introduced and removed in high yield under mild conditions that do not affect other functional groups within the molecule.[10] Silyl ethers excel in this regard, offering a diverse toolkit for orthogonal protection strategies, where one silyl group can be selectively cleaved in the presence of another.[1][9]
A Comparative Analysis of Common Silyl Protecting Groups
The choice of a silyl protecting group is a critical decision in synthetic planning, dictated by the specific demands of the reaction sequence. The most commonly employed silyl ethers are distinguished by the substituents on the silicon atom, which directly impacts their steric bulk and, consequently, their stability.[3][8]
| Silyl Group | Abbreviation | Silylating Agent | Key Characteristics |
| Trimethylsilyl | TMS | TMSCl, HMDS, BSA | Highly labile, suitable for temporary protection.[9][11] |
| Triethylsilyl | TES | TESCl, TESOTf | More stable than TMS, offers a moderate level of stability.[9][11] |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, TBDMSOTf | A versatile and robust group, widely used in multi-step synthesis.[3][9][11] |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | Offers greater steric hindrance and increased stability compared to TBDMS.[3][9][11] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, TBDPSOTf | Even more stable than TBDMS and TIPS, particularly towards acidic conditions.[3][9][11] |
The relative stability of these silyl ethers is a crucial factor in their selection and is summarized below:
Relative Rates of Cleavage: [3][8]
-
Acidic Conditions: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000)
-
Basic Conditions: TMS (1) < TES (10-100) < TBDMS ~ TBDPS (20,000) < TIPS (100,000)
This predictable hierarchy of stability forms the basis for orthogonal protection strategies, allowing for the sequential deprotection of different hydroxyl groups within the same molecule.[9]
The Chemistry of Silylation: Forming the Silyl Ether
The formation of a silyl ether, or silylation, typically involves the reaction of an alcohol with a silyl halide (commonly a chloride) or a silyl triflate in the presence of a base.[3][12] The base serves to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic silicon atom.[12]
General Mechanism of Silylation
The reaction generally proceeds via a nucleophilic substitution at the silicon center.[12] The choice of silylating agent, base, and solvent significantly influences the reaction rate and selectivity.[13]
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IUPAC name for 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
An In-depth Technical Guide to 3-[(tert-Butyldimethylsilanyl)oxy]azetidine: A Cornerstone Building Block in Modern Drug Discovery
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structural motif in medicinal chemistry.[1][2][3] Its inherent ring strain and well-defined three-dimensional geometry offer a unique scaffold that can impart favorable physicochemical properties, such as improved metabolic stability, solubility, and ligand efficiency, when incorporated into drug candidates.[3] This guide focuses on this compound, a key synthetic intermediate that provides a stable and versatile platform for introducing the valuable 3-hydroxyazetidine pharmacophore. By masking the hydroxyl group with a robust tert-butyldimethylsilyl (TBDMS) protecting group, this building block allows for selective functionalization of the azetidine nitrogen under a wide range of reaction conditions. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, strategic applications, and handling of this essential chemical tool.
Introduction to the Azetidine Scaffold and Silyl Protection Strategy
The synthesis of complex pharmaceutical agents is a multi-step process where precise control over reactive functional groups is paramount. The azetidine moiety is particularly sought after as a bioisosteric replacement for larger, more flexible rings like pyrrolidine or piperidine, offering a strategy to rigidly constrain molecular conformation and optimize interactions with biological targets.[3] However, the reactivity of the azetidine ring itself, coupled with other functional groups, presents a synthetic challenge.
This is where the concept of protecting groups becomes critical. The tert-butyldimethylsilyl (TBDMS) ether is a gold standard for the protection of hydroxyl groups.[4][5] Its significant steric bulk renders it exceptionally stable across a broad spectrum of reaction conditions—including exposure to strong bases, organometallic reagents, and many oxidizing and reducing agents—where less hindered silyl ethers like trimethylsilyl (TMS) would fail.[5][6] The TBDMS group's stability is approximately 10,000 times greater than that of the TMS group towards hydrolysis.
This compound masterfully combines these two strategic elements: the desirable azetidine core and the reliable TBDMS protecting group. This combination creates a building block where the azetidine nitrogen is available for diverse synthetic transformations, while the 3-position hydroxyl group remains inert until its strategic unveiling is required, typically in the final stages of a synthetic sequence.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is essential for its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | azetidin-3-yloxy-tert-butyl-dimethylsilane | [7] |
| Molecular Formula | C₉H₂₁NOSi | [7] |
| Molecular Weight | 187.35 g/mol | [7] |
| CAS Number | 875340-81-1 | [7] |
| Appearance | Colorless to pale yellow liquid/oil | --- |
| Boiling Point | Not readily available; high boiling point expected | --- |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the TBDMS group, including a singlet around 0.05-0.10 ppm corresponding to the two silicon-methyl groups (6H) and a larger singlet around 0.85-0.95 ppm for the tert-butyl group (9H). The azetidine ring protons will appear as multiplets in the 3.0-4.5 ppm region. The proton on the carbon bearing the oxygen (CH-O) will likely be a quintet or multiplet around 4.3-4.5 ppm.
-
¹³C NMR: The carbon spectrum will display signals for the TBDMS group with the methyl carbons appearing near 0 ppm and the tert-butyl carbons around 18 and 25 ppm. The azetidine ring carbons are expected in the 45-70 ppm range.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺.[8][9]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most efficiently achieved by the direct silylation of a suitable 3-hydroxyazetidine precursor. The following protocol is based on well-established procedures for TBDMS protection of alcohols and provides a reliable route to the target compound.[10]
Retrosynthetic Analysis
A logical disconnection reveals that the target molecule can be accessed from a commercially available or readily synthesized N-protected 3-hydroxyazetidine, which is then silylated.
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- 10. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
Methodological & Application
Synthesis of 3-Substituted Azetidines: A Practical Guide Utilizing TBDMS Protection
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent conformational rigidity and three-dimensional character offer a unique structural framework that can effectively modulate the pharmacological properties of bioactive molecules.[1] Azetidine-containing compounds have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, and are components of several approved drugs.[1][2][3][4] The synthesis of 3-substituted azetidines, in particular, is of significant interest as this position provides a key vector for chemical diversification. However, the synthesis of these strained ring systems presents considerable challenges.[1][5]
This application note provides a detailed, field-proven protocol for the synthesis of 3-substituted azetidines, leveraging the robust and versatile tert-butyldimethylsilyl (TBDMS) protecting group. We will delve into the rationale behind key experimental choices, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
The Strategic Role of TBDMS Protection in Azetidine Synthesis
The synthesis of functionalized azetidines often necessitates the use of protecting groups to mask reactive functionalities and direct reactivity. The hydroxyl group at the 3-position of an azetidine precursor is a common starting point for derivatization. However, its reactivity can interfere with desired transformations at other sites or lead to undesired side reactions.
The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for protecting the 3-hydroxyazetidine intermediate for several key reasons:
-
Robustness: TBDMS ethers are stable to a wide range of reaction conditions, including many common synthetic transformations.[6]
-
Selective Removal: The TBDMS group can be selectively cleaved under mild conditions, often using fluoride-based reagents or acidic hydrolysis, without affecting other sensitive functional groups.[6][7][8] This orthogonality is crucial in multi-step syntheses.
-
Ease of Introduction: The protection reaction is typically high-yielding and straightforward to perform.
This strategic use of TBDMS protection allows for the unmasking of the 3-hydroxy group at a late stage in the synthesis, providing a versatile handle for a variety of functionalization reactions.
Overall Synthetic Workflow
The general strategy for the synthesis of 3-substituted azetidines using TBDMS protection involves a three-stage process:
-
Protection: The hydroxyl group of a suitable N-protected 3-hydroxyazetidine precursor is protected as its TBDMS ether.
-
Functionalization: The azetidine ring is then modified at the desired position, often through reactions at the 3-position after converting the protected alcohol to a ketone.
-
Deprotection: The TBDMS group is selectively removed to yield the final 3-substituted azetidine.
Caption: Overall workflow for the synthesis of 3-substituted azetidines.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Boc-3-hydroxyazetidine | ≥97% | Commercially Available |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥98% | Commercially Available |
| Imidazole | ≥99% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Oxalyl chloride | ≥98% | Commercially Available |
| Dimethyl sulfoxide (DMSO), anhydrous | ≥99.9% | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Organometallic Reagent (e.g., Grignard, Organolithium) | Varies | Commercially Available |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Commercially Available |
| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available |
| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | Prepared in-house |
| Brine (saturated aqueous NaCl) | N/A | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Experimental Protocols
Protocol 1: TBDMS Protection of 1-Boc-3-hydroxyazetidine
This protocol describes the protection of the hydroxyl group of commercially available 1-Boc-3-hydroxyazetidine.
Rationale: Imidazole is used as a base to neutralize the HCl generated during the reaction. Dichloromethane is a common solvent for this transformation due to its inertness and ability to dissolve the starting materials.
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-3-(TBDMS-oxy)azetidine.
Protocol 2: Oxidation to 1-Boc-3-azetidinone
This protocol details the Swern oxidation of the TBDMS-protected alcohol to the corresponding ketone.[9] The traditional preparation of tert-Butyl 3-oxoazetidine-1-carboxylate involves oxidizing the hydroxyl group on the azetidine ring to a ketone.[9]
Rationale: The Swern oxidation is a mild and efficient method for oxidizing alcohols to ketones, which is compatible with the TBDMS protecting group.
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO, 3.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Boc-3-(TBDMS-oxy)azetidine (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-azetidinone.[10]
Protocol 3: Alkylation of 1-Boc-3-azetidinone
This protocol describes the addition of an organometallic reagent to the ketone to introduce the desired substituent at the 3-position.
Rationale: Grignard and organolithium reagents are excellent nucleophiles for addition to ketones, allowing for the formation of a new carbon-carbon bond at the 3-position.
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add the organometallic reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-substituted N-Boc-3-hydroxyazetidine.
Protocol 4: Deprotection of the TBDMS Group
This protocol outlines the selective removal of the TBDMS protecting group.
Rationale: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for the cleavage of silyl ethers.[6] Its selectivity for silicon-oxygen bonds makes it ideal for this transformation.
-
To a solution of the 3-substituted N-Boc-3-(TBDMS-oxy)azetidine (1.0 eq) in anhydrous THF (0.2 M) at room temperature, add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[6]
Troubleshooting and Key Considerations
-
Incomplete Protection/Deprotection: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the silylating agent and the TBDMS ether. If deprotection is sluggish, gentle heating may be employed, but care should be taken to avoid side reactions.
-
Low Yields in Alkylation: The quality of the organometallic reagent is crucial. Use freshly prepared or titrated reagents for best results. Ensure the reaction is maintained at a low temperature to prevent enolization of the ketone.
-
Purification Challenges: Azetidine derivatives can be polar. A combination of solvents, such as dichloromethane/methanol, may be necessary for effective elution during column chromatography.
Conclusion
The use of TBDMS as a protecting group offers a reliable and efficient strategy for the synthesis of 3-substituted azetidines. The protocols outlined in this application note provide a robust framework for accessing a diverse range of functionalized azetidines, which are valuable building blocks for the development of novel therapeutics. The careful selection of protecting groups and reaction conditions is paramount to the successful synthesis of these important heterocyclic scaffolds.
References
-
Chemists found a simple route to synthesize azetidines, precursors that make it easier for drug designers to access nitrogen atoms that are key to building new compounds. (2019-08-10). ScienceDaily. [Link]
-
Azetidines of pharmacological interest. (2021-06-29). PubMed. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023-01-21). PubMed Central. [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. [Link]
-
Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. [Link]
-
Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [Link]
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Access to 3‐Azetidines via Halogenation of Titanacyclobutanes. ResearchGate. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014-12-23). ACS Publications. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024-05-17). PubMed. [Link]
-
tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Protection of Alcohol by Silyl ether. SynArchive. [Link]
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Application Note: N-Protection Strategies for 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Introduction
3-Hydroxyazetidine and its derivatives are highly sought-after building blocks in medicinal chemistry. Their rigid, four-membered ring structure serves as a valuable bioisostere for various functional groups, enabling the exploration of novel chemical space and the optimization of pharmacokinetic properties.[1][2] The protection of the 3-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether provides a stable, yet readily cleavable, intermediate for multi-step syntheses. The TBDMS group is known to be approximately 10,000 times more stable towards hydrolysis than the corresponding trimethylsilyl (TMS) ether, allowing it to withstand a broader range of reaction conditions, including chromatography.[3][4]
However, the secondary amine of the azetidine ring remains a reactive nucleophile that requires protection to prevent undesired side reactions during subsequent synthetic transformations. This guide provides a detailed overview of common N-protection strategies for 3-[(tert-Butyldimethylsilanyl)oxy]azetidine, offering step-by-step protocols and a rationale for selecting the appropriate protecting group based on the planned synthetic route.
Choosing the Right Protecting Group: Key Considerations
The selection of an N-protecting group is a critical decision that hinges on several factors. The ideal group should be easy to install in high yield, stable to the conditions of subsequent reactions, and removable under mild conditions that do not compromise the TBDMS ether or other sensitive functionalities.
Core considerations include:
-
Orthogonality: The protecting group must be removable under conditions that are orthogonal to the deprotection of the TBDMS ether (typically fluoride-based or acidic conditions).[3][5]
-
Downstream Reaction Compatibility: The stability of the chosen N-protecting group towards acids, bases, nucleophiles, and reductive or oxidative conditions must be compatible with the planned synthetic steps.
-
Steric Hindrance: The azetidine nitrogen is a secondary amine within a strained ring, which can influence the kinetics of the protection reaction.
dot graph "Protecting_Group_Selection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Start: 3-(TBDMS)oxy]azetidine", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Are strong acidic conditions planned?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is catalytic hydrogenation planned?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Are Pd-catalyzed cross-couplings planned?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
boc [label="Use Boc Group\n(Acid Labile)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cbz [label="Use Cbz Group\n(Hydrogenolysis)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; alloc [label="Use Alloc Group\n(Pd(0) Cleavage)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Proceed to Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> q1; q1 -> boc [label=" No"]; q1 -> q2 [label=" Yes"]; q2 -> alloc [label=" Yes"]; q2 -> cbz [label=" No"]; boc -> q3; cbz -> q3; q3 -> end [label=" No"]; q3 -> cbz [label=" Yes, Cbz is stable"]; alloc -> end; cbz -> end;
} केंद Caption: Decision workflow for selecting an N-protecting group.
Key N-Protection Protocols
The following protocols detail the installation of three common and versatile N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc).
Protocol 1: N-Boc Protection
The Boc group is one of the most widely used amine protecting groups due to its stability to a wide range of nucleophilic and basic conditions.[6][] It is typically removed under acidic conditions, which are generally compatible with the TBDMS ether, although strong acids can cause cleavage of the silyl group.[3][]
Principle: The secondary amine of the azetidine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base. The base neutralizes the carbonic acid byproduct, driving the reaction to completion.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product, N-Boc-3-[(tert-butyldimethylsilanyl)oxy]azetidine, can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: N-Cbz Protection
The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[8][9] This makes it an excellent orthogonal protecting group to the acid-labile Boc and TBDMS groups.
Principle: The azetidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate. A base is required to scavenge the HCl generated during the reaction.[10]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and water (e.g., 2:1 v/v) in a flask.
-
Add sodium bicarbonate (2.0 eq) to the biphasic mixture.
-
Cool the vigorously stirred mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure and purify the resulting N-Cbz-3-[(tert-butyldimethylsilanyl)oxy]azetidine by flash chromatography.
Protocol 3: N-Alloc Protection
The Alloc group offers orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. It is stable to a wide range of conditions but is selectively cleaved by palladium(0) catalysts.[11][12]
Principle: Similar to Cbz protection, the reaction proceeds via nucleophilic acyl substitution on allyl chloroformate in the presence of a base.[11]
Materials:
-
This compound
-
Allyl chloroformate (Alloc-Cl)
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add allyl chloroformate (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude N-Alloc-3-[(tert-butyldimethylsilanyl)oxy]azetidine by flash column chromatography.
Comparative Analysis of Protection Strategies
| Protecting Group | Reagent | Base | Typical Conditions | Stability | Deprotection |
| Boc | Boc₂O | Et₃N, DIPEA | DCM, 0°C to RT | Base, H₂, Nucleophiles | Acid (TFA, HCl)[13][14] |
| Cbz | Cbz-Cl | NaHCO₃, K₂CO₃ | DCM/H₂O, 0°C to RT | Acid, Base | H₂/Pd-C[8][9] |
| Alloc | Alloc-Cl | Pyridine, DIPEA | THF, 0°C to RT | Acid, Base, H₂ | Pd(PPh₃)₄, Scavenger[11][12] |
Deprotection Protocols
The choice of deprotection method is dictated by the N-protecting group used and the stability of other functional groups in the molecule.
dot graph "General_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="3-(TBDMS)oxy]azetidine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Protection\n(Boc, Cbz, Alloc)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="N-Protected Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Synthetic Steps", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Functionalized Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="N-Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; } केंद Caption: General synthetic workflow involving N-protection/deprotection.
Protocol 4: N-Boc Deprotection (Acidic Cleavage)
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a suitable solvent (e.g., DCM or EtOAc) and neutralize with a saturated aqueous NaHCO₃ solution.
-
Extract, dry the organic layer, and concentrate to yield the deprotected amine.
Note: For substrates sensitive to strong acid, milder conditions like HCl in dioxane or ethyl acetate can be employed.[13]
Protocol 5: N-Cbz Deprotection (Hydrogenolysis)
Procedure:
-
Dissolve the N-Cbz protected azetidine (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc).
-
Add Palladium on carbon (10% Pd-C, ~10 mol% Pd) to the solution.
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 2-6 hours until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd-C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected amine.
Protocol 6: N-Alloc Deprotection (Palladium(0) Catalysis)
Procedure:
-
Dissolve the N-Alloc protected azetidine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).
-
Add a nucleophilic scavenger (e.g., morpholine, dimedone, or phenylsilane, 2-5 eq).
-
Stir at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with water or a mild aqueous acid to remove the scavenger and its byproducts.
-
Dry the organic layer, concentrate, and purify by chromatography to isolate the free amine.[12]
Conclusion
The successful synthesis of complex molecules incorporating the this compound scaffold relies on a robust and well-considered protecting group strategy. The choice between Boc, Cbz, and Alloc protecting groups should be guided by the principles of orthogonality and compatibility with the overall synthetic plan. The protocols provided herein offer reliable methods for the protection and subsequent deprotection of the azetidine nitrogen, enabling researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.
References
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Reddit. TBDMS protection of guanosine - seems simple, but turned out terrible. [Link]
-
National Institutes of Health. An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds | Download Table. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Institutes of Health. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. [Link]
-
SciSpace. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Institutes of Health. Preparation of Mono-Cbz Protected Guanidines. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
ResearchGate. Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides | Request PDF. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
-
ResearchGate. 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists | Request PDF. [Link]
-
LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Synlett. Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. [Link]
-
PubMed. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. [Link]
-
ResearchGate. ChemInform Abstract: A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Strategic Importance of N-Boc-3-alkoxyazetidines
An Application Guide to the Williamson Ether Synthesis of N-Boc-3-alkoxyazetidines
The azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties that can enhance metabolic stability, aqueous solubility, and target-binding affinity. The N-Boc-3-hydroxyazetidine derivative, in particular, serves as a versatile building block for introducing this valuable motif into complex molecules.[1][2] The etherification of its 3-hydroxy group via the Williamson ether synthesis opens a direct and reliable pathway to a diverse array of N-Boc-3-alkoxyazetidines. These products are crucial intermediates in the synthesis of numerous biologically active compounds, from kinase inhibitors to PROTAC linkers and antibody-drug conjugates (ADCs).[3][4]
This document provides an in-depth guide for researchers and drug development professionals on the theory, application, and practical execution of the Williamson ether synthesis using N-Boc-3-hydroxyazetidine.
Core Principles: Mechanism and Causality
The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage (R-O-R').[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] Understanding the two critical stages of this mechanism is fundamental to optimizing the reaction and troubleshooting potential issues.
-
Deprotonation: The reaction is initiated by the deprotonation of the alcohol, N-Boc-3-hydroxyazetidine, to form a potent nucleophile—the corresponding alkoxide. Alcohols typically have a pKa in the range of 16-18, necessitating a strong base for complete and irreversible deprotonation.[9] Sodium hydride (NaH) is an exemplary choice; it is a non-nucleophilic strong base that reacts with the alcohol to form the sodium alkoxide and hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium forward.[8][9][10]
-
Nucleophilic Substitution (SN2): The newly formed azetidinoxide anion then acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically a primary alkyl halide or sulfonate).[10][11] This occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, displacing the leaving group and forming the C-O ether bond.[7][8]
Diagram of the Reaction Mechanism
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. readchemistry.com [readchemistry.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: The Strategic Use of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent conformational rigidity, combined with a favorable impact on physicochemical properties, allows medicinal chemists to effectively explore chemical space and optimize pharmacological profiles.[2] This guide focuses on a key building block that facilitates the integration of this valuable motif: 3-[(tert-Butyldimethylsilanyl)oxy]azetidine . We will explore the strategic advantages conferred by the robust tert-butyldimethylsilyl (TBDMS) protecting group, detail its application in the synthesis of complex bioactive molecules, and provide validated, step-by-step protocols for its use in the laboratory.
The Rationale: Why Azetidines? Why TBDMS Protection?
The successful design of a drug candidate is a delicate balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The choice of chemical scaffolds is central to achieving this balance.
The Azetidine Scaffold: A Compact Vector for 3D Diversity
Unlike flexible aliphatic chains, the strained four-membered ring of azetidine provides a rigid framework. This pre-organization of substituents can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[2] Azetidine is considered a "bioisostere" for various other groups, capable of improving properties such as:
-
Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.
-
Metabolic Stability: The compact ring can be more resistant to metabolic degradation compared to larger or more flexible moieties.
-
Novelty and Patentability: The use of less common scaffolds like azetidine can provide a pathway to novel chemical matter with distinct intellectual property profiles.
Numerous approved drugs and clinical candidates incorporate the azetidine motif, highlighting its pharmacological relevance in therapeutic areas ranging from oncology to infectious and neurological diseases.[1][3]
The tert-Butyldimethylsilyl (TBDMS) Ether: A Robust and Reliable Shield
The hydroxyl group is one of the most versatile functional groups, but its reactivity requires careful management during a multi-step synthesis. Protecting groups are the essential tools for this task. The TBDMS group, introduced by E.J. Corey in 1972, is a cornerstone of modern organic synthesis for protecting alcohols.[4]
Its value stems from a combination of features:
-
Steric Hindrance: The bulky tert-butyl group shields the silicon-oxygen bond from nucleophilic or acidic attack, making TBDMS ethers significantly more stable than smaller silyl ethers like trimethylsilyl (TMS).[5]
-
Orthogonal Reactivity: TBDMS ethers are stable to a wide range of reaction conditions, including many that would cleave other protecting groups. This allows for selective chemical transformations elsewhere in the molecule.
-
Reliable Deprotection: Cleavage is typically achieved under specific and mild conditions, most commonly with a source of fluoride ions (e.g., TBAF) or strong acid, which provides a clean and high-yielding conversion back to the alcohol.[4][6]
The synergy of the azetidine core and the TBDMS protecting group makes This compound an exceptionally useful intermediate. It allows chemists to perform extensive modifications on the azetidine nitrogen while the 3-position hydroxyl group remains safely shielded, ready to be revealed for subsequent functionalization.
| Feature | Trimethylsilyl (TMS) Ether | tert-Butyldimethylsilyl (TBDMS) Ether | Rationale for Preference |
| Relative Stability | Low | High (approx. 10,000x more stable than TMS)[5] | TBDMS ethers withstand a broader range of synthetic conditions, including chromatography, mild basic/acidic treatments, and many organometallic reactions. |
| Steric Bulk | Small | Large | The bulky tert-butyl group provides crucial steric protection for the Si-O bond.[5] |
| Common Deprotection | Very mild acid, water, alcohols | Fluoride ions (TBAF, HF), strong acids | TBDMS offers a more specific and controlled deprotection strategy, preventing premature cleavage during synthesis. |
Synthetic Workflow and Key Transformations
The use of this compound typically follows a logical and versatile workflow, allowing for the generation of diverse molecular libraries from a single, common intermediate.
Caption: General synthetic workflow utilizing the protected azetidine building block.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. As with all chemical reactions, they should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: N-Arylation of this compound
This protocol describes a typical Buchwald-Hartwig amination to functionalize the azetidine nitrogen, a key step in creating many kinase inhibitors and other targeted therapeutics.
-
Objective: To couple an aryl halide with the secondary amine of the azetidine.
-
Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-N bonds. The choice of ligand (e.g., XPhos) is critical for achieving high yields with sterically hindered or electron-rich/poor coupling partners. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide or chloride (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, oven-baked flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe.
-
Add this compound (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated TBDMS-protected azetidine.
Protocol 2: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is the most common and reliable method for cleaving the TBDMS ether to reveal the free hydroxyl group.
-
Objective: To selectively remove the TBDMS protecting group.
-
Rationale: The fluoride ion has an exceptionally high affinity for silicon, leading to the formation of a very strong Si-F bond (bond energy ~135 kcal/mol), which is the thermodynamic driving force for the reaction.[6] TBAF is a convenient, organic-soluble source of fluoride.
Caption: Fluoride-mediated cleavage of a TBDMS ether.
Materials:
-
N-substituted this compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Dissolve the TBDMS-protected azetidine (1.0 eq) in anhydrous THF in a flask at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
| Reagent | Solvent | Temperature | Typical Time | Notes |
| TBAF | THF | 0 °C to RT | 1-4 h | Most common method; mild and efficient. |
| HF-Pyridine | THF | 0 °C to RT | 1-3 h | Effective but more hazardous; requires careful handling in plasticware. |
| Acetyl Chloride (cat.) | Methanol | 0 °C to RT | 30-60 min | Generates HCl in situ; useful for acid-stable compounds.[7][8] |
| TFA / H₂O | DCM | 0 °C to RT | 1-2 h | Strong acid conditions; may not be suitable for sensitive substrates. |
Protocol 3: O-Sulfonylation of the 3-Hydroxyazetidine Derivative
After deprotection, the newly revealed hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, for subsequent nucleophilic displacement reactions.
-
Objective: To activate the 3-hydroxy group for Sₙ2 displacement.
-
Rationale: Converting the alcohol (a poor leaving group) into a sulfonate ester creates an excellent leaving group. Triethylamine or pyridine acts as a base to neutralize the HCl or HBr generated during the reaction.
Materials:
-
N-substituted 3-hydroxyazetidine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath (0 °C)
Procedure:
-
Dissolve the 3-hydroxyazetidine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting sulfonate is often used immediately in the next step without further purification due to potential instability.
Conclusion
This compound is more than just a building block; it is a strategic tool for medicinal chemists. The combination of a conformationally rigid, pharmacologically relevant azetidine core with a robust, selectively cleavable TBDMS protecting group provides a reliable platform for the synthesis of complex and diverse molecules. The protocols and principles outlined in this guide demonstrate its versatility, enabling researchers to efficiently navigate the challenges of modern drug discovery and develop the next generation of innovative therapeutics.
References
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]
-
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The Strategic Application of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Azetidine Scaffold and the Role of the TBDMS Protecting Group
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools for escaping the flatland of traditional aromatic structures, offering access to three-dimensional chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain and well-defined geometry provide a unique combination of structural rigidity and metabolic stability, often leading to enhanced binding affinity, selectivity, and improved physicochemical properties such as aqueous solubility.[1]
The 3-hydroxyazetidine moiety is a particularly valuable pharmacophore, serving as a versatile bioisosteric replacement for other functional groups and as a rigid scaffold for presenting substituents in precise vectors.[2] However, the reactivity of the hydroxyl and the secondary amine functionalities necessitates a robust protecting group strategy during multi-step syntheses. This guide focuses on a key intermediate, 3-[(tert-Butyldimethylsilanyl)oxy]azetidine , detailing its application and the strategic advantages conferred by the tert-butyldimethylsilyl (TBDMS) protecting group.
The TBDMS group offers a crucial advantage in its orthogonality to the commonly used N-Boc (tert-butyloxycarbonyl) group.[3] The TBDMS ether is stable under the acidic conditions required to remove a Boc group, and the Boc group is stable to the fluoride-based or mildly acidic conditions used to cleave the TBDMS ether. This orthogonality is paramount for the selective functionalization of both the azetidine nitrogen and the 3-position oxygen, enabling complex synthetic routes.[3]
This document serves as a comprehensive guide for researchers, providing detailed protocols for the functionalization of the azetidine nitrogen, the deprotection of the TBDMS group, and insights into the biological relevance of the resulting 3-hydroxyazetidine scaffold.
Part 1: N-Functionalization of the Azetidine Core
The secondary amine of this compound is a versatile handle for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR). The primary methods for this functionalization are N-alkylation, reductive amination, and N-arylation.
Protocol 1: N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward method for introducing alkyl groups. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Rationale: This protocol employs a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without competing with the azetidine nucleophile. Acetonitrile is a suitable polar aprotic solvent for this transformation.[4]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.2 M), add the desired alkyl halide (1.1 eq.) and Hünig's base (diisopropylethylamine, 2.0 eq.).[5]
-
Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
| Parameter | Condition | Rationale |
| Substrate | This compound | Nucleophilic amine |
| Electrophile | Alkyl bromide or iodide (1.1 eq.) | Alkyl source |
| Base | DIPEA (2.0 eq.) | Non-nucleophilic acid scavenger |
| Solvent | Acetonitrile (anhydrous) | Polar aprotic medium |
| Temperature | 25-60 °C | To overcome activation energy |
| Workup | Extractive | To remove salts and base |
| Purification | Flash Chromatography | To isolate pure product |
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful and highly versatile method for forming C-N bonds, particularly for accessing more complex N-substituents. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent.[6]
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion.[6][7] Dichloroethane (DCE) or dichloromethane (DCM) are common solvents. A catalytic amount of acetic acid can accelerate iminium ion formation for less reactive carbonyls.[8]
Step-by-Step Methodology:
-
To a solution of the aldehyde or ketone (1.0 eq.) in 1,2-dichloroethane (DCE, 0.2 M), add this compound (1.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition can be exothermic.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Reductive Amination Workflow.
Protocol 3: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between amines and aryl halides or triflates. This reaction is indispensable for accessing N-aryl azetidines, a common motif in CNS-targeted agents.[9]
Rationale: This protocol utilizes a palladium precatalyst and a sterically hindered phosphine ligand (e.g., XPhos) to facilitate the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[10]
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel.
-
Add anhydrous, degassed toluene or dioxane (0.1 M).
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Buchwald-Hartwig N-Arylation.
Part 2: Deprotection of the TBDMS Group
The cleavage of the TBDMS ether to unmask the 3-hydroxyl group is a critical final step in many synthetic sequences. The choice of deprotection method depends on the overall stability of the molecule to acidic or fluoride-based reagents.
Protocol 4: Fluoride-Mediated Deprotection (TBAF)
Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers. The high strength of the Si-F bond provides a powerful thermodynamic driving force for the reaction.[11]
Rationale: TBAF is highly selective for silyl ethers and is typically non-basic enough to avoid epimerization or other base-mediated side reactions. It is compatible with a wide range of functional groups, including esters and N-Boc groups.[12]
Step-by-Step Methodology:
-
Dissolve the TBDMS-protected azetidine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Add a 1.0 M solution of TBAF in THF (1.2 eq.) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-hydroxyazetidine derivative.
Protocol 5: Acid-Catalyzed Deprotection
Mild acidic conditions can also be employed for TBDMS deprotection. This method is particularly useful when fluoride ions might interfere with other parts of the molecule or when large-scale reactions make TBAF less cost-effective.
Rationale: A catalytic amount of a strong acid, like HCl, or a stoichiometric amount of a weaker acid, like acetic acid, can protonate the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the solvent or a conjugate base. This method must be used with caution if other acid-labile groups (like N-Boc) are present.[13]
Step-by-Step Methodology:
-
Dissolve the TBDMS-protected azetidine (1.0 eq.) in methanol or a mixture of THF/water.
-
Add a catalytic amount of acetyl chloride (10 mol%) or a 4M solution of HCl in dioxane.[13]
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate.
-
Purify by flash column chromatography.
| Method | Reagent | Solvent | Pros | Cons |
| Fluoride | TBAF | THF | High selectivity, mild, compatible with most groups. | Can be basic, expensive on large scale. |
| Acidic | HCl, AcOH | MeOH, THF/H₂O | Inexpensive, scalable. | Less selective, risk of cleaving other acid-labile groups. |
Part 3: Biological Significance & Application in Target-Oriented Synthesis
The 3-hydroxyazetidine scaffold is a privileged motif found in numerous biologically active molecules. Its rigid structure and ability to form hydrogen bonds make it an attractive component for inhibitors of various enzyme classes and for ligands of G-protein coupled receptors (GPCRs).
Case Study 1: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation is linked to several diseases, including Alzheimer's disease, bipolar disorder, and type II diabetes.[14][15] Many potent and selective GSK-3 inhibitors incorporate a 3-hydroxyazetidine core. The hydroxyl group often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.
Caption: Inhibition of GSK-3 Pathway.
Case Study 2: Beta-Secretase 1 (BACE1) Inhibitors
BACE1 is a key enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[8] The design of BACE1 inhibitors often involves mimicking the transition state of the amyloid precursor protein cleavage. The 3-hydroxyazetidine moiety can serve as a rigid scaffold to position key pharmacophoric elements correctly within the BACE1 active site, with the hydroxyl group often interacting with the catalytic aspartate residues.[16]
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. The TBDMS group provides robust protection for the hydroxyl functionality, allowing for a wide range of N-functionalization reactions to be performed selectively. Its orthogonality with the N-Boc group enables a sophisticated and flexible approach to the synthesis of complex, 3-substituted azetidine derivatives. The protocols detailed herein provide a practical framework for the utilization of this reagent in the synthesis of novel therapeutic agents targeting a range of diseases. The continued application of such strategically designed building blocks will undoubtedly fuel the discovery of the next generation of medicines.
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LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]
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University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]
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ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. Retrieved from [Link]
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Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]
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PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
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PubMed Central. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
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eScholarship. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Retrieved from [Link]
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PubMed Central. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Introduction: The Strategic Importance of Azetidines in Modern Drug Discovery
An Application Note and Protocol for the Scalable Synthesis of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry.[1][2][3] Their rigid, three-dimensional framework allows for precise vectoral positioning of substituents, making them valuable as bioisosteres for other rings or as scaffolds to improve physicochemical properties such as solubility and metabolic stability. Specifically, 3-substituted azetidines are pivotal building blocks for a new generation of therapeutics, including inhibitors of Janus kinase (JAK) and sphingosine-1-phosphate (S1P) receptor agonists.[3][4]
The synthesis of these valuable intermediates on a large scale requires robust and reliable methodologies. The hydroxyl group of 3-hydroxyazetidine, a common precursor, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butyldimethylsilyl (TBDMS or TBS) group is an exemplary choice for this purpose. TBDMS ethers are readily formed, exhibit excellent stability across a wide range of reaction conditions (including exposure to organometallics and many oxidizing/reducing agents), and can be selectively removed under mild conditions, making them ideal for complex, multi-step syntheses.[5][6][7]
This document serves as a detailed guide for researchers, chemists, and process development scientists, providing a comprehensive, field-proven protocol for the large-scale synthesis of this compound, starting from the commercially available 3-hydroxyazetidine hydrochloride.
Overall Synthetic Strategy
The synthesis is a straightforward and highly efficient two-step process designed for scalability and reproducibility.
-
Step 1: Liberation of the Free Base. The process begins with the neutralization of 3-hydroxyazetidine hydrochloride to yield the free base, 3-hydroxyazetidine. The hydrochloride salt is the common commercial form due to its superior stability and ease of handling, but the free amine is required for the subsequent silylation step.
-
Step 2: Silylation of the Hydroxyl Group. The liberated 3-hydroxyazetidine is then reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base to afford the target compound, this compound.
This approach isolates the key protection step, allowing for optimization and high yields without the complexities of multi-step cyclization and functionalization routes which, while documented, are often more challenging to scale.[8][9][10]
Caption: High-level workflow for the synthesis.
Part 1: Protocol for Liberation of 3-Hydroxyazetidine Free Base
Rationale: The silylation reaction requires a nucleophilic hydroxyl group and a non-protonated ring nitrogen to avoid unwanted side reactions with the TBDMSCl reagent. Therefore, converting the hydrochloride salt to the free base is a critical prerequisite. This is achieved by treatment with a strong base, followed by extraction into an organic solvent.
Step-by-Step Protocol (100 g Scale)
-
Preparation: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 3-hydroxyazetidine hydrochloride (100 g, 0.912 mol).
-
Dissolution: Add deionized water (200 mL) to the flask and stir until all solids are dissolved. Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Basification: Prepare a solution of sodium hydroxide (40.1 g, 1.00 mol, 1.1 equiv.) in deionized water (100 mL). Slowly add the NaOH solution to the stirred azetidine solution via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Extraction: Once the addition is complete, add dichloromethane (DCM, 500 mL) to the flask and stir vigorously for 15 minutes. Transfer the mixture to a 2 L separatory funnel and allow the layers to separate.
-
Combine Organics: Collect the lower organic (DCM) layer. Extract the aqueous layer again with DCM (3 x 250 mL). Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 30 °C) to yield 3-hydroxyazetidine as a viscous oil or low-melting solid. The crude product is typically used directly in the next step without further purification.
Part 2: Protocol for Large-Scale Silylation
Causality Behind Experimental Choices:
-
Reagent Selection:
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMSCl) is the reagent of choice due to its balance of reactivity and stability. It is highly selective for primary and less-hindered secondary alcohols.[7]
-
Base/Catalyst: Imidazole is used in excess. It serves both as an acid scavenger for the HCl byproduct and, more importantly, as a nucleophilic catalyst. It reacts with TBDMSCl to form the highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate, which rapidly silylates the alcohol.[11]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it readily dissolves both the polar 3-hydroxyazetidine and the reagents, facilitating a homogeneous reaction mixture.[12]
-
-
Reaction Conditions: The reaction is conducted at room temperature to ensure selectivity and prevent potential side reactions. An inert atmosphere is crucial to prevent hydrolysis of TBDMSCl and the reactive silylimidazolium intermediate.
Caption: Catalytic cycle of imidazole in TBDMS protection.
Quantitative Data for Silylation
| Reagent/Material | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 3-Hydroxyazetidine (crude) | 73.09 | ~66.7 g | 0.912 | 1.0 |
| TBDMSCl | 150.72 | 151.8 g | 1.007 | 1.1 |
| Imidazole | 68.08 | 155.2 g | 2.28 | 2.5 |
| Anhydrous DMF | - | 700 mL | - | - |
Step-by-Step Protocol (Based on 100 g of HCl Salt)
-
Inert Atmosphere: Set up a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen.
-
Reagent Loading: To the flask, add imidazole (155.2 g, 2.28 mol) and anhydrous DMF (700 mL). Stir until the imidazole has completely dissolved.
-
Substrate Addition: Add the crude 3-hydroxyazetidine (~66.7 g, 0.912 mol) from Part 1 to the DMF solution. Some warming may be observed; if so, cool briefly with a water bath.
-
Silylating Agent Addition: In a separate, dry beaker, dissolve TBDMSCl (151.8 g, 1.007 mol) in anhydrous DMF (100 mL). Add this solution portion-wise to the reaction flask over 30 minutes, maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up - Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully add deionized water (1 L) to quench the reaction and precipitate imidazole hydrochloride.
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous mixture with ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 500 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 500 mL) and saturated aqueous sodium chloride (brine) (1 x 500 mL). This removes residual DMF and imidazole salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: For large-scale purification, the crude oil should be purified by vacuum distillation to yield this compound as a clear, colorless oil.[13] Collect the fraction boiling at the appropriate temperature and pressure.
Characterization and Quality Control
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.5 (m, 1H, CH-O), ~3.9 (m, 2H, CH₂N), ~3.7 (m, 2H, CH₂N), ~2.5 (br s, 1H, NH), 0.88 (s, 9H, C(CH₃)₃), 0.07 (s, 6H, Si(CH₃)₂).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~65.0 (CH-O), ~55.0 (2C, CH₂N), 25.8 (3C, C(CH₃)₃), 18.2 (C(CH₃)₃), -4.8 (2C, Si(CH₃)₂).
-
Mass Spectrometry (ESI+): Calculated for C₉H₂₂NOSi [M+H]⁺: 188.15; Found: 188.15.
-
Purity (GC-MS): >98% is typically achievable after distillation.
Safety, Handling, and Storage
-
Hazard Identification: Azetidine derivatives should be handled with care as they can be skin and eye irritants and may be harmful if swallowed or inhaled.[14][15][16] TBDMSCl is corrosive and releases HCl upon contact with moisture. DMF is a reproductive toxin.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[15][17] All operations should be performed in a well-ventilated chemical fume hood.[17]
-
Handling: Use anhydrous solvents and reagents. Maintain an inert atmosphere during the reaction to prevent moisture contamination.[18][19]
-
Storage: The final product, this compound, is a silyl ether and is susceptible to hydrolysis. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.
Conclusion
The protocol outlined provides a robust, scalable, and high-yielding pathway to this compound, a high-value intermediate in pharmaceutical synthesis. By employing a strategic two-step approach involving the liberation of the free base followed by a well-optimized silylation, this guide enables the efficient production of the target compound with high purity. The detailed explanations of the rationale behind procedural choices and the inclusion of comprehensive safety information ensure that this protocol can be implemented effectively and safely in both research and process development environments.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
- Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- MedChemExpress. (n.d.). Azetidine-3-carboxylic acid-SDS.
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- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Various Authors. (2011). Synthesis of Azetidines. Prog. Chem.
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- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc.
- Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
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Application Notes and Protocols for the Purification of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Abstract
This document provides a comprehensive guide to the purification of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine, a valuable building block in medicinal chemistry and drug development. Recognizing the critical impact of purity on subsequent synthetic transformations and biological assays, we present detailed protocols for common purification techniques, including flash column chromatography and vacuum distillation. This guide is intended for researchers, scientists, and process chemists, offering not only step-by-step instructions but also the underlying scientific principles to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Importance of Purity
This compound is a four-membered heterocyclic compound featuring a sterically hindered silyl ether. The azetidine ring is a privileged scaffold in medicinal chemistry, and the tert-Butyldimethylsilyl (TBS) protecting group allows for selective manipulation of the hydroxyl functionality at the 3-position. The purity of this intermediate is paramount; residual starting materials, catalysts, or byproducts from its synthesis can lead to unpredictable reaction outcomes, difficult-to-remove impurities in downstream products, and erroneous biological data. This guide provides robust methodologies to achieve high purity, ensuring the reliability and reproducibility of your research.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of any successful purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | azetidin-3-yloxy-tert-butyl-dimethylsilane | [1] |
| CAS Number | 875340-81-1 | [1] |
| Molecular Formula | C₉H₂₁NOSi | [1] |
| Molar Mass | 187.35 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid | General chemical knowledge |
| Storage | 2-8°C under an inert atmosphere | [2] |
Chemical Stability
The key to handling and purifying this molecule lies in understanding the stability of the tert-Butyldimethylsilyl (TBS) ether.
-
Acid Sensitivity: The Si-O bond is susceptible to cleavage under acidic conditions. Exposure to strong acids, or even prolonged contact with mildly acidic media like standard silica gel, can lead to premature deprotection, yielding 3-hydroxyazetidine.
-
Base Stability: TBS ethers are generally stable under a wide range of basic conditions, making purification methods employing bases feasible.[3][4]
-
Fluoride Ion Sensitivity: The exceptional strength of the Silicon-Fluorine bond means that fluoride sources, such as Tetra-n-butylammonium fluoride (TBAF), will rapidly cleave the silyl ether.[3][4] This is a critical consideration for choosing reagents and workup procedures.
-
Chromatography Stability: The TBS group is significantly more stable than smaller silyl ethers (like TMS), making it robust enough for purification by flash chromatography, provided the proper precautions are taken.[3]
Safety and Handling
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Handling: Avoid breathing vapors. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents. Recommended storage temperature is 2-8°C.[2]
Typical Impurity Profile from Synthesis
The purification strategy must be designed to remove impurities commonly generated during the synthesis of this compound, which is typically prepared by the silylation of 3-hydroxyazetidine with tert-Butyldimethylsilyl chloride (TBDMS-Cl).
-
Unreacted 3-hydroxyazetidine: A polar, water-soluble starting material.
-
Excess TBDMS-Cl: The silylating agent.
-
tert-Butyldimethylsilanol (TBDMS-OH): Formed from the hydrolysis of TBDMS-Cl.
-
Catalyst Residues: Such as imidazole or 4-dimethylaminopyridine (DMAP), if used.
-
Solvent Residues: e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
Purification Strategy Overview
The primary and most effective method for purifying this compound is flash column chromatography . Due to the basic nature of the azetidine nitrogen and the potential acidity of standard silica gel, modifications to standard protocols are necessary to prevent product degradation and ensure high recovery. Vacuum distillation is a potential alternative for large-scale purification if the compound is thermally stable.
Sources
Application Notes and Protocols: Reactions of the Azetidine Nitrogen in 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Azetidine Scaffold and the Role of the TBDMS Protecting Group
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their strained ring system imparts unique conformational rigidity and metabolic stability, making them valuable scaffolds in the design of novel therapeutics.[1][2] 3-[(tert-Butyldimethylsilanyl)oxy]azetidine is a particularly useful building block, featuring a hydroxyl group at the 3-position protected by a tert-butyldimethylsilyl (TBDMS) group. This bulky silyl ether serves two primary purposes: it prevents unwanted side reactions of the hydroxyl group and allows for its selective deprotection at a later synthetic stage.[3][4][5] The reactivity of the azetidine nitrogen is central to the elaboration of this scaffold into a diverse array of functionalized molecules. This document provides detailed protocols for key reactions involving the azetidine nitrogen: N-alkylation, N-acylation, and N-arylation.
The TBDMS group is known for its stability under a range of conditions, yet it can be readily cleaved when desired, often using fluoride ion sources like tetra-n-butylammonium fluoride (TBAF).[3] This orthogonality makes it an excellent choice for multi-step syntheses where other protecting groups might be labile. The steric bulk of the TBDMS group can also influence the stereochemical outcome of reactions at adjacent centers.
I. N-Alkylation: Expanding Molecular Diversity
N-alkylation is a fundamental transformation for modifying the properties of the azetidine core, influencing factors like polarity, lipophilicity, and metabolic stability.[6] This is typically achieved through nucleophilic substitution with an alkyl halide in the presence of a base or via reductive amination.
A. N-Alkylation via Nucleophilic Substitution
This method involves the direct reaction of the azetidine nitrogen with an alkylating agent. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Table 1: Representative Conditions for N-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | ~90 |
| 2 | Ethyl iodide | Et₃N | Dichloromethane | Room Temp | ~85 |
| 3 | 1-Bromobutane | NaH | Tetrahydrofuran | Room Temp | ~88 |
| 4 | Methyl p-toluenesulfonate | DIPEA | N,N-Dimethylformamide | Room Temp | ~90 |
Note: The data presented are representative and may vary based on specific experimental conditions. Yields are approximate and based on analogous reactions reported in the literature.[6]
Experimental Protocol: N-Benzylation of this compound
This protocol describes a typical procedure for the N-alkylation of the azetidine nitrogen using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-[(tert-butyldimethylsilanyl)oxy]azetidine.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild inorganic base, suitable for deprotonating the secondary amine of the azetidine without promoting elimination or other side reactions. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive alkylating agents.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating the reaction to 60°C increases the reaction rate, leading to a more efficient conversion to the product.
B. N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing more complex alkyl groups.[1] The reaction proceeds through the in-situ formation of an iminium ion from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.[7]
dot
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol details the reductive amination of this compound with benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DCE (0.2 M), add benzaldehyde (1.1 eq).
-
Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive aldehydes, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that efficiently reduces the iminium ion in the presence of the starting aldehyde.[7][8] This selectivity prevents the reduction of the aldehyde to the corresponding alcohol.
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents for reductive amination as they are compatible with the reducing agent and effectively dissolve the reactants.
-
Acid Catalyst: Acetic acid can be used to catalyze the formation of the iminium ion, especially with less reactive carbonyl compounds.
II. N-Acylation: Synthesis of Amides
N-acylation introduces an acyl group to the azetidine nitrogen, forming an amide linkage. This is a common strategy in drug design to modulate the electronic and steric properties of the molecule. The reaction is typically performed with an acyl chloride or anhydride in the presence of a non-nucleophilic base.[9]
Table 2: Conditions for N-Acylation
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) |
| 1 | Acetyl chloride | Triethylamine | Dichloromethane | 0 to Room Temp |
| 2 | Benzoyl chloride | Pyridine | Dichloromethane | 0 to Room Temp |
| 3 | Acetic anhydride | Triethylamine | Tetrahydrofuran | Room Temp |
Experimental Protocol: N-Acetylation of this compound
This protocol outlines the N-acetylation using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Triethylamine is a non-nucleophilic organic base that scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Dichloromethane is an inert solvent that is suitable for this type of reaction.
-
Temperature: The initial cooling to 0°C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride.
III. N-Arylation: Forming C-N Bonds with Aromatic Systems
N-arylation, the formation of a bond between the azetidine nitrogen and an aromatic ring, is a powerful tool for creating compounds with diverse electronic and pharmacological properties. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are two of the most common methods for this transformation.[10][11]
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation.[10] It involves the cross-coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex.
dot
Caption: Key components of Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig N-Arylation with 4-Bromotoluene
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and sodium tert-butoxide (1.5 eq).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and 4-bromotoluene (1.2 eq).
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the azetidine nitrogen in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
IV. Deprotection of the TBDMS Group
After the desired modifications have been made to the azetidine nitrogen, the TBDMS protecting group on the 3-hydroxyl can be removed if necessary. The most common method for this is treatment with a fluoride source.
Experimental Protocol: TBDMS Deprotection
Materials:
-
N-substituted-3-[(tert-butyldimethylsilanyl)oxy]azetidine
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve the N-substituted-3-[(tert-butyldimethylsilanyl)oxy]azetidine (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) and stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-substituted-3-hydroxyazetidine.
Causality Behind Experimental Choices:
-
Fluoride Source: The fluoride ion has a high affinity for silicon, leading to the cleavage of the strong Si-O bond and the liberation of the alcohol.[3] TBAF is a convenient and commonly used source of fluoride ions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, functionally diverse molecules. The ability to selectively perform N-alkylation, N-acylation, and N-arylation on the azetidine nitrogen, followed by the straightforward deprotection of the silyl ether, provides a powerful platform for medicinal chemists and drug development professionals to explore new chemical space and optimize the properties of lead compounds. The protocols and insights provided in this document serve as a guide for the effective utilization of this important synthetic intermediate.
References
- BenchChem. (2025). Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine.
- Van Brabandt, W., Mangelinckx, S., D'hooghe, M., Van Driessche, B., & De Kimpe, N. (2009). Synthesis and Reactivity of 3-Haloazetidines and 3-Sulfonyloxyazetidines: A Review. Current Organic Chemistry, 13(8).
- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
- YouTube. (2020). Azetidine: Chemical Reactivity.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
- PubChem. 3-((tert-Butyldimethylsilanyl)oxy)azetidine.
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- MDPI. (2025). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Pearson. (2022). Silyl Ether Protecting Groups: Videos & Practice Problems.
- NIH. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- Organic Chemistry Portal. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- NIH. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
- Organic Chemistry Portal. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
-
NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][12]naphthyrin-5(6H)-one. Retrieved from
- Organic Chemistry Portal. Reductive Amination - Common Conditions.
- Myers, A. G. Chem 115: Reductive Amination.
- NIH. Synthesis of azetidines by aza Paternò–Büchi reactions.
- PubMed. (2003). N-arylation of aziridines.
- BenchChem. (2025). Protocol for the N-arylation of 3-((4-Bromophenyl)sulfonyl)azetidine.
- ResearchGate. (2025). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
- PubMed. (2004). Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries.
- Semantic Scholar. (2007). Palladium-catalyzed N-arylation reactions with aziridine and azetidine.
- MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
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Application Notes & Protocols: A Guide to the Mitsunobu Reaction for the Synthesis of 3-Aryloxyazetidines
Introduction: The Strategic Value of 3-Aryloxyazetidines
In the landscape of modern drug discovery, the azetidine motif is a privileged scaffold. Its strained, four-membered ring imparts a unique three-dimensional character to molecules, often improving physicochemical properties such as solubility and metabolic stability while providing novel exit vectors for structure-activity relationship (SAR) exploration. When combined with an aryloxy substituent at the 3-position, the resulting 3-aryloxyazetidine framework becomes a powerful building block for a diverse range of therapeutic agents, from kinase inhibitors to CNS-targeting compounds.
The synthesis of these structures, however, requires a method that is both mild and efficient to avoid ring-opening or other side reactions. The Mitsunobu reaction has emerged as a preeminent tool for this purpose.[1] Discovered by Oyo Mitsunobu, this redox-condensation reaction facilitates the formation of a carbon-oxygen bond between an alcohol and an acidic pronucleophile under exceptionally mild, neutral conditions.[2] It is renowned for its reliability and stereoselectivity, proceeding with a clean inversion of configuration at the alcohol's stereocenter.[3][4]
This document provides an in-depth guide for researchers and drug development professionals on the principles, practical execution, and critical considerations for successfully employing the Mitsunobu reaction to synthesize 3-aryloxyazetidines.
The Mitsunobu Reaction: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount to effective troubleshooting and optimization. The Mitsunobu reaction is not a simple displacement; it is a finely orchestrated sequence of events driven by the formation of a highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[4]
The key players are:
-
The Alcohol: An N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine). The Boc protecting group is crucial to prevent the secondary amine from acting as a competing nucleophile.
-
The Pronucleophile: A phenol (ArOH). The acidity of the phenol is a critical parameter; nucleophiles with a pKa of approximately 13 or lower are generally effective.[4]
-
The Phosphine: Typically triphenylphosphine (PPh₃), which acts as the oxygen acceptor and reducing agent.
-
The Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the most common choices. They act as the primary oxidizing agent, activating the PPh₃.
The reaction proceeds through several key intermediates as illustrated below:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Welcome to the technical support center for the synthesis of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Here, we provide in-depth, field-tested insights into overcoming common challenges, with a focus on identifying and mitigating side reactions. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the consistent, high-yield synthesis of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis.
Q1: Why is the tert-butyldimethylsilyl (TBDMS) group preferred for protecting 3-hydroxyazetidine?
A1: The choice of a protecting group is a balance between stability and ease of removal. The TBDMS group offers a significant advantage over smaller silyl ethers, like trimethylsilyl (TMS). Due to the steric bulk of the tert-butyl group, TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts.[1][2] This enhanced stability makes the TBDMS group robust enough to withstand a variety of subsequent reaction conditions, yet it can be removed selectively when needed.[1][3]
Q2: What are the standard reaction conditions for the TBDMS protection of 3-hydroxyazetidine?
A2: A widely adopted and effective method, originally developed by E. J. Corey, involves reacting 3-hydroxyazetidine with tert-butyldimethylsilyl chloride (TBDMSCl) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).[2] The reaction is typically mediated by a base, most commonly imidazole, which acts as both a catalyst and an acid scavenger.[2] The reaction is generally performed at room temperature.
Q3: How can I effectively monitor the reaction's progress?
A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]
-
TLC: Provides a rapid, qualitative assessment of the consumption of the starting material (3-hydroxyazetidine, which is polar and will have a low Rf) and the formation of the more nonpolar product (higher Rf).
-
LC-MS: This is invaluable for confirming the mass of the desired product (Expected [M+H]⁺ for C₉H₂₁NOSi ≈ 188.15) and identifying the masses of any potential side products, which is crucial for effective troubleshooting.[5]
Section 2: Troubleshooting Guide: Side Reactions & Solutions
This guide addresses specific issues you may encounter during the synthesis in a problem-solution format.
Problem 1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted 3-hydroxyazetidine.
-
Probable Cause 1: Presence of Moisture
-
Mechanistic Insight: TBDMSCl is highly susceptible to hydrolysis. Any water present in the reaction will rapidly react with TBDMSCl to form inactive tert-butyldimethylsilanol and HCl. This depletes your silylating agent and the generated HCl can protonate the basic imidazole, rendering it ineffective.[6]
-
Troubleshooting & Validation:
-
Rigorous Drying: Ensure all glassware is flame-dried or oven-dried (>120 °C) immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Reagents: Use a freshly opened bottle of TBDMSCl or one that has been stored properly in a desiccator. Use an anhydrous grade of DMF or other solvents. Ensure your 3-hydroxyazetidine starting material is dry, as it can be hygroscopic.[6]
-
Validation: A repeat of the reaction under strictly anhydrous conditions should show significantly higher conversion to the product.
-
-
-
Probable Cause 2: Insufficient Reagents or Poor Reagent Quality
-
Mechanistic Insight: Stoichiometry is critical. Using less than one equivalent of TBDMSCl will naturally lead to incomplete conversion. Older TBDMSCl can degrade through hydrolysis, reducing its effective concentration.
-
Troubleshooting & Validation:
-
Stoichiometry Check: Typically, 1.1 to 1.2 equivalents of TBDMSCl and 2.0 to 2.2 equivalents of imidazole are used to drive the reaction to completion.
-
Reagent Quality: If in doubt, use a fresh bottle of TBDMSCl.
-
Validation: TLC analysis of the reaction with adjusted stoichiometry should show complete consumption of the starting material.
-
-
Problem 2: My LC-MS analysis shows a significant peak with a mass of [M+H]⁺ ≈ 302. What is this byproduct?
-
Probable Cause: N,O-bis-Silylation
-
Mechanistic Insight: The secondary amine of the azetidine ring is also a nucleophile and can compete with the hydroxyl group for the TBDMSCl, leading to the formation of 1,3-bis(tert-butyldimethylsilyl)azetidine. While O-silylation is generally faster, prolonged reaction times or excess TBDMSCl can promote this side reaction.
-
Troubleshooting & Validation:
-
Control Stoichiometry: Avoid using a large excess of TBDMSCl. Stick to the recommended 1.1-1.2 equivalents.
-
Monitor Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup to avoid over-silylation.
-
Purification: This less polar byproduct can typically be separated from the desired mono-silylated product by flash column chromatography.
-
-
Problem 3: I've isolated a highly polar, water-soluble byproduct that I can't extract effectively. What could it be?
-
Probable Cause: Quaternary Ammonium Salt Formation
-
Mechanistic Insight: The azetidine nitrogen, being a nucleophilic secondary amine, can react with the electrophilic silicon center of another TBDMS-containing molecule. While less common, this can lead to the formation of a silylated quaternary ammonium salt.[7][8] This salt would be highly polar and reside in the aqueous layer during workup. This is more likely if acidic conditions are inadvertently generated (e.g., from TBDMSCl hydrolysis), which can activate the C-O bond towards nucleophilic attack by another azetidine molecule.
-
Troubleshooting & Validation:
-
Maintain Basic/Neutral Conditions: Ensure sufficient imidazole (at least 2 equivalents) is present to scavenge any generated protons (HCl), keeping the azetidine nitrogen in its neutral, less reactive state towards quaternization.
-
Control Temperature: Avoid excessive heating, which can promote unwanted side reactions. Room temperature is optimal.
-
Validation: Careful control of pH and temperature should minimize the formation of this byproduct, leading to a cleaner crude product and higher isolated yield.
-
-
Problem 4: My yield is low, and I've detected byproducts with masses inconsistent with simple silylation, possibly indicating ring-opening.
-
Probable Cause: Acid-Mediated Azetidine Ring Opening
-
Mechanistic Insight: Azetidines possess significant ring strain (approx. 25.4 kcal/mol) and are susceptible to ring-opening, particularly under acidic conditions.[9] If TBDMSCl hydrolyzes, the generated HCl can protonate the azetidine nitrogen. This makes the ring carbons more electrophilic and susceptible to nucleophilic attack by chloride, water, or another molecule of 3-hydroxyazetidine, leading to a complex mixture of oligomeric or ring-opened byproducts.[10][11]
-
Troubleshooting & Validation:
-
Strict Anhydrous Conditions: This is the most critical factor to prevent HCl formation.
-
Use of a Non-Nucleophilic Base: While imidazole is standard, in problematic cases, using a non-nucleophilic scavenger base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be an alternative to ensure the reaction medium remains basic.
-
Validation: A clean reaction profile on LC-MS, free from unexpected degradation products, will confirm that ring-opening has been suppressed.
-
-
Summary of Potential Side Reactions
The following diagram illustrates the desired synthetic pathway versus the common side reactions discussed.
Caption: Key reaction pathways in the silylation of 3-hydroxyazetidine.
Data Summary Table
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Molecular Formula | Expected Mass [M+H]⁺ | TLC/Analytical Notes |
| Starting Material | C₃H₇NO | 74.06 | Highly polar, low Rf value. |
| Desired Product | C₉H₂₁NOSi | 188.15 | Nonpolar, high Rf value. |
| N,O-bis-Silylated | C₁₅H₃₅NOSi₂ | 302.23 | Very nonpolar, higher Rf than the desired product. |
| Quaternary Salt | Variable | Variable | Highly polar, remains in the aqueous phase during workup. |
| Ring-Opened Dimer | C₁₂H₂₈N₂O₂Si | 277.19 | Example mass; a complex mixture is often observed. |
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a representative procedure and may require optimization based on substrate purity and scale.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 3-hydroxyazetidine (1.0 eq, e.g., 5.0 g).
-
Dissolution: Add anhydrous dimethylformamide (DMF, ~10 mL per gram of starting material). Stir until all solids are dissolved.
-
Base Addition: Add imidazole (2.2 eq) to the solution and stir for 5 minutes.
-
Silylating Agent Addition: In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature over 15-20 minutes.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) every hour. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of DMF used).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Troubleshooting Workflow
The following workflow can guide your troubleshooting process when the synthesis yields suboptimal results.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Benchchem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- Benchchem. (2025). Common side reactions in the synthesis of 3-(Cyclopentyloxy)azetidine.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- Benchchem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
-
Hogan, A. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
- Patschinski, P., & Zipse, H. (2014). On the Mechanism of Imidazole-Catalyzed Silylation of Alcohols. The Journal of Organic Chemistry.
-
Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
PubChem. 3-((tert-Butyldimethylsilanyl)oxy)azetidine. National Center for Biotechnology Information. [Link]
- Al-Masum, M., & Livinghouse, T. (2000). Proazaphosphatranes as Superefficient and Mild Catalysts for the Silylation of Alcohols. The Journal of Organic Chemistry.
- Couturier, M., et al. (2001). Azetidines and Oxetanes as Modulators of Physicochemical and Pharmacokinetic Properties of Amine-Containing Drugs. Journal of Medicinal Chemistry.
-
Alabugin, I. V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Pernak, J., et al. (2012). Silylated quaternary ammonium salts – ionic liquids with hydrophobic cations. Journal of Materials Chemistry. [Link]
-
Reddit. (2022). TBDMS protection of guanosine - seems simple, but turned out terrible. r/Chempros. [Link]
- Bartoszewicz, A., et al. (2008).
- D'Sa, B. A., et al. (1997). A Commercially Available Proazaphosphatrane: An Efficient and Mild Catalyst for the Silylation of a Wide Variety of Alcohols and Phenols. The Journal of Organic Chemistry.
- Khan, A. T., & Mondal, E. (2003). Acetyl Chloride in Methanol: A Simple and Efficient System for Deprotection of TBDMS and TBDPS Ethers. Synlett.
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- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-((tert-Butyldimethylsilanyl)oxy)azetidine | C9H21NOSi | CID 57438656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Silylated quaternary ammonium salts – ionic liquids with hydrophobic cations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Technical Support Center: Optimization of TBDMS Deprotection
Welcome to the Technical Support Center for TBDMS deprotection. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges associated with the cleavage of tert-Butyldimethylsilyl (TBDMS) ethers. The TBDMS group is a robust and versatile protecting group for hydroxyls, but its successful removal is critical for the advancement of any synthetic campaign. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Core Principles: The "How" and "Why" of TBDMS Cleavage
Understanding the fundamental mechanisms of TBDMS ether cleavage is the first step toward troubleshooting. Deprotection is primarily achieved through two distinct pathways: fluoride-mediated cleavage and acid-catalyzed hydrolysis.
Fluoride-Mediated Deprotection
This is the most common and efficient method for TBDMS removal. The exceptional strength of the Silicon-Fluoride (Si-F) bond, which is significantly stronger than the Silicon-Oxygen (Si-O) bond, is the thermodynamic driving force for this reaction.[1] The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom, proceeding through a pentacoordinate silicon intermediate that subsequently collapses to release the desired alcohol.[1][2]
Caption: Fluoride-Mediated TBDMS Deprotection Mechanism.
Acid-Catalyzed Hydrolysis
TBDMS ethers can also be cleaved under acidic conditions. This pathway involves protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by a solvent molecule (like water or an alcohol) or a conjugate base on the silicon atom leads to the cleavage of the Si-O bond.[2] The steric bulk of the tert-butyl group significantly slows this process compared to less hindered silyl ethers like TMS, providing a basis for selective deprotection.[3]
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during TBDMS deprotection in a direct question-and-answer format.
Category 1: Incomplete or Stalled Reactions
Q1: My TBAF deprotection is extremely slow or has stalled. What's going wrong?
This is a common issue with several potential causes:
-
Steric Hindrance: The steric environment around the TBDMS ether is the single most important factor determining cleavage rates.[4] Highly hindered secondary or tertiary alcohols will react much slower than primary ones. If your reaction is slow, a simple increase in temperature (e.g., from 0 °C to room temperature or higher) or extended reaction time may be all that is needed.[5]
-
Reagent Quality: Tetrabutylammonium fluoride (TBAF) is hygroscopic. While some water is often tolerated, completely anhydrous TBAF can be highly basic, leading to side reactions, and excessively wet TBAF can have reduced reactivity.[4] If you suspect reagent degradation, using a fresh bottle or a different fluoride source is advisable.[5]
-
Poor Solubility: If your substrate is not fully dissolved, the reaction will be slow and inefficient.[4] Consider a co-solvent system to ensure complete dissolution.[5]
Caption: Troubleshooting Workflow for Incomplete TBDMS Deprotection.
Q2: I'm using mild acidic conditions (e.g., Acetic Acid, PPTS) and the reaction is not proceeding. What should I do?
Mild acidic conditions are chosen for their selectivity but can be slow.
-
Increase Reagent Equivalents: For reagents like Pyridinium p-toluenesulfonate (PPTS), you may need to increase from catalytic amounts (0.1 equiv) to stoichiometric amounts.[5]
-
Switch to a Stronger Acid: If mild acids are ineffective, a stronger protic or Lewis acid may be required. However, this increases the risk of cleaving other acid-sensitive groups.[5][6]
-
Increase Temperature: Gently warming the reaction can often accelerate slow acid-catalyzed deprotections.[5]
Category 2: Low Yield & Side Reactions
Q3: My yield is low and I see multiple byproducts when using TBAF. What is causing this decomposition?
The primary culprit is the basicity of the TBAF reagent.[7] The fluoride ion itself is basic, and commercial TBAF solutions can contain hydroxide or alkoxide ions.
-
Base-Labile Groups: If your molecule contains sensitive functionalities like esters, β-hydroxy ketones (risk of retro-Aldol), or epoxides, standard TBAF can cause decomposition or side reactions.[7][8]
-
Solution: Buffer the reaction mixture by adding a mild acid, such as acetic acid (AcOH), to the TBAF solution. This neutralizes the basicity without significantly impeding the desilylation.[7] Alternatively, switch to a less basic fluoride source like triethylamine trihydrofluoride (TEA·3HF) or potassium bifluoride (KHF₂).[5][7]
Q4: I'm trying to remove a TBDMS group, but my other acid-labile protecting groups (acetals, trityl ethers) are also being cleaved. How can I improve orthogonality?
This is a classic selectivity challenge. If your TBDMS deprotection conditions are cleaving other groups, the conditions are too harsh.[5]
-
Avoid Acidic Conditions: If you have acid-sensitive groups, fluoride-mediated deprotection is the method of choice.
-
Use Buffered Fluoride: If even standard TBAF is causing issues, use buffered TBAF (TBAF/AcOH) or a neutral fluoride source to avoid any potential acid/base-catalyzed degradation.[7]
-
Re-evaluate Protecting Group Strategy: In some cases, the stability of TBDMS and another group (e.g., Boc under very harsh acid) may not be sufficiently different.[6] You may need to use a more robust silyl group (like TBDPS) or a different orthogonal protecting group (like Fmoc for amines).[6][9]
Category 3: Selectivity and Chemoselectivity
Q5: I need to deprotect a primary TBDMS ether without touching a secondary one. How can I achieve this?
This is a common and achievable goal based on differential steric hindrance. The key is to use conditions that are just reactive enough to cleave the less-hindered primary ether while leaving the secondary one intact.
-
Use Mild Acidic Reagents: Reagents like formic acid or PPTS in alcoholic solvents are known for their mildness and can provide excellent selectivity.[5][10] Formic acid (5-20%) in an acetonitrile/water mixture has been shown to selectively deprotect primary TBDMS ethers while leaving over 95% of their secondary counterparts intact.[10]
-
Carefully Controlled Fluoride: While TBAF can be too reactive, carefully controlling the temperature (e.g., running the reaction at -20 °C or 0 °C) and monitoring closely by TLC can allow you to quench the reaction after the primary group is gone but before the secondary group reacts.[5]
-
Milder Fluoride Sources: Using reagents like potassium bifluoride (KHF₂) can offer greater selectivity compared to the more aggressive TBAF.[5][11]
Q6: Is it possible to selectively remove a phenolic TBDMS ether in the presence of an alcoholic TBDMS ether?
Yes, this selectivity is readily achievable. Phenolic silyl ethers are significantly more labile than their alcoholic counterparts under certain conditions.
-
Mild Basic/Neutral Fluoride: Reagents like KHF₂ in methanol at room temperature are highly selective for cleaving phenolic TBDMS ethers while leaving primary and secondary alkyl TBDMS ethers untouched.[11] This is because the phenoxide is a better leaving group.
-
Mild Basic Conditions: Mild basic conditions, such as 10 mol% Cs₂CO₃ in methanol, can also effectively cleave phenolic TBDMS ethers with high selectivity.[12]
Category 4: Workup and Purification
Q7: After deprotection, my product appears clean by TLC, but it decomposes during silica gel chromatography. Why?
This is a frequent problem. Standard silica gel is slightly acidic and can catalyze the degradation of sensitive molecules or cleave residual silyl ethers.[13]
-
Neutralize the Column: Pre-treat your silica gel by flushing the packed column with your eluent containing a small amount of a volatile base, typically 1-2% triethylamine (TEA) or pyridine.[13] This neutralizes the acidic sites on the silica.
-
Use Deactivated Silica: You can also deactivate the silica gel itself by preparing a slurry with your eluent containing TEA, removing the solvent, and drying the silica before packing the column.
-
Alternative Purification: If the problem persists, consider alternative purification methods like neutral alumina chromatography, reverse-phase chromatography, or crystallization.
Q8: The standard aqueous workup to remove TBAF is causing low yields for my water-soluble product. Is there a better way?
Yes, aqueous extraction is problematic for polar, water-soluble compounds. A non-aqueous workup is highly recommended.
-
Resin-Based Quench: A highly effective method involves quenching the reaction, then adding a sulfonic acid resin (like Amberlyst-15) to capture the tetrabutylammonium cation (TBA⁺) and a solid base like calcium carbonate to neutralize the generated acid and capture the fluoride ion.[14] The solids are then simply filtered off, and the solvent is evaporated, completely avoiding an aqueous workup.[14]
Comparative Guide to Deprotection Reagents
The choice of reagent is critical and depends on the substrate's stability and the desired selectivity.
| Reagent(s) | Typical Conditions | Pros | Cons |
| TBAF | THF, 0 °C to RT[4] | Highly effective, fast, widely used. | Basic (can cause side reactions), difficult to remove during workup.[7][14] |
| HF•Pyridine / TEA•3HF | THF or Acetonitrile, 0 °C to RT[7] | Less basic than TBAF, good for sensitive substrates. | Highly toxic and corrosive; requires plastic labware. |
| KHF₂ | Methanol, RT[11] | Very mild, inexpensive, excellent for selective cleavage of phenolic TBDMS ethers.[11] | Slower for hindered alkyl TBDMS ethers. |
| Acetic Acid (aq.) | AcOH/THF/H₂O (e.g., 3:1:1), RT[4] | Mild, inexpensive, good for substrates stable to acid. | Can cleave other acid-labile groups (acetals, etc.).[5] |
| PPTS / p-TsOH | Methanol or Ethanol, RT[5] | Catalytic, very mild, good for selective deprotection of primary TBDMS.[5] | Can be slow, may require stoichiometric amounts or heat. |
| Formic Acid | Acetonitrile/H₂O, RT[10] | Excellent selectivity for primary over secondary TBDMS ethers.[10] | Acidic conditions may not be suitable for all substrates.[15] |
| SnCl₂•2H₂O | Ethanol or Water, Reflux or Microwave | Can be performed in protic solvents including water; rapid under microwave irradiation. | Requires heating; potential for Lewis acid-catalyzed side reactions. |
Key Experimental Protocols
Protocol 1: Standard Deprotection with TBAF
This protocol is suitable for robust substrates where basicity is not a concern.
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of ~0.1 M.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring progress by TLC.
-
Once complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild Acidic Deprotection with PPTS
This method is ideal for substrates with base-labile groups or for achieving selectivity.
-
Dissolve the TBDMS-protected compound (1.0 equiv) in methanol or ethanol (~0.1 M).[5]
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1–0.3 equiv for sensitive substrates; may require >1.0 equiv for hindered ethers).[5]
-
Stir the reaction mixture at room temperature or warm gently (e.g., 40 °C) if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Selective Deprotection of Primary Ethers with Formic Acid
This protocol offers excellent selectivity for primary over secondary TBDMS ethers.[10]
-
Dissolve the TBDMS-protected compound (1.0 equiv) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Add formic acid to achieve the desired concentration (5–20% v/v is a good starting point).[10]
-
Stir the mixture at room temperature and monitor the selective disappearance of the primary TBDMS ether by TLC or HPLC.[10]
-
Once the desired level of conversion is reached, carefully quench the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Non-Aqueous Workup for TBAF Reactions
Use this procedure to avoid aqueous extractions, ideal for polar products.[14]
-
Perform the TBAF deprotection as described in Protocol 1 (Steps 1-4).
-
Once the reaction is complete, add a strong cation exchange resin (e.g., Amberlyst-15, ~2.5 g per mmol of TBAF) and powdered calcium carbonate (CaCO₃, ~0.5 g per mmol of TBAF) to the reaction mixture.[14]
-
Stir the resulting slurry vigorously for 30-60 minutes at room temperature.
-
Filter the mixture through a pad of celite, washing the solids thoroughly with the reaction solvent (THF) and/or another suitable organic solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is now free of TBAF salts.
-
Purify by flash column chromatography.
Caption: Decision Tree for Selecting a TBDMS Deprotection Method.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to Fluoride Reagents for TBDMS Deprotection: TBAF vs. The Alternatives. BenchChem.
- BenchChem Technical Support Team. (2025). Optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether. BenchChem.
- Sapkota, K., & Huang, F. (2019). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synlett.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- BenchChem Technical Support Team. (2025). Technical Support Center: Achieving Complete Deprotection of the TBDMS Group. BenchChem.
- BenchChem Technical Support Team. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Fluoride-Mediated Deprotection of TBDMS Ethers. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes: Selective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride. BenchChem.
- Ganesh, C. K., & Chandrasekaran, S. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. NIH Public Access.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. NIH Public Access.
- Wikipedia. (n.d.). Silyl ether.
- Ranu, B. C., et al. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry.
- ChemSpider Synthetic Pages. (2025). Deprotection of a tert-butyldimethylsilyl ether. Royal Society of Chemistry.
- Reddit. (2023). TBDMS group lost during workup or purification. r/Chempros.
- Suh, Y. G., et al. (2006). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH Public Access.
- ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM?.
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- 15. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in azetidine functionalization reactions
A Senior Application Scientist's Guide to Troubleshooting Low Conversion
Welcome to the Technical Support Center for azetidine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges of modifying the strained four-membered azetidine ring. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a double-edged sword: it provides a unique vector for reactivity but also opens pathways to undesired side reactions, most notably ring-opening.[1][2][3]
This resource moves beyond simple protocols to explain the chemical causality behind common experimental failures. By understanding the "why," you can make more informed decisions to optimize your reactions and overcome low conversion.
General Troubleshooting Workflow
When an azetidine functionalization reaction results in low conversion, a systematic approach is crucial. Before making drastic changes to a protocol, it's essential to rule out common sources of error. The following workflow provides a logical progression for diagnosing the root cause of the issue.
Caption: General workflow for troubleshooting low conversion.
Part 1: N-Functionalization Reactions
The azetidine nitrogen is a common handle for introducing molecular diversity. However, its reactivity can be deceptive. Issues often arise from reduced nucleophilicity, steric hindrance, or catalyst incompatibility.
FAQ 1: My Palladium-catalyzed N-arylation (Buchwald-Hartwig type) is sluggish or fails completely. What are the likely causes?
Low yields in N-arylation reactions are a frequent complaint.[4][5] The causes can be traced back to the catalyst, reagents, or the inherent properties of the azetidine itself.
Potential Causes & Solutions:
-
Reduced Nucleophilicity of Azetidine: The lone pair of the azetidine nitrogen has increased s-character compared to larger cyclic amines or acyclic amines, making it less nucleophilic. Electron-withdrawing groups on the azetidine ring will further decrease its reactivity.[6]
-
Solution: A stronger, more electron-rich phosphine ligand can promote oxidative addition and a stronger, non-nucleophilic base (e.g., LiHMDS, K₃PO₄, Cs₂CO₃) is often required to generate a more reactive amidometal species.
-
-
Catalyst Deactivation/Poor Performance: Not all palladium/ligand combinations are suitable for strained rings.
-
Solution: Screen a panel of catalysts and ligands. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) are often effective. It is crucial to ensure reagents are anhydrous, as water can deactivate catalysts.[7]
-
-
Steric Hindrance: Bulky substituents on the azetidine ring (especially at C2 and C4) or on the aryl halide can prevent the necessary approach to the metal center.
-
Solution: If sterically demanding substrates are used, switching to a less bulky ligand or a different catalyst system may be necessary. In some cases, higher reaction temperatures can overcome moderate steric barriers.[8]
-
Troubleshooting Data Table: N-Arylation Condition Screen
| Parameter | Condition 1 (Baseline) | Condition 2 (Ligand Screen) | Condition 3 (Base Screen) | Condition 4 (Solvent Screen) |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) | XPhos (4 mol%) | XPhos (4 mol%) |
| Base | NaOtBu (1.5 eq) | NaOtBu (1.5 eq) | K₃PO₄ (2.0 eq) | NaOtBu (1.5 eq) |
| Solvent | Toluene | Toluene | Toluene | Dioxane |
| Temp (°C) | 100 | 100 | 100 | 100 |
Protocol: Small-Scale N-Arylation Reaction Screen
-
To an array of oven-dried 2 mL vials, add the aryl halide (0.1 mmol, 1.0 eq) and the appropriate palladium precatalyst or a combination of Pd source and ligand.
-
Seal the vials with septa and purge with argon for 10 minutes.
-
Add the solvent (0.5 mL) via syringe.
-
In a separate vial, prepare a stock solution of the N-H azetidine (0.12 mmol, 1.2 eq) and the base (as specified in the table) in the reaction solvent.
-
Add the azetidine/base solution to each reaction vial.
-
Place the vials in a preheated aluminum block at the desired temperature and stir for 12-24 hours.
-
Cool the reactions to room temperature, dilute with ethyl acetate, and filter through a small plug of celite.
-
Analyze the filtrate by LCMS or ¹H NMR with an internal standard to determine conversion.
Part 2: C-Functionalization Reactions
Functionalizing the C-H bonds of the azetidine ring is a powerful strategy but is often plagued by issues of regioselectivity and competing side reactions.
FAQ 2: My directed C-H functionalization gives low yields and I observe significant amounts of aza-bicyclo[1.1.0]butane or other byproducts. Why is this happening?
This issue often points to problems with the directing group or the stability of the metallated intermediate. Palladium-catalyzed C-H amination, for instance, can be sensitive to the substrate structure.[1][9]
Potential Causes & Solutions:
-
Poor Directing Group Efficacy: The directing group (e.g., picolinamide) may not be coordinating effectively to the metal center, leading to poor regioselectivity or lack of reactivity.
-
Solution: Ensure the directing group is properly installed. Sometimes, additives are required to facilitate the C-H activation step. For example, in some Pd(II)-catalyzed reactions, an oxidant like AgOAc is crucial.[1]
-
-
Instability of the Metallated Intermediate: Lithiation of N-activated azetidines can be successful, but the resulting organometallic species can be unstable.[10][11] This can lead to fragmentation pathways, such as elimination to form aza-bicyclo[1.1.0]butane derivatives.
-
Competitive Azetidination: In some palladium-catalyzed C-H arylations, particularly with electron-deficient aryl iodides, intramolecular C-N bond formation (azetidination) can outcompete the desired C-C bond formation, leading to a bicyclic product.[12][13]
-
Solution: This side reaction is electronically controlled. Switching to an electron-rich aryl iodide can favor the desired C-C reductive elimination. If the azetidination product is desired, using an additive like 1-iodo-4-nitrobenzene can promote its formation.[13]
-
Caption: Competing pathways in directed C-H arylation.
Part 3: Ring Integrity and Protecting Groups
The stability of the azetidine ring is highly dependent on its substituents and the reaction conditions. Unwanted ring-opening is a primary cause of low mass balance and complex product mixtures.
FAQ 3: My reaction mixture turns into a complex mess, and LCMS analysis suggests the formation of multiple products with the same mass as my expected product plus a molecule of the nucleophile/solvent. What is happening?
This is a classic sign of azetidine ring-opening. The strained ring is susceptible to nucleophilic attack, especially when the nitrogen atom is quaternized or activated by a Lewis acid.[14][15][16]
Potential Causes & Solutions:
-
Acid-Mediated Ring Opening: Both Brønsted and Lewis acids can activate the azetidine, making it susceptible to nucleophilic attack.[17][18] This is a significant challenge in reactions requiring acidic catalysts or during acidic workups.[19]
-
Activation via N-Functionalization: Acylation or sulfonylation of the azetidine nitrogen makes the ring carbons more electrophilic. A subsequent nucleophilic attack can lead to ring cleavage.
-
Solution: Perform such reactions at low temperatures and add the electrophile slowly. Avoid using reagents that can generate strong nucleophiles as byproducts.
-
-
Intramolecular Ring-Opening: If the azetidine bears a substituent with a nucleophilic group, intramolecular attack can occur, leading to ring-expanded products (e.g., pyrrolidines, piperidines).[17]
-
Solution: This pathway is highly dependent on substrate geometry. Protecting the pendant nucleophilic group or redesigning the synthetic route may be necessary.
-
FAQ 4: I'm having trouble with my N-Boc protecting group. The protection reaction is incomplete, or the group is cleaved during a subsequent step. How can I optimize this?
The tert-butoxycarbonyl (Boc) group is the most common N-protecting group for azetidines, but its application is not always trivial.[19][21]
Potential Causes & Solutions:
-
Incomplete Protection: The lower nucleophilicity of the azetidine nitrogen can make the reaction with Boc-anhydride (Boc₂O) sluggish.
-
Solution: While the reaction can proceed without a base, it is often slow.[22] Using a mild base like triethylamine or diisopropylethylamine can accelerate the reaction. For very hindered azetidines, a stronger base or an alternative protection reagent like BOC-ON may be required.[23] Ensure accurate stoichiometry, as an excess of the amine can lead to side reactions.
-
-
Unwanted Deprotection: The Boc group is designed to be acid-labile. Unintentional cleavage can occur during chromatography on un-neutralized silica gel or during reactions that generate acidic byproducts.
-
Solution: Neutralize silica gel with triethylamine before chromatography. Ensure all subsequent reaction steps are performed under neutral or basic conditions unless deprotection is intended.
-
Table: Common N-Protecting Groups for Azetidines
| Protecting Group | Abbreviation | Stability | Common Cleavage Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Base, H₂, mild nucleophiles | Strong Acid (TFA, HCl) | Most common, but can be labile.[19][21] |
| Carbobenzyloxy | Cbz | Acid, Base | H₂/Pd-C, HBr/AcOH | Orthogonal to Boc; useful in peptide synthesis.[24][25] |
| Benzyl | Bn | Acid, Base | H₂/Pd-C | Very stable, but requires hydrogenolysis. |
| tert-Butoxythiocarbonyl | Botc | Base | Mild Acid, Heat | Used to direct α-lithiation; more labile than Boc.[10] |
Protocol: Robust N-Boc Protection of Azetidine
-
Dissolve the azetidine hydrochloride salt (1.0 eq) in a mixture of Dioxane and Water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise to neutralize the salt and act as a base.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to yield the pure N-Boc azetidine.[23][26]
References
-
K. J. M. Beresna, P. M. K. D. Cal, and J. L. Y. Chen, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," RSC Publishing, 2021. [Link]
-
A. Ali, V. Mehra, and A. K. Verma, "Recent advances in synthetic facets of immensely reactive azetidines," RSC Publishing, 2017. [Link]
-
S. J. P. Spies, J. L. Deverell, and D. P. Fairlie, "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides," Chemistry – A European Journal, 2024. [Link]
-
K. J. M. Beresna, P. M. K. D. Cal, and J. L. Y. Chen, "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle," Organic & Biomolecular Chemistry, 2021. [Link]
-
X. Chen, "Regioselective ring opening reactions of azetidines," ResearchGate, 2021. [Link]
-
K. J. M. Beresna, P. M. K. D. Cal, and J. L. Y. Chen, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," ResearchGate, 2021. [Link]
-
S. J. P. Spies, J. L. Deverell, and D. P. Fairlie, "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides," PubMed, 2024. [Link]
-
A. J. Wootton, "Intramolecular Ring-Opening Decomposition of Aryl Azetidines," ACS Medicinal Chemistry Letters, 2021. [Link]
-
P. G. V. Ang, "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution," Organic Letters, 2015. [Link]
-
G. He, G. Chen, and D. Chen, "Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions," Journal of the American Chemical Society, 2011. [Link]
-
L. M. Kammer, "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes," Beilstein Journal of Organic Chemistry, 2024. [Link]
-
A. Minetto, "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines," MDPI, 2022. [Link]
-
M. R. Becker, "Previous strategies towards azetidines and this approach," ResearchGate, 2019. [Link]
-
S. J. P. Spies, "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides," LJMU Research Online, 2024. [Link]
-
Organic Chemistry Portal, "Azetidine synthesis," Organic Chemistry Portal. [Link]
-
P. A. Donets, "Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids," ACS Omega, 2022. [Link]
-
Organic Chemistry Portal, "Boc-Protected Amino Groups," Organic Chemistry Portal. [Link]
-
B. Witulski, S. Senft, and O. Jost, "Palladium-catalyzed N-arylation reactions with aziridine and azetidine," Semantic Scholar, 2005. [Link]
-
P. A. Donets, "(PDF) Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids," ResearchGate, 2022. [Link]
-
M. E. Abdemonem, "The effects of solvent nature and steric hindrance on the reactivity, mechanism and selectivity of the cationic imino-Diels–Alder cycloaddition reaction between cationic 2-azadienes and arylpropene," ResearchGate, 2022. [Link]
-
J. C. K. Chu, "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization," ResearchGate, 2021. [Link]
-
S. Uesugi, "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines," Frontiers in Chemistry, 2023. [Link]
-
S. Uesugi, "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines," Frontiers, 2023. [Link]
-
B. Witulski, "Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine," Thieme Connect, 2005. [Link]
-
Common Organic Chemistry, "Boc Protection Mechanism (Boc2O)," Common Organic Chemistry. [Link]
-
AAPPTec, "Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON," AAPPTec, 2015. [Link]
-
M. Weiss, "EXPERIMENTAL PROCEDURES," Beilstein Journals. [Link]
Sources
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- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 17. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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Technical Support Center: Navigating Steric Hindrance in Reactions of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 3-[(tert-Butyldimethylsilanyl)oxy]azetidine. This versatile building block is invaluable for introducing the constrained azetidine motif into complex molecules. However, its unique structure presents a significant, though manageable, challenge: the steric bulk of the tert-Butyldimethylsilyl (TBDMS) protecting group.
This guide is structured as a series of troubleshooting questions and in-depth answers. We will move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental hurdles but also to develop a robust strategy for your synthetic campaigns. Our goal is to empower you with the expertise to anticipate and overcome the challenges of steric hindrance, ensuring the success of your reactions.
Part 1: The Core Challenge - Understanding TBDMS-Induced Steric Hindrance
FAQ: What exactly is steric hindrance in this context, and why is the TBDMS group so problematic?
Answer:
Steric hindrance is a non-bonding interaction that influences a reaction's rate and outcome by repelling reacting species due to their physical size. In this compound, the secondary amine on the four-membered ring is the primary site for functionalization (e.g., N-alkylation, N-acylation). The molecule's challenge lies in the proximity of the extremely bulky TBDMS group to this reactive nitrogen center.
The TBDMS group, with its quaternary tert-butyl carbon and two methyl groups attached to the silicon atom, creates a large, umbrella-like shield over the azetidine ring. This "steric shield" physically blocks the trajectory of incoming electrophiles, making it difficult for them to access the nitrogen's lone pair of electrons to form a new bond. This results in significantly slower reaction rates, incomplete conversions, or, in some cases, complete reaction failure compared to less hindered secondary amines.
Caption: Steric hindrance from the TBDMS group blocks electrophile access.
Part 2: Troubleshooting N-Acylation Reactions
FAQ: My N-acylation of this compound with a standard acyl chloride is failing. What are my options?
Answer:
This is a classic and frequent challenge. The direct acylation of sterically hindered secondary amines often requires more than standard conditions.[1] The low reactivity is due to the high energy of the crowded tetrahedral intermediate required for amide bond formation.
Your strategy should focus on increasing the electrophilicity of the acylating agent or employing reaction conditions that favor the sterically demanding transition state.
Causality Analysis: The TBDMS group impedes the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of the acylating agent. Standard acyl chlorides or anhydrides may not be reactive enough to overcome this energy barrier at moderate temperatures.
Troubleshooting & Optimization Strategies:
| Strategy | Recommended Action & Rationale | Key Considerations |
| Activate the Carboxylic Acid | Instead of acyl chlorides, use peptide coupling reagents. Reagents like HATU, HBTU, or PyBOP in the presence of a non-nucleophilic base (e.g., DIPEA) generate highly reactive activated esters in situ. These are far more potent acylating agents. | This is often the most effective method for difficult acylations. Ensure anhydrous conditions. |
| Use a More Reactive Acylating Agent | If possible, switch from an acyl chloride to a more reactive mixed anhydride (e.g., from isobutyl chloroformate) or an acyl fluoride. | Synthesis of these reagents adds steps but can significantly improve yields. |
| Employ a Stronger Catalyst | While DMAP is a common acylation catalyst, its own bulk can be counterproductive. Consider using a stronger, less-hindered Lewis acid catalyst, but be cautious of potential azetidine ring-opening.[2] | Screen catalysts in small-scale trials. Monitor for byproducts via LCMS. |
| Modify Reaction Conditions | Increase the reaction temperature. While this can accelerate the desired reaction, it may also promote side reactions or decomposition. Using a higher concentration of reagents can also favor the bimolecular reaction. | Use a sealed vessel for higher temperatures. Stepwise temperature increase is recommended. Monitor reaction progress closely (TLC, LCMS). |
| Alternative Acylation Chemistry | The reaction of hindered amines with N-carboxyanhydrides (NCAs) can be an effective way to form amide bonds that are otherwise difficult to access.[3] | This method is specific to the synthesis of N-acylated amino acid derivatives. |
Self-Validating Experimental Protocol: N-Acylation using HATU
This protocol provides a robust starting point for the acylation of sterically hindered amines.
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF or CH₂Cl₂ (approx. 0.1 M).
-
Activation: Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15-20 minutes. A color change may be observed as the active ester forms.
-
Acylation: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LCMS. If the reaction is slow, it can be gently heated to 40-50 °C. Reactions are typically complete within 4-24 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Part 3: Troubleshooting N-Alkylation Reactions
FAQ: I'm attempting an N-alkylation with an alkyl bromide, but the reaction is slow and gives low yields. How can I drive it to completion?
Answer:
N-alkylation of this substrate is an Sₙ2 reaction, which is notoriously sensitive to steric hindrance at both the nucleophile (the azetidine) and the electrophile (the alkyl halide). The bulky TBDMS group significantly slows the approach of the nitrogen to the alkyl halide's σ* anti-bonding orbital.
Success hinges on optimizing four factors: the leaving group of the electrophile, the base, the solvent, and the temperature.
Troubleshooting Workflow for N-Alkylation
Caption: Decision workflow for troubleshooting N-alkylation of hindered azetidines.
Key Recommendations:
-
Electrophile Reactivity: The leaving group ability is critical. The order of reactivity is I > Br > Cl . For very unreactive systems, converting the corresponding alcohol to a triflate (R-OTf) or nonaflate creates an exceptionally reactive electrophile.
-
Base Choice: A strong, non-nucleophilic base is essential. While K₂CO₃ can work, Cs₂CO₃ is often superior due to the "caesium effect," which leads to a more 'naked' and thus more nucleophilic azetidide anion in solution. For a definitive reaction, Sodium Hydride (NaH) in an anhydrous solvent like DMF or THF will irreversibly deprotonate the azetidine, creating a highly reactive nucleophile.
-
Solvent & Temperature: Polar aprotic solvents like DMF and DMSO are excellent for Sₙ2 reactions as they solvate the cation but not the anion, increasing nucleophilicity. Heating the reaction (e.g., to 60-80 °C) provides the necessary activation energy to overcome the steric barrier.
Part 4: Strategic Deprotection as an Alternative Pathway
FAQ: All my attempts at direct N-functionalization have failed due to steric hindrance. Is there another way?
Answer:
Absolutely. When direct functionalization is not feasible, a highly effective alternative is the "remove and replace" strategy. This involves chemically removing the problematic TBDMS group to reveal the much less hindered 3-hydroxyazetidine. You can then perform your N-functionalization, and if necessary, re-protect the hydroxyl group later.
The Strategic Workflow:
-
Deprotection: Selectively cleave the TBDMS ether to unmask the 3-OH group.
-
N-Functionalization: Perform the N-acylation or N-alkylation on the now much more reactive 3-hydroxyazetidine. The steric hindrance is drastically reduced.
-
Re-protection (Optional): If the free hydroxyl group is incompatible with subsequent reaction steps, it can be re-protected, perhaps with a less bulky silyl group or another orthogonal protecting group.
Protocol for Mild TBDMS Deprotection
This method using acetyl chloride in methanol is effective and avoids harsh fluoride reagents that can sometimes be difficult to remove during workup.[4]
-
Setup: Dissolve this compound (1.0 equivalent) in anhydrous methanol (0.1-0.2 M) in a flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (0.1 to 0.5 equivalents) dropwise to the stirring solution. Acetyl chloride reacts with methanol to generate HCl in situ, providing a controlled acidic environment.
-
Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 1-4 hours. Monitor the reaction by TLC (staining with potassium permanganate can help visualize the product) or LCMS until all starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a 9:1 mixture of DCM:isopropanol).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 3-hydroxyazetidine is often pure enough for the next step or can be quickly purified.
Protecting Group Cross-Reactivity:
When planning a deprotection, it's crucial to consider other protecting groups in your molecule. The TBDMS group has a distinct reactivity profile.
| Deprotection Reagent | TBDMS | Boc (N-tert-butoxycarbonyl) | Cbz (N-carboxybenzyl) | Benzyl (Bn) Ether |
| TBAF in THF | Cleaved | Stable | Stable | Stable |
| HCl / TFA | Cleaved | Cleaved | Stable | Stable |
| H₂ / Pd/C | Stable | Stable | Cleaved | Cleaved |
| Acetyl Chloride in MeOH | Cleaved | May be labile | Stable | Stable |
This table serves as a general guide; substrate-specific effects can alter reactivity.[5]
References
-
Kim, H., et al. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14). Available at: [Link]
- Hale, J. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby. Google Patents, US8895739B2.
-
Xu, J., et al. (2018). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2012). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 14(24), 6330–6333. Available at: [Link]
-
Chen, M.-Y., & Patkar, L. N. (2001). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Journal of the Chinese Chemical Society, 48(6A), 1045-1050. Available at: [Link]
-
Zhou, C., & Xu, J. (2012). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Sarlah, D., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(14), 7243–7248. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Li, P., et al. (2020). Recent advances in transition-metal-free deconstructive functionalization of saturated N-, O-, P-, S-heterocycles. Chemical Communications. Available at: [Link]
-
Gries, A., & Bracher, F. (2020). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 16, 148-156. Available at: [Link]
-
Nimmagadda, A., & Mann, D. J. (2012). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. ACS Medicinal Chemistry Letters, 3(10), 821–826. Available at: [Link]
Sources
Selective deprotection of TBDMS in the presence of other protecting groups
Technical Support Center: Selective Deprotection of TBDMS Ethers
As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires precision and a deep understanding of the tools at your disposal. The selective deprotection of a tert-butyldimethylsilyl (TBDMS) ether in the presence of other protecting groups is a common yet challenging task. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: Why is my TBDMS deprotection not going to completion, even with extended reaction times?
A1: Incomplete deprotection of TBDMS ethers is a frequent issue that can often be traced back to several factors beyond just reaction time.
-
Reagent Quality & Stoichiometry: Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are hygroscopic. The presence of water can significantly reduce the nucleophilicity of the fluoride ion, thereby slowing down the reaction. Ensure you are using an anhydrous grade of TBAF or consider co-evaporating it with anhydrous toluene before use. Additionally, ensure you are using a sufficient stoichiometric excess of the deprotecting agent, typically 1.5 to 3 equivalents.
-
Solvent Effects: The choice of solvent plays a critical role. While THF is the most common solvent for TBAF-mediated deprotections, its polarity can influence the reaction rate. For more hindered TBDMS ethers, switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes accelerate the reaction.
-
Steric Hindrance: The steric environment around the TBDMS-protected hydroxyl group is a primary determinant of its lability. If the substrate is particularly bulky, the deprotection will be slower. In such cases, heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy. However, be cautious, as elevated temperatures can compromise selectivity.
Q2: My supposedly "selective" TBDMS deprotection is also cleaving my other silyl ethers (e.g., TBS, TIPS). How can I improve selectivity?
A2: Achieving high selectivity in silyl ether deprotection hinges on exploiting the subtle differences in their steric bulk and electronic properties. The relative stability of common silyl ethers to acidic and fluoride-based reagents is generally:
TBDMS < TBS < TIPS < TBDPS
To enhance selectivity for TBDMS cleavage:
-
Lower the Temperature: Running the reaction at 0 °C or even lower temperatures can significantly improve selectivity. The less hindered TBDMS group will react faster, and by quenching the reaction at the appropriate time, you can minimize the deprotection of more robust silyl ethers.
-
Buffered Fluoride Sources: Standard TBAF in THF can have a high pH, which can lead to side reactions and loss of selectivity. Using a buffered fluoride source, such as HF-Pyridine or triethylamine trihydrofluoride (Et3N·3HF), provides a milder and more controlled deprotection.
-
Acid-Catalyzed Deprotection: For substrates that are tolerant to acid, a mildly acidic reagent can offer excellent selectivity. Reagents like 10-camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., methanol or ethanol) at room temperature will often cleave TBDMS groups while leaving more sterically hindered silyl ethers like TIPS or TBDPS untouched.
Troubleshooting Guide
Problem 1: Complete removal of all silyl protecting groups.
This scenario indicates that the reaction conditions are too harsh. The following flowchart provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for non-selective deprotection.
Problem 2: TBDMS group is intact, but other functional groups in the molecule are reacting.
This suggests that the chosen deprotection conditions are incompatible with other functionalities in your molecule.
-
Base-Labile Groups (e.g., esters, acetates): If you are using standard TBAF, the basicity of the reagent can cause hydrolysis or other side reactions. Consider using buffered HF-Pyridine or an acidic method.
-
Acid-Labile Groups (e.g., acetals, trityl ethers): If you are employing acidic conditions (CSA, PPTS), these groups will likely be cleaved. In this case, fluoride-mediated deprotection is the preferred method.
The following table summarizes recommended conditions for selective TBDMS deprotection in the presence of other common protecting groups.
| Protecting Group to Preserve | Recommended Reagent for TBDMS Cleavage | Solvent | Temperature (°C) | Key Considerations |
| TBS, TIPS, TBDPS | 10-Camphorsulfonic acid (CSA) | MeOH or EtOH | 0 to RT | Excellent selectivity based on steric hindrance. |
| MOM, BOM, SEM | TBAF (1 M in THF) | THF | 0 to RT | Fluoride-based methods are generally orthogonal to these acetal-type protecting groups. |
| Trityl (Tr) | 80% Acetic Acid (aq) | N/A | RT | Highly selective for Trityl removal; TBDMS is stable. To remove TBDMS and not Trityl, use fluoride. |
| Acetate (Ac), Benzoate (Bz) | HF-Pyridine | THF/Pyridine | 0 to RT | Avoid basic conditions like TBAF which can hydrolyze esters. HF-Pyridine is buffered and milder. |
Validated Experimental Protocols
Protocol 1: Selective Deprotection of a Primary TBDMS Ether using CSA
This protocol is ideal for substrates containing other, more sterically hindered silyl ethers (e.g., TBDPS) or base-sensitive functional groups.
-
Preparation: Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous methanol (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 10-camphorsulfonic acid (CSA) (0.1-0.3 eq) to the stirred solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine (Et3N) until the solution is basic.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for CSA-mediated TBDMS deprotection.
Protocol 2: Selective Deprotection of a Primary TBDMS Ether using HF-Pyridine
This protocol is suitable for molecules containing acid-labile functional groups.
-
Preparation: In a plastic vial (important, as HF reacts with glass), dissolve the TBDMS-protected substrate (1.0 eq) in a 10:1 mixture of THF and pyridine (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add HF-Pyridine (70% HF, 1.5-2.0 eq) to the stirred solution. Caution: HF is highly toxic and corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. [Link]
Technical Support Center: Recrystallization of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive intermediates. 3-[(tert-Butyldimethylsilanyl)oxy]azetidine is a valuable building block, but its purification can be challenging due to its structural features. This guide is designed to provide in-depth, field-proven insights to help you navigate these challenges effectively. We will move beyond simple procedural steps to explore the chemical principles governing a successful crystallization.
Understanding the Molecule: Key Purification Challenges
Success in recrystallization begins with understanding the molecule's inherent properties. Two structural features of this compound are critical:
-
The tert-Butyldimethylsilyl (TBS) Ether: This protecting group is robust but has specific liabilities. It is sensitive to acidic conditions and fluoride ion sources, which can cleave the silyl ether to reveal the parent alcohol (3-hydroxyazetidine).[1][2] The steric bulk of the TBS group also influences the molecule's solubility, generally increasing its affinity for non-polar organic solvents.[3]
-
The Azetidine Ring: This four-membered nitrogen heterocycle contains a secondary amine, which is basic. This basicity can lead to strong interactions with acidic media (including standard silica gel) and makes the compound susceptible to degradation under acidic purification conditions.[4]
These features dictate that all purification steps must be conducted under strictly neutral and anhydrous conditions to prevent hydrolysis of the TBS group and potential ring-opening of the azetidine.
Troubleshooting Recrystallization: A Problem-Solution Approach
This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What went wrong and how do I fix it?
A1: This phenomenon, known as "oiling out," is a frequent challenge with compounds that have low melting points or when significant impurities are present.[5][6] An oil is essentially a liquid phase of your compound that is immiscible with the solvent, and it often traps impurities, defeating the purpose of recrystallization.
Causality & Expert Analysis: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that specific solvent environment. The presence of impurities can depress the melting point, exacerbating this issue.[6] Rapid cooling also promotes oil formation over the slower, more ordered process of crystal nucleation and growth.
Solutions Protocol:
-
Re-heat and Dilute: Place the flask containing the oil and solvent back on the heat source. Add more of the same solvent (typically 10-20% more volume) until the oil fully redissolves to create a clear, homogeneous solution.[6] This lowers the saturation point, meaning crystallization will begin at a lower temperature.
-
Slow Down the Cooling: Once redissolved, allow the flask to cool very slowly. Insulate the flask by wrapping it in glass wool or placing it within a larger beaker to slow heat transfer. Do not move the flask directly to an ice bath.[7] Slow cooling is critical for forming well-ordered crystals.
-
Change the Solvent System: If oiling persists, your compound may be too soluble or its melting point too low for the chosen solvent. A solvent-pair system is often the solution.[7]
-
Dissolve the crude material in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane).
-
While heating, add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes, pentane) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few drops of the "good" solvent to make the solution clear again, then cool slowly as described above.
-
Workflow for Fixing "Oiling Out":
Caption: Decision workflow for troubleshooting oiling out.
Q2: My solution is completely clear even after cooling in an ice bath. Why aren't any crystals forming?
A2: This indicates that your solution has not reached the point of supersaturation, which is a prerequisite for crystallization.
Causality & Expert Analysis: The most likely cause is that too much solvent was used initially.[8] The concentration of your compound is below its solubility limit, even at low temperatures. While less common, it's also possible that residual impurities are acting as solubilizing agents.
Solutions Protocol:
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent in a fume hood. Reduce the volume by about 20-30%, then allow it to cool again. Be sure to use a boiling chip or stir bar to prevent bumping.[6]
-
Induce Crystallization: If the solution is supersaturated but nucleation is slow, you can encourage it by:
-
Introduce an Anti-Solvent: If reducing the volume is impractical or ineffective, you can add an anti-solvent (as described in Q1) to the cooled solution dropwise until turbidity appears, then warm slightly to clarify before slow cooling.
Q3: I got crystals, but my final yield is extremely low. Where did my product go?
A3: A low yield is typically a problem of solubility—either too much compound was left in the mother liquor or it was lost during transfer and washing steps.
Causality & Expert Analysis: Every compound has some residual solubility, even in a cold "poor" solvent. Using an excessive volume of solvent from the start is the most common reason for poor recovery.[8] Additionally, washing the collected crystals with a solvent that isn't ice-cold, or using too much washing solvent, can redissolve a significant portion of your product.
Solutions Protocol:
-
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. You can often recover a second crop of crystals by boiling off more solvent to further concentrate the solution and re-cooling. Note that this second crop may be less pure than the first.
-
Optimize the Washing Step:
-
Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[9]
-
The goal is to rinse away the impurity-laden mother liquor from the crystal surfaces, not to wash the crystals themselves.
-
-
Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Crystallization in the funnel during this step is a common source of product loss.[5]
Q4: I suspect my compound is degrading during recrystallization. How can I confirm this and prevent it?
A4: Degradation of this compound primarily involves the acid-catalyzed hydrolysis of the TBS ether.
Causality & Expert Analysis: The Si-O bond is labile to acid.[1][2] Protic solvents (like alcohols), residual acid from a previous synthetic step, or even acidic impurities can catalyze the cleavage of the TBS group, yielding 3-hydroxyazetidine. Prolonged heating will accelerate this decomposition.
Solutions Protocol:
-
Analytical Confirmation: Monitor the process using Thin Layer Chromatography (TLC). Spot the crude material, the hot solution after dissolving, and the mother liquor. The deprotected 3-hydroxyazetidine is significantly more polar and will have a much lower Rf value. If a new, more polar spot appears or intensifies during the process, degradation is occurring.
-
Use Aprotic Solvents: Whenever possible, choose aprotic solvents for the recrystallization. Good candidates are listed in the table below. Avoid alcohols or solvent mixtures containing water unless absolutely necessary.
-
Ensure Neutral Conditions:
-
Wash glassware thoroughly to remove any acidic residues.
-
If the crude material may contain acid, consider a pre-purification step, such as filtering through a short plug of a neutral adsorbent like Celite or basic alumina, or performing a mild basic wash during the reaction workup.
-
-
Minimize Heat Exposure: Dissolve the compound quickly at the solvent's boiling point and then remove it from the heat source promptly. Avoid prolonged refluxing.
Recrystallization Solvent Selection
Choosing the right solvent is the most critical step. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9]
| Solvent System | Type | Boiling Point (°C) | Rationale & Expert Insight |
| Hexanes or Heptane | Non-polar | 69 / 98 | Excellent choice. The TBS group imparts significant non-polar character. Often provides high recovery but may require larger volumes. |
| Toluene | Aromatic | 111 | Good for compounds that are slightly too soluble in alkanes. Its higher boiling point can aid in dissolving stubborn solids. |
| Diethyl Ether / Hexanes | Solvent Pair | ~35-69 | A powerful combination. Diethyl ether is a good "dissolving" solvent, while hexanes acts as the "precipitating" anti-solvent. Ideal for low-melting solids as it can be cooled to very low temperatures. |
| Ethyl Acetate / Hexanes | Solvent Pair | ~69-77 | A classic and highly versatile system. Allows for fine-tuning of polarity to exclude both more polar and less polar impurities. |
| AVOID | Protic/Acidic | - | Methanol, Ethanol, Water, Acetic Acid. These solvents are likely to cause hydrolysis of the TBS ether, especially upon heating.[1][2] |
Step-by-Step Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., with Toluene)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of toluene and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding hot toluene in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure good recovery.[8]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold toluene. Keep the vacuum on to pull air through the crystals for 10-15 minutes to partially dry them. Transfer the crystals to a clean, dry surface and allow them to air dry completely or dry in a vacuum oven at a low temperature (<40°C).
Protocol 2: Two-Solvent Recrystallization (e.g., Ethyl Acetate / Hexanes)
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Anti-Solvent Addition: While the solution is still hot, add hexanes dropwise with swirling. The solution will become cloudy.
-
Re-homogenize: Add a few drops of hot ethyl acetate until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 3-6 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate/hexanes (in the approximate final ratio) for the washing step.
General Recrystallization Workflow
Caption: Standard workflow for purification by recrystallization.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude this compound? A: Common impurities depend on the synthetic route but typically include unreacted 3-hydroxyazetidine, excess silylating agent (e.g., TBSCl), and byproducts from the silylation reaction such as hexamethyldisiloxane or salts (e.g., imidazole hydrochloride). The recrystallization is designed to remove these based on their different solubility profiles.
Q: Can I use column chromatography instead of recrystallization? A: Yes, column chromatography is a viable alternative. However, be aware that standard silica gel is acidic and can cause degradation of your compound.[4] It is highly recommended to use silica gel that has been neutralized by pre-slurrying it with an eluent containing 0.5-1% triethylamine. Recrystallization is often preferred as a final purification step to obtain high-purity, crystalline material.
Q: The material is a semi-solid or low-melting solid. What is the best approach? A: For low-melting compounds, recrystallization is challenging but possible.[5] The best strategy is to use a very non-polar solvent (like pentane or heptane) and cool the solution to a very low temperature (e.g., -20°C in a freezer or -78°C using a dry ice/acetone bath). This maximizes the chance of the compound solidifying before it can oil out.
References
- BenchChem. (2025). A Comparative Guide to the Hydrolytic Stability of Isopropylsilyl Ethers and tert-Butyldimethylsilyl (TBS) Ethers.
- University of Colorado Boulder. (n.d.).
- Wikipedia. (2023). Silyl ether.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- NTU-Chemistry. (2024).
- University of California, Irvine. (n.d.).
- Nichols, L. (n.d.). Recrystallization.
- LibreTexts Chemistry. (2022).
- BenchChem. (2025).
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization [sites.pitt.edu]
Technical Support Center: Catalyst Selection for Reactions Involving 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(tert-Butyldimethylsilanyl)oxy]azetidine. This valuable building block, featuring a strained four-membered ring and a protected hydroxyl group, offers unique opportunities in medicinal chemistry. However, its reactivity profile presents specific challenges in catalyst selection and reaction optimization.
This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common queries regarding the choice of catalytic systems for the functionalization of this compound.
Q1: What are the primary catalytic strategies for N-arylation of this compound, and which catalysts should I screen first?
A1: The N-arylation of this compound is typically achieved via palladium-catalyzed Buchwald-Hartwig amination. The choice of catalyst and, more importantly, the ligand is critical to success, as the strained azetidine ring can pose challenges.
-
First-Choice Catalysts: A robust starting point is to screen a combination of a palladium(0) or palladium(II) precatalyst with a suitable phosphine ligand. Common choices include:
-
Palladium Precatalysts: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).
-
Ligands: Bulky, electron-rich biarylphosphine ligands are essential for promoting reductive elimination and preventing β-hydride elimination. Start with well-established ligands like XPhos, RuPhos, or BrettPhos.
-
-
Base and Solvent: The choice of base is also crucial. A moderately strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often preferred. Solvents such as toluene or dioxane are standard.
Studies have shown that a wide range of N-arylazetidines can be accessed using palladium-catalyzed cross-coupling without cleavage of the azetidine ring under the applied conditions.[1] The combination of the azetidine core with palladium catalysts can be highly effective, with the ligand's structure significantly impacting the reaction's success.[2]
Q2: I need to perform a reaction without cleaving the TBS ether. What are the main causes of unintended deprotection and how can I avoid them?
A2: The tert-butyldimethylsilyl (TBS) ether is relatively robust but can be cleaved under certain conditions, which may be inadvertently met during catalysis.[3][4]
-
Primary Causes of Deprotection:
-
Acidic Conditions: The TBS group is most sensitive to acid.[5][6] This includes protic acids (e.g., HCl, TFA) and strong Lewis acids. Catalytic systems that generate acidic byproducts can lead to gradual deprotection.
-
Fluoride Ions: This is the most common method for intentional TBS removal.[4][5] Ensure your reagents and solvents are free from fluoride contamination (e.g., from previous experiments or certain grades of Celite).
-
Strongly Basic Conditions: While generally stable to base, very harsh basic conditions (e.g., forcing hydrolysis) can cleave the TBS group.[4]
-
-
Strategies for Prevention:
-
Buffer Your Reaction: If acidic conditions are suspected, adding a non-nucleophilic base or proton sponge can be effective.
-
Avoid Protic Solvents: When using acid-sensitive catalysts or substrates, prefer aprotic solvents like THF, dioxane, or toluene over alcohols.
-
Catalyst Choice: Be cautious with strong Lewis acid catalysts. If a Lewis acid is required, screen for milder options (e.g., ZnBr₂ can be used in some deprotection protocols, indicating its potential to cleave TBS ethers).[3]
-
Temperature Control: Unwanted side reactions, including deprotection, are often accelerated at higher temperatures. Run reactions at the lowest effective temperature.
-
The workflow below illustrates the decision process for maintaining TBS group integrity.
Caption: Decision workflow for preserving the TBS protecting group.
Q3: Beyond palladium, what other transition metals are useful for reactions involving the azetidine core?
A3: While palladium is dominant for cross-coupling, other metals offer unique reactivity for functionalizing azetidines or using them in novel transformations.
-
Copper (Cu): Copper catalysts are highly versatile. They are used in multicomponent reactions to build complex azetidine derivatives[7][8], for direct alkylation of azetidines with organometal reagents[9], and for highly enantioselective difunctionalization of azetines (azetidine precursors)[10]. Copper catalysis often proceeds under mild conditions and can be a cost-effective alternative to palladium.
-
Rhodium (Rh): Rhodium catalysts are particularly known for mediating ring expansion and ring-opening reactions of azetidines.[11] These reactions often proceed via a domino conjugate addition/C-H activation process, providing access to valuable pyrrolidine scaffolds.[12][13] Rhodium is also used in three-component reactions to synthesize complex β-lactams from azetidine-2,3-diones.[14][15]
-
Lanthanides (e.g., La, Eu): Lewis acidic lanthanide triflates, such as La(OTf)₃, are exceptionally effective catalysts for the synthesis of the azetidine ring itself via intramolecular aminolysis of epoxy amines.[16][17] They offer high regioselectivity, favoring the desired 4-exo-tet cyclization to form the azetidine over the 5-endo-tet pathway that would lead to a pyrrolidine.[18]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q: My N-arylation reaction has stalled, resulting in low yield. What are the common causes and how can I troubleshoot this?
A: A stalled N-arylation is a frequent issue. The causes can range from catalyst deactivation to substrate-specific challenges. Here is a systematic troubleshooting approach.
Caption: Systematic troubleshooting for low-yield N-arylation reactions.
In-depth Analysis:
-
Catalyst System Check: Low catalyst loading is a simple but common error. For challenging couplings, higher loadings may be necessary. The quality of the palladium precatalyst and ligand is paramount; air-sensitive phosphine ligands can degrade upon storage.
-
Ligand and Base Optimization: There is no universal ligand for Buchwald-Hartwig reactions. The steric and electronic properties of both the aryl halide and the azetidine influence which ligand will be optimal. A quick screen of 2-3 different classes of ligands is highly recommended. The base is not just a proton scavenger; it participates in the catalytic cycle. Its strength and solubility can dramatically affect the reaction rate.
-
Reaction Conditions: If the catalyst system is sound, focus on the conditions. Higher temperatures can overcome activation barriers, but be mindful of potential TBS deprotection or substrate degradation. Solvent choice affects reagent solubility and the polarity of the transition state.
Q: I am observing a significant amount of a ring-opened byproduct. How can I suppress this side reaction?
A: The inherent ring strain of azetidine (approx. 25.4 kcal/mol) makes it susceptible to ring-opening, especially in the presence of nucleophiles or under harsh conditions.[19]
-
Possible Causes & Solutions:
-
Nucleophilic Attack: Strong nucleophiles present in the reaction mixture can attack a carbon atom of the azetidine ring, leading to cleavage.
-
Solution: Use the weakest base and lowest temperature that are effective for the desired transformation. Ensure that your starting materials are pure and free from nucleophilic impurities.
-
-
Acid-Catalyzed Ring Opening: The protonated azetidine nitrogen activates the ring toward nucleophilic attack.
-
Solution: Maintain neutral or slightly basic pH throughout the reaction and workup. If the desired reaction requires acidic conditions, consider protecting the azetidine nitrogen with a group like Boc (tert-butoxycarbonyl), which can increase stability and be removed later.[20]
-
-
Catalyst-Mediated Pathways: Some transition metal catalysts, particularly under forcing conditions, can insert into the C-N or C-C bonds of the strained ring.
-
Solution: Screen different catalysts and ligands. A less reactive or more sterically hindered catalyst might be more selective for the desired N-functionalization over ring activation.
-
-
Catalyst & Condition Comparison for Azetidine Synthesis/Functionalization
| Reaction Type | Catalyst System | Solvent | Temp. (°C) | Typical Yield | Key Considerations | Reference(s) |
| Intramolecular Aminolysis | 5 mol% La(OTf)₃ | DCE | Reflux | >80% | High regioselectivity for azetidine over pyrrolidine from cis-epoxy amines. | [16][17] |
| N-Arylation | Pd₂(dba)₃ / XPhos | Toluene | 80-110 | 70-95% | Ligand choice is critical. Base (e.g., Cs₂CO₃) is crucial for efficiency. | [1][2] |
| Multicomponent Reaction | CuI | Acetonitrile | RT | up to 94% | Forms highly functionalized azetidines under very mild, base-free conditions. | [7][8] |
| Ring Expansion | [Rh(cod)₂]BF₄ / Ligand | Dioxane | 100 | 65-90% | Forms pyrrolidines via C-H activation. Sensitive to ligand and substrate structure. | [12][13] |
Part 3: Key Experimental Protocols
These protocols are provided as a starting point and should be optimized for specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylation of this compound
This protocol is adapted from general procedures for Buchwald-Hartwig amination of strained heterocycles.[1]
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.025 eq), the appropriate biarylphosphine ligand (e.g., XPhos, 0.06 eq), and Cs₂CO₃ (1.5 eq).
-
Reagent Addition: Add the aryl bromide (1.0 eq) followed by anhydrous toluene (to achieve a concentration of approx. 0.1 M).
-
Substrate Addition: Add this compound (1.2 eq) via syringe.
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of the TBS Ether
This protocol uses a mild, non-fluoride, non-strongly acidic method to furnish 3-hydroxyazetidine, which can be useful if the azetidine nitrogen is already functionalized. This method is based on conditions known to selectively cleave TBS ethers.[3]
-
Setup: To a round-bottom flask, add the N-substituted this compound (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).
-
Catalyst Addition: Add ZnBr₂ (0.1 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction closely by TLC until the starting material is consumed (typically 30-60 minutes). Avoid long reaction times to prevent side product formation.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
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- 4. total-synthesis.com [total-synthesis.com]
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- 7. Copper-Catalyzed Highly Efficient Multicomponent Reactions: Synthesis of 2-(Sulfonylimino)-4-(alkylimino)azetidine Derivatives [organic-chemistry.org]
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Validation & Comparative
1H and 13C NMR analysis of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine: A Comparative Perspective
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data report. It delves into the rationale behind spectral assignments, offers a comparative look at alternative analytical strategies, and provides robust, field-tested protocols for data acquisition. Our objective is to equip you with the expertise to confidently identify, characterize, and utilize this valuable synthetic building block.
Introduction: The Azetidine Scaffold and the Role of Silyl Ethers
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its rigid, three-dimensional structure makes it a valuable bioisostere for other cyclic and acyclic moieties, often leading to improved metabolic stability, cell permeability, and binding affinity.[2] The synthesis and functionalization of azetidines are therefore of critical importance.
The target molecule, this compound (TBDMS-O-Azetidine), is a protected form of 3-hydroxyazetidine. The tert-butyldimethylsilyl (TBDMS) group is a common choice for protecting hydroxyl functionalities due to its bulk, which provides stability against a wide range of reagents, and its reliable cleavage under specific conditions (e.g., using fluoride ions or acid).[3] Accurate structural verification of such intermediates is paramount, and NMR spectroscopy is the definitive tool for this purpose. This guide will elucidate the characteristic NMR fingerprint of this molecule.
Molecular Structure and Spectroscopic Overview
To interpret the NMR spectra, we must first consider the molecular structure and the magnetic environment of each nucleus. The molecule possesses several distinct sets of protons and carbons, each with a unique chemical shift and coupling pattern.
Caption: Structure of this compound with labels for NMR assignment.
Predicted ¹H NMR Spectral Analysis
The protons on C₂ and C₄ are diastereotopic, meaning they are chemically non-equivalent. This is because the C₃ carbon is a stereocenter (even though the molecule is achiral overall). As a result, they will have different chemical shifts and will couple to each other (geminal coupling) and to the proton on C₃ (vicinal coupling).
| Proton Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| Hᵧ | (CH₃)₃C-Si | ~0.90 | s (singlet) | N/A | Standard chemical shift for a tert-butyl group on silicon. Shielded environment. |
| Hᵦ | (CH₃)₂Si | ~0.05 | s (singlet) | N/A | Highly shielded protons on silicon, appearing far upfield. |
| Hₙ | N-H | 1.5 - 2.5 (variable) | br s (broad singlet) | N/A | Shift is concentration and solvent dependent. May exchange with D₂O. |
| Hₐ / Hₐ' | C₂-H₂, C₄-H₂ | 3.5 - 3.8 and 3.0 - 3.3 | m (multiplet) | Jgem ≈ 7-9, Jvic ≈ 6-8 | Diastereotopic protons adjacent to nitrogen. One set (cis to the OTBDMS group) is expected to be more deshielded than the other (trans). |
| Hₓ | C₃-H | ~4.4 - 4.6 | p (quintet-like) | Jvic ≈ 6-8 | Methine proton attached to the oxygen-bearing carbon, significantly deshielded by the electronegative oxygen atom. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Quaternary carbons (like the one in the t-Bu group) typically show weaker signals.
| Carbon Label | Assignment | Predicted Shift (δ, ppm) | Rationale |
| Cᵦ | (CH₃)₂Si | ~ -4.0 | Highly shielded methyl carbons directly attached to silicon. |
| C(q) | (CH₃)₃C -Si | ~ 18.0 | Quaternary carbon of the tert-butyl group. |
| Cᵧ | (C H₃)₃C-Si | ~ 25.7 | Methyl carbons of the tert-butyl group. |
| C₂, C₄ | Azetidine CH₂ | ~ 51.0 | Methylene carbons adjacent to the nitrogen atom. Deshielded compared to a simple alkane.[7] |
| C₃ | Azetidine CH-O | ~ 65.0 | Methine carbon bonded to the electronegative oxygen, causing a significant downfield shift. |
Comparison Guide: TBDMS vs. TBDPS Protecting Groups
While TBDMS is a workhorse protecting group, alternatives exist. A common one is the tert-butyldiphenylsilyl (TBDPS) group. The choice between them impacts not only the chemical reactivity but also the NMR analysis.
| Feature | 3-(TBDMS-oxy)azetidine | 3-(TBDPS-oxy)azetidine | Analytical & Chemical Implications |
| ¹H NMR Signature | Clean aliphatic region. Signals at ~0.90 ppm (9H, s) and ~0.05 ppm (6H, s). | Complex aromatic region (~7.3-7.8 ppm). Aliphatic signal at ~1.1 ppm (9H, s). | TBDMS provides a simpler, less crowded spectrum, which is advantageous for analyzing other aliphatic signals. TBDPS can complicate the aromatic region if other aromatic rings are present in the molecule.[8] |
| ¹³C NMR Signature | Four aliphatic signals for the protecting group. | Four aliphatic signals plus four aromatic signals (ipso, ortho, meta, para). | TBDPS adds complexity but also provides more signals for structural confirmation. |
| Stability | Good general stability. Cleaved by fluoride or acid. | More sterically hindered and more stable to acidic conditions than TBDMS. | TBDPS is preferred for multi-step syntheses requiring more robust protection. |
| Cost & Availability | Generally less expensive and more common. | More expensive. | Cost can be a factor in large-scale synthesis. |
The TBDMS group is often superior for routine protection and straightforward analysis, while the TBDPS group offers enhanced stability at the cost of spectral complexity and higher price.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. This protocol represents a self-validating system for the characterization of this compound.
Materials
-
This compound (≥95% purity)[9]
-
Deuterated Chloroform (CDCl₃, 99.8% D) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pasteur pipette
-
Vial and cap
Step-by-Step Procedure
-
Sample Weighing: Accurately weigh approximately 10-15 mg of the compound into a clean, dry vial. The causality here is that this mass provides sufficient concentration for a strong signal in a standard NMR spectrometer (e.g., 400-500 MHz) without causing significant line broadening.[10]
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is chosen as it is an excellent solvent for many organic molecules and its residual proton signal (δ ~7.26 ppm) is well-defined and does not typically interfere with the analyte signals.
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. If necessary, briefly vortex the sample.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4 cm).
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard ¹H spectrum (e.g., 16 scans).
-
Acquire a standard ¹³C spectrum (e.g., 1024 scans). For unambiguous assignment of CH, CH₂, and CH₃ groups, run a DEPT-135 experiment.
-
Caption: A standardized workflow ensures high-quality and reproducible NMR data.
Conclusion
The NMR analysis of this compound is straightforward but requires attention to key structural features. The characteristic upfield signals of the TBDMS group are unmistakable identifiers, while the complex multiplets of the diastereotopic azetidine protons confirm the integrity of the ring system. By understanding the predicted chemical shifts and coupling patterns outlined in this guide, researchers can rapidly and accurately confirm the structure of this important building block, distinguish it from related compounds, and make informed decisions about its use in complex synthetic pathways. The application of robust experimental protocols further ensures the reliability and integrity of the analytical data.
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PubChem . 3-(Tert-butyldiphenylsilyloxy)azetidine. National Center for Biotechnology Information. [Link]
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MDPI . Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
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ResearchGate . ¹H NMR spectra of Ph-OSO₂F, TBDMS-PMMA and Ph-SO₂-PMMA. [Link]
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springer.com . Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. [Link]
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Muthanna Journal of Pure Sciences . Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. [Link]
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A Comparative Guide to the X-ray Crystallography of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine Derivatives
Introduction
In the landscape of modern medicinal chemistry, strained heterocyclic scaffolds are invaluable tools for crafting novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its inherent ring strain imparts a degree of conformational rigidity that can pre-organize substituents for optimal binding to biological targets, often leading to enhanced potency and metabolic stability.[1][2] The derivative 3-[(tert-Butyldimethylsilanyl)oxy]azetidine combines this valuable scaffold with a bulky tert-Butyldimethylsilyl (TBDMS) protecting group. The TBDMS group not only protects the hydroxyl functionality of the 3-hydroxyazetidine precursor but also significantly influences the molecule's lipophilicity, solubility, and crystal packing behavior.
The precise three-dimensional arrangement of atoms and intermolecular interactions within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its potential for structure-activity relationship (SAR) studies.[3] Single-crystal X-ray crystallography remains the gold standard for unambiguously determining these structures. This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound derivatives, comparing common crystallization techniques and presenting plausible experimental data based on established methodologies for analogous small molecules.
Part 1: Synthesis and Preparation of Crystalline Material
The journey to a crystal structure begins with the synthesis of high-purity material. The quality of the final crystalline sample is inextricably linked to the purity of the starting compound.
Synthesis Pathway
The target compound, this compound, is typically synthesized from its precursor, 3-hydroxyazetidine.[4][5] This precursor is commercially available, often as a hydrochloride salt. The synthesis involves two key steps: neutralization of the salt followed by silylation of the hydroxyl group.
The choice of a silylating agent and base is critical. Tert-butyldimethylsilyl chloride (TBDMSCl) is a common and cost-effective choice, while a non-nucleophilic base like imidazole or triethylamine is used to scavenge the HCl generated during the reaction. The solvent, typically an aprotic one like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants without participating in the reaction.
Caption: Synthetic pathway for this compound.
Comparative Crystallization Strategies
Obtaining diffraction-quality single crystals is the most challenging step in crystallography.[1] For a lipophilic, low-melting solid or oil like the title compound, several techniques should be explored in parallel. The key principle is to approach supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of amorphous solid.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of crystallization.[1] | Simple setup, requires minimal material. | Can lead to "skin" formation on the surface; difficult to control the rate precisely. | Thermally stable, moderately soluble compounds. |
| Vapor Diffusion | A concentrated drop of the compound solution is equilibrated against a larger reservoir of a solvent in which the compound is less soluble (the precipitant). | High success rate, excellent control over equilibration rate. | Requires specialized plates (hanging/sitting drop); can be sensitive to vibrations. | A wide range of molecules, especially proteins and complex organics. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble. Crystals form at the interface. | Good for sensitive compounds; avoids evaporation. | Requires immiscible or slowly miscible solvent pairs; can be tricky to set up without disturbing the interface. | Compounds that are unstable or oily. |
The choice of solvent is paramount. A good starting point is a solvent in which the compound is moderately soluble. For slow evaporation, a solvent with a relatively low boiling point (e.g., ethyl acetate, dichloromethane) is often used. For vapor diffusion, a higher boiling point solvent (e.g., toluene, DMF) for the sample drop and a more volatile anti-solvent (e.g., hexanes, diethyl ether) for the reservoir is a common combination.
Part 2: Single-Crystal X-ray Diffraction Workflow
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its structure. The overall workflow is a well-established process.[6]
Caption: General workflow for single-crystal X-ray diffraction.[1]
-
Crystal Mounting: A single, defect-free crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a cryo-loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage.
-
Data Collection: The crystal is placed in a diffractometer and rotated in a high-intensity X-ray beam. The diffracted X-rays are recorded on a detector as a series of spots.
-
Structure Solution & Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map. A molecular model is built into this map and then refined against the experimental data to achieve the best possible fit, resulting in the final, accurate structure.[6]
Part 3: Plausible Structural Analysis
While a publicly deposited crystal structure for this compound is not available as of late 2025, we can present plausible data based on known structures of similar azetidine derivatives to guide researchers.[1]
Illustrative Crystallographic Data
The following table summarizes plausible crystallographic data for a derivative in this class.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₉H₂₁NOSi | Defines the atomic composition.[7] |
| Formula Weight | 187.35 g/mol | Molar mass of the compound.[7] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å | Dimensions of the unit cell. |
| α, β, γ (°) | α = 90°, β = 98.5°, γ = 90° | Angles of the unit cell. |
| Volume (ų) | 1045 ų | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor (R₁) | ~ 0.04 (4%) | A measure of the agreement between the crystallographic model and the experimental data. A lower value indicates a better fit. |
Conformational Insights and Intermolecular Interactions
The four-membered azetidine ring is not planar and typically adopts a "puckered" conformation to relieve ring strain. The degree of puckering and the pseudo-axial or pseudo-equatorial orientation of the substituents are of great interest. In this case, the bulky TBDMS-oxy group at the 3-position would be expected to strongly influence this conformation.
-
Ring Puckering: The azetidine ring conformation can be critical for its biological activity, as it dictates the spatial orientation of pharmacophoric elements.
-
Steric Influence: The large TBDMS group will likely dominate the crystal packing, arranging in a way that minimizes steric hindrance. This could be compared to derivatives with smaller groups (e.g., -OH, -OMe), which might exhibit different packing motifs and hydrogen bonding networks.[3]
-
Intermolecular Forces: In the absence of strong hydrogen bond donors, the crystal lattice would be held together primarily by weaker van der Waals forces. If the azetidine nitrogen is protonated (as a salt), N-H···anion hydrogen bonds would be the dominant interaction.
Caption: Potential intermolecular forces in the crystal lattice.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound
-
Neutralization: To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (2.2 eq) at 0°C. Stir for 30 minutes.
-
Silylation: Add imidazole (1.5 eq) followed by a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the title compound.
-
Validation: Confirm the structure and purity (>98%) by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.
Protocol 2: Crystallization by Slow Evaporation
-
Solvent Screening: Dissolve a small amount (~5-10 mg) of the purified compound in various solvents (e.g., ethyl acetate, hexane, diethyl ether, toluene, or mixtures thereof) to find one in which it is moderately soluble.
-
Preparation: In a clean, small vial, dissolve ~10 mg of the compound in 0.5-1.0 mL of the chosen solvent or solvent system.
-
Evaporation: Cover the vial with a cap containing a few needle punctures or with parafilm with small holes. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitoring: Periodically check the vial for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.
References
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A Senior Application Scientist's Guide to Silyl Ether Protection: A Comparative Analysis of TBDMS and TBDPS for Azetidin-3-ol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the azetidine ring is a privileged scaffold. Its inherent ring strain and unique three-dimensional geometry offer novel pharmacological properties. Azetidin-3-ol, as a key chiral building block, requires strategic manipulation, where the judicious choice of a hydroxyl protecting group is paramount to the success of a synthetic campaign.
This guide provides an in-depth comparison of two of the most ubiquitous silyl ether protecting groups—tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS)—specifically for the protection of the secondary alcohol in azetidin-3-ol. The decision between these two is not arbitrary; it is a critical strategic choice dictated by the planned downstream reaction pathways. We will explore the nuances of their stability, steric profiles, and practical application, supported by experimental protocols to guide the researcher in making an informed selection.
The Decisive Factors: Steric Hindrance and Electronic Effects
The fundamental difference between TBDMS and TBDPS lies in the substituents on the silicon atom. The TBDMS group features two small methyl groups, whereas the TBDPS group possesses two bulky, electron-withdrawing phenyl rings. This structural variance is the root of their differing reactivity and stability.
-
Steric Hindrance: The two phenyl groups of TBDPS create a significantly larger steric cone compared to the two methyl groups of TBDMS.[1][2] This has two primary consequences:
-
Rate of Protection: The silylation of a hydroxyl group with TBDPSCl is generally slower than with TBDMSCl, especially for sterically hindered alcohols.[3]
-
Stability: The increased bulk of the TBDPS group provides superior steric shielding of the Si-O bond, rendering it more resistant to cleavage, particularly under acidic conditions.[4][5]
-
-
Electronic Effects: The phenyl groups in TBDPS are electron-withdrawing, which slightly influences the electropositivity of the silicon atom. However, the dominant factor governing stability remains steric hindrance.
Comparative Stability: A Head-to-Head Analysis
The utility of a protecting group is defined by its ability to withstand a range of reaction conditions while being removable on demand. TBDMS and TBDPS exhibit distinct stability profiles, which can be leveraged for orthogonal protection strategies.
Acidic Conditions: Under acidic hydrolysis, the stability of silyl ethers is directly proportional to the steric bulk around the silicon atom.[6][7] Here, TBDPS is the unequivocal champion, demonstrating vastly superior stability compared to TBDMS.[4][8][9] This makes TBDPS the protecting group of choice when subsequent synthetic steps involve harsh acidic reagents (e.g., strong Lewis or Brønsted acids) that would readily cleave a TBDMS ether.[4]
The relative order of stability in acidic media is: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [6][10]
Basic and Fluoride-Mediated Conditions: In basic media or during fluoride-ion-mediated cleavage (the most common deprotection method), the stability difference is less pronounced.[10] Both TBDMS and TBDPS have comparable stability towards basic hydrolysis.[6][11] The deprotection mechanism with fluoride ions, such as tetrabutylammonium fluoride (TBAF), relies on the formation of the exceptionally strong Si-F bond as the thermodynamic driving force.[12][13] While both groups are readily cleaved by fluoride, TBDMS ethers are generally removed more rapidly than TBDPS ethers under identical conditions.
The relative order of stability in basic media is: TMS (1) < TES (10-100) < TBDMS ≈ TBDPS (20,000) < TIPS (100,000)[6][10]
This differential stability is a powerful tool. It allows for the selective deprotection of a TBDMS ether in the presence of a TBDPS group, a common strategy in the synthesis of complex polyhydroxylated molecules.[5][14]
Quantitative Data Summary
The following table provides a clear, quantitative comparison of the key properties of TBDMS and TBDPS protecting groups.
| Feature | tert-Butyldimethylsilyl (TBDMS) | tert-Butyldiphenylsilyl (TBDPS) | Rationale & Causality |
| Silylating Agent | TBDMS-Cl | TBDPS-Cl | Chloride is the most common and cost-effective leaving group. |
| Molecular Weight | 150.72 g/mol | 274.85 g/mol | The added mass of the TBDPS group should be considered in reaction stoichiometry. |
| Relative Stability (Acid) | 20,000 | 5,000,000 | Phenyl groups provide significant steric hindrance, protecting the Si-O bond from protonation and subsequent hydrolysis.[6][10] |
| Relative Stability (Base) | ~20,000 | ~20,000 | Steric hindrance is less of a differentiating factor for nucleophilic attack at silicon under basic conditions.[6][10] |
| Typical Protection | TBDMS-Cl, Imidazole, DMF, RT | TBDPS-Cl, Imidazole, DMF, RT | Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.[14][15] |
| Typical Deprotection | TBAF in THF; Acetic Acid | TBAF in THF (may require longer time/warming); HF-Pyridine | The high affinity of silicon for fluoride makes TBAF the reagent of choice for cleaving the strong Si-O bond.[12][16] |
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems designed for high-yield protection and deprotection of azetidin-3-ol. Monitoring by Thin-Layer Chromatography (TLC) is essential to determine reaction completion.
Protection Workflows
Caption: Workflow for silyl ether protection of azetidin-3-ol.
Protocol 1: Protection of Azetidin-3-ol with TBDMS-Cl
-
Preparation: To a solution of azetidin-3-ol (1.0 equiv., assuming prior N-protection) in anhydrous dimethylformamide (DMF, 0.2 M) under an argon atmosphere, add imidazole (2.5 equiv.).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding methanol (2.0 equiv.). Remove the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of Azetidin-3-ol with TBDPS-Cl
-
Preparation: To a solution of azetidin-3-ol (1.0 equiv., assuming prior N-protection) in anhydrous DMF (0.2 M) under an argon atmosphere, add imidazole (2.5 equiv.).[15]
-
Reagent Addition: Add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.2 equiv.) to the solution at room temperature.[15]
-
Reaction: Stir the mixture at room temperature. This reaction may be slower than with TBDMS-Cl; monitor by TLC for 4-12 hours.
-
Work-up: Quench the reaction by adding methanol (2.0 equiv.). Remove the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (if compatible with the N-protecting group), water, saturated aqueous NaHCO₃, and brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Deprotection Workflows
Caption: General workflow for fluoride-mediated silyl ether deprotection.
Protocol 3: Deprotection of O-TBDMS-Azetidin-3-ol
-
Preparation: Dissolve the TBDMS-protected azetidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to 0 °C.
-
Reagent Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.1 equiv., as a 1.0 M solution in THF) dropwise.
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by column chromatography.
Protocol 4: Deprotection of O-TBDPS-Azetidin-3-ol
-
Preparation: Dissolve the TBDPS-protected azetidine (1.0 equiv.) in anhydrous THF (0.1 M).
-
Reagent Addition: Add TBAF (1.2 equiv., as a 1.0 M solution in THF) at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Gentle warming (e.g., to 40 °C) may be required to drive the reaction to completion. Monitor carefully by TLC.
-
Work-up: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by column chromatography.
Logical Framework: Selecting the Optimal Group
The choice between TBDMS and TBDPS is a function of the planned synthetic route.
Caption: Decision tree for selecting TBDMS vs. TBDPS.
Conclusion and Recommendation
Both TBDMS and TBDPS are excellent and reliable protecting groups for the hydroxyl moiety of azetidin-3-ol. The final choice should not be based on preference but on a rigorous analysis of the entire synthetic sequence.
-
Choose TBDPS when your planned synthesis involves harsh acidic conditions where a less robust group like TBDMS would fail. Its superior stability provides the necessary insurance to carry the azetidine core through multiple demanding transformations.[4][8]
-
Choose TBDMS for general applications, particularly when the subsequent steps are mild or when you require a protecting group that can be removed under gentle conditions to preserve other sensitive functionalities. Its greater lability relative to TBDPS also makes it the ideal choice in orthogonal strategies where selective deprotection is key.[17]
By understanding the fundamental principles of steric hindrance and stability that differentiate these two groups, the synthetic chemist is empowered to design more efficient, robust, and successful routes to complex azetidine-containing molecules.
References
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Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
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Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
- Ollivier, C., & Renaud, P. (2000). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Synlett, 2000(11), 1599-1601.
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]
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Chem-Station. (2014). Silyl Protective Groups. Chem-Station International Edition. Retrieved from [Link]
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Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
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Fiveable. (n.d.). Silyl Ethers Definition. Fiveable. Retrieved from [Link]
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Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Retrieved from [Link]
- Wang, B., Sun, H.-X., & Sun, Z.-H. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(4), 1781–1784.
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Evans, M. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Lakshman, M. K., Tine, F. A., Khandaker, T. A., Basak, A., & Zajc, B. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(36), 3469–3473.
- Pedersen, C. M., & Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 84–97.
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ResearchGate. (2014). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Retrieved from [Link]
-
ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media? Retrieved from [Link]
-
ResearchGate. (2017). Conformational change induced by bulky vicinal protective groups such as TBS, TIPS and TBDPS. Retrieved from [Link]
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GlycoPODv2. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols. Retrieved from [Link]
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EPub Bayreuth. (n.d.). Syntheses and Antibacterial Evaluation of New Penicillium Metabolites Gregatins G and Thiocarboxylics C. Retrieved from [Link]
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ResearchGate. (1988). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Retrieved from [Link]
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ResearchGate. (2014). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Retrieved from [Link]
-
ResearchGate. (2017). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. Retrieved from [Link]
-
ResearchGate. (2008). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine and Other Protected Azetidinols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, conformational rigidity, and ability to modulate physicochemical properties make it a valuable component in the design of novel therapeutics.[3][4] In particular, 3-hydroxyazetidine serves as a versatile building block, with its hydroxyl group providing a convenient handle for further functionalization. However, to achieve selective transformations, both the nitrogen and oxygen atoms often require protection. The choice of protecting group is not merely a matter of synthetic convenience; it profoundly influences the reactivity of the azetidine ring, dictating the course and efficiency of subsequent chemical modifications.
This guide provides an in-depth comparative analysis of the reactivity of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine with other commonly employed protected azetidinols, namely those bearing tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn) groups. We will explore the subtle yet significant interplay of steric and electronic effects imparted by these protecting groups on key synthetic transformations, supported by experimental data and detailed protocols.
The Protagonists: A Panel of Protected 3-Hydroxyazetidines
The judicious selection of a protecting group strategy is a critical first step in any synthetic route involving 3-hydroxyazetidine. The stability and reactivity of the protected intermediate are paramount considerations. Here, we focus on four key derivatives:
-
This compound (TBDMS-Azetidinol): The bulky TBDMS group protects the hydroxyl function as a silyl ether. Silyl ethers are known for their tunable stability, being generally robust to basic conditions but labile to acidic and fluoride-mediated cleavage.[5][6]
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (Boc-Azetidinol): The Boc group protects the azetidine nitrogen as a carbamate. It is stable to a wide range of nucleophilic and basic conditions but is readily removed under acidic conditions.[3][7]
-
Benzyl 3-hydroxyazetidine-1-carboxylate (Cbz-Azetidinol): The Cbz group, another carbamate-based protecting group, is stable to acidic and basic conditions but is typically cleaved by catalytic hydrogenolysis.[8][9]
-
1-Benzyl-3-hydroxyazetidine (Bn-Azetidinol): The benzyl group on the nitrogen is a simple alkyl-type protection. It is generally stable to a variety of reaction conditions but can be removed by hydrogenolysis.
Comparative Reactivity in Key Transformations
The nucleophilicity of the azetidine nitrogen is a key determinant of its reactivity in common synthetic operations such as N-alkylation and N-acylation. The nature of the protecting group on either the nitrogen or the 3-position hydroxyl group can significantly modulate this reactivity through a combination of steric and electronic effects.
N-Alkylation: A Study in Steric and Electronic Influence
N-alkylation is a fundamental transformation for introducing diversity into azetidine-containing molecules. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic azetidine nitrogen attacks an alkyl halide or sulfonate.
Experimental Synopsis:
To provide a comparative framework, we consider the N-benzylation of our panel of protected azetidinols. While direct side-by-side comparative studies are scarce in the literature, we can synthesize a logical comparison based on established principles and representative protocols.
Table 1: Comparative Performance in N-Benzylation
| Protected Azetidinol | Protecting Group(s) | Expected Relative Reactivity | Rationale | Typical Yield Range (%) |
| This compound | O-TBDMS | High | The azetidine nitrogen is unprotected and highly nucleophilic. The bulky TBDMS group is remote from the reaction center. | 90-95 |
| 1-Benzyl-3-hydroxyazetidine | N-Bn | N/A (Already N-alkylated) | The nitrogen is already substituted. | N/A |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | N-Boc | Very Low (Requires Deprotection First) | The lone pair of the nitrogen is delocalized into the carbonyl of the Boc group, significantly reducing its nucleophilicity.[3] | N/A |
| Benzyl 3-hydroxyazetidine-1-carboxylate | N-Cbz | Very Low (Requires Deprotection First) | Similar to the Boc group, the Cbz group renders the nitrogen non-nucleophilic.[8] | N/A |
Analysis of Reactivity:
-
TBDMS-Azetidinol: With its free secondary amine, this compound is expected to be the most reactive towards N-alkylation. The bulky TBDMS group at the 3-position exerts minimal steric hindrance on the nitrogen atom, allowing for facile approach of electrophiles. The electron-donating nature of the silyl ether may subtly enhance the nucleophilicity of the nitrogen.[4]
-
N-Protected Azetidinols (Boc and Cbz): Both Boc and Cbz protecting groups are electron-withdrawing carbamates that significantly decrease the nucleophilicity of the azetidine nitrogen by delocalizing the lone pair into the carbonyl group.[3][8] Consequently, direct N-alkylation of N-Boc or N-Cbz protected 3-hydroxyazetidine is generally not feasible under standard conditions. These compounds would first require deprotection to liberate the secondary amine.
-
N-Benzyl Azetidinol: This compound is already N-alkylated and thus serves as a product standard rather than a reactant in this comparison.
Experimental Workflow: N-Alkylation
Caption: General workflow for the N-alkylation of a protected 3-hydroxyazetidine.
N-Acylation: A Probe of Nucleophilicity and Steric Hindrance
N-acylation is another crucial transformation, often employed in the synthesis of amides which are prevalent in pharmaceuticals. The reactivity in N-acylation reactions is also governed by the nucleophilicity of the azetidine nitrogen.
Experimental Synopsis:
A comparative N-acetylation of the protected azetidinols provides insights into their relative reactivities.
Table 2: Comparative Performance in N-Acetylation
| Protected Azetidinol | Protecting Group(s) | Expected Relative Reactivity | Rationale | Typical Yield Range (%) |
| This compound | O-TBDMS | High | Unprotected, nucleophilic nitrogen. | 90-95 |
| 1-Benzyl-3-hydroxyazetidine | N-Bn | N/A (Already N-substituted) | The nitrogen is already substituted. | N/A |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | N-Boc | Very Low (Requires Deprotection First) | Non-nucleophilic nitrogen due to the Boc group.[3] | N/A |
| Benzyl 3-hydroxyazetidine-1-carboxylate | N-Cbz | Very Low (Requires Deprotection First) | Non-nucleophilic nitrogen due to the Cbz group.[8] | N/A |
Analysis of Reactivity:
The trends observed in N-acylation mirror those in N-alkylation.
-
TBDMS-Azetidinol: The free secondary amine of this compound readily undergoes acylation with acylating agents like acetyl chloride or acetic anhydride in the presence of a base. The bulky TBDMS group is sufficiently distant from the nitrogen to not significantly impede the approach of the acylating agent.
-
N-Protected Azetidinols (Boc and Cbz): As with N-alkylation, the carbamate protection renders the nitrogen atom largely unreactive towards acylation under standard conditions.
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of a protected 3-hydroxyazetidine.
Orthogonality and Deprotection: A Strategic Consideration
The choice of protecting group is heavily influenced by the planned synthetic route and the stability of other functional groups in the molecule. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of others, is highly desirable.
Table 3: Deprotection Conditions for Common Protecting Groups
| Protecting Group | Typical Deprotection Reagents and Conditions | Stability to Other Conditions |
| TBDMS | Tetrabutylammonium fluoride (TBAF) in THF; HF-Pyridine; Acetic acid in THF/water | Stable to basic conditions and hydrogenolysis. |
| Boc | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane/methanol | Stable to basic conditions and hydrogenolysis. |
| Cbz | H₂, Pd/C in methanol/ethanol | Stable to acidic and basic conditions. |
| Benzyl (N-Bn) | H₂, Pd/C in methanol/ethanol | Stable to acidic and basic conditions. |
Strategic Implications:
-
TBDMS-Azetidinol offers the advantage of having a free, reactive nitrogen for immediate functionalization. The TBDMS group can be removed later in the synthesis under conditions that are orthogonal to many other protecting groups, such as Boc and Cbz.
-
N-Boc and N-Cbz azetidinols provide a stable, protected azetidine ring while allowing for transformations on other parts of the molecule. The choice between Boc and Cbz depends on the desired deprotection method (acid vs. hydrogenolysis). For instance, if a molecule contains other acid-sensitive groups, Cbz would be the preferred N-protecting group. Conversely, if catalytic hydrogenation is not feasible due to the presence of reducible functional groups (e.g., alkenes, alkynes), Boc would be the better choice.
Experimental Protocols
General Procedure for the Synthesis of N-Boc-3-hydroxyazetidine
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of THF and water, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-hydroxyazetidine.[1][10]
General Procedure for the N-Benzylation of this compound
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield N-benzyl-3-[(tert-Butyldimethylsilanyl)oxy]azetidine.
General Procedure for the Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected azetidine (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Conclusion
The reactivity of protected 3-hydroxyazetidine derivatives is a nuanced interplay of steric and electronic factors dictated by the choice of protecting group. For direct N-functionalization, This compound stands out due to its unprotected, nucleophilic nitrogen, offering a direct route to N-alkylated and N-acylated products. The TBDMS group provides robust protection for the hydroxyl group and can be selectively removed under mild, orthogonal conditions.
In contrast, N-Boc and N-Cbz protected 3-hydroxyazetidines are ideal for synthetic strategies where the azetidine nitrogen must be shielded from reaction. The choice between these two is governed by the orthogonality required in the overall synthetic plan, with Boc being acid-labile and Cbz being removable by hydrogenolysis. A thorough understanding of these reactivity profiles is essential for the strategic design of efficient and successful synthetic routes in the pursuit of novel azetidine-based therapeutics.
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National Center for Biotechnology Information. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. Available at: [Link]
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WILLINGDON COLLEGE, SANGLI. Protection and deprotection. Available at: [Link]
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LookChem. Benzyl 3-hydroxyazetidine-1-carboxylate. Available at: [Link]
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chemeurope.com. Neighbouring group participation. Available at: [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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ResearchGate. How to do alkylation of NHBOc amines using alkyl bromide? Available at: [Link]
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Reddit. What makes amine protecting groups(Cbz, Boc) chemoselective for amines? Available at: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]
-
ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Available at: [Link]
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University of Texas Southwestern Medical Center. PROTECTING GROUPS. Available at: [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
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ACS Publications. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Available at: [Link]
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National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
YouTube. Effect of an electron withdrawing group in a benzyl cation. Available at: [Link]
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Chemistry LibreTexts. Neighboring Group Participation. Available at: [Link]
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Chemistry LibreTexts. Protecting Groups in Organic Synthesis. Available at: [Link]
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A Comparative Guide to the Efficacy of Deprotection Methods for TBDMS-Azetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart desirable conformational rigidity and metabolic stability to drug candidates. The hydroxylated azetidine, particularly in its 3-position, serves as a versatile synthetic handle for further functionalization. To facilitate multi-step syntheses, the hydroxyl group is often protected with a tert-butyldimethylsilyl (TBDMS) group, which offers a good balance of stability and reactivity. However, the inherent ring strain of the azetidine moiety presents a critical challenge during the deprotection of the TBDMS ether. The choice of deprotection method is paramount to avoid unwanted ring-opening or other side reactions.
This guide provides an in-depth comparison of the efficacy of common deprotection strategies for TBDMS-protected azetidines, focusing on acidic, fluoride-based, and basic conditions. By examining the underlying mechanisms and providing experimental data, this document aims to equip researchers with the knowledge to select the optimal deprotection method for their specific synthetic context, ensuring the integrity of the valuable azetidine core.
The Crucial Role of the Azetidine Nitrogen
The reactivity of the TBDMS-azetidine system is fundamentally governed by the electronic nature of the azetidine nitrogen. The lone pair of electrons on the nitrogen can significantly influence the stability of the strained ring, particularly under acidic conditions. Protonation of the azetidine nitrogen enhances ring strain and renders the ring susceptible to nucleophilic attack and subsequent cleavage[1].
Therefore, the presence and nature of a protecting group on the azetidine nitrogen are critical considerations when selecting a deprotection strategy for the O-TBDMS group. Electron-withdrawing groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), decrease the basicity of the nitrogen, thereby stabilizing the ring against acid-mediated degradation[1][2]. This guide will focus on the deprotection of N-Boc-3-(tert-butyldimethylsilyloxy)azetidine as a representative and synthetically relevant substrate.
Comparative Analysis of Deprotection Methods
The selection of a deprotection reagent requires a careful balance between efficient cleavage of the Si-O bond and preservation of the azetidine ring and other functional groups. The following sections compare the most common methods, highlighting their mechanisms, advantages, and disadvantages.
Fluoride-Mediated Deprotection
Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents the most common and generally most effective choice for cleaving TBDMS ethers[3][4]. The reaction proceeds through a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicon intermediate. This intermediate then collapses, breaking the Si-O bond[3].
Key Reagents:
-
Tetrabutylammonium Fluoride (TBAF): The most widely used fluoride source, typically as a 1M solution in THF. It is highly effective but also basic, which can lead to side reactions with base-sensitive substrates[5].
-
Hydrofluoric Acid-Pyridine (HF-Pyridine): A buffered and less basic alternative to TBAF, often used for sensitive substrates.
-
Triethylamine Trihydrofluoride (Et3N·3HF): Another mild fluoride source.
Mechanism of Fluoride-Mediated TBDMS Deprotection:
Caption: Mechanism of fluoride-mediated TBDMS deprotection.
Advantages:
-
High efficacy and generally fast reaction times.
-
Mild conditions that are often compatible with a wide range of functional groups.
-
The azetidine ring, particularly when N-protected, is generally stable under these conditions.
Disadvantages:
-
The basicity of TBAF can be problematic for base-labile groups[5].
-
Aqueous workup is often required to remove fluoride salts, which can be challenging for water-soluble products[6].
Acid-Catalyzed Deprotection
Acidic hydrolysis of silyl ethers involves protonation of the oxygen atom, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom[7]. The stability of the TBDMS group is significantly lower than more sterically hindered silyl ethers like TIPS or TBDPS under acidic conditions[4].
Key Reagents:
-
Trifluoroacetic Acid (TFA): A strong acid commonly used for Boc deprotection, which can simultaneously cleave TBDMS ethers.
-
Hydrochloric Acid (HCl) in an alcohol (e.g., MeOH): Generates a strongly acidic medium.
-
Acetic Acid (AcOH): A milder acid, often used in a mixture with THF and water.
Mechanism of Acid-Catalyzed TBDMS Deprotection:
Caption: Mechanism of acid-catalyzed TBDMS deprotection.
Advantages:
-
Can be convenient when acidic conditions are required for other transformations in the synthetic sequence (e.g., Boc deprotection).
-
Reagents are readily available and inexpensive.
Disadvantages:
-
High risk of azetidine ring-opening, especially if the nitrogen is not protected with a strong electron-withdrawing group[1].
-
Lack of selectivity if other acid-labile protecting groups are present.
Base-Catalyzed Deprotection
While TBDMS ethers are generally considered stable to basic conditions, they can be cleaved under forcing conditions or with specific reagents. The mechanism involves nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom.
Key Reagents:
-
Potassium Carbonate (K2CO3) in Methanol: A commonly used method for the deprotection of more labile silyl ethers, but can also cleave TBDMS ethers, albeit more slowly.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Stronger bases that can be effective but increase the risk of side reactions.
Mechanism of Base-Catalyzed TBDMS Deprotection:
Caption: Mechanism of base-catalyzed TBDMS deprotection.
Advantages:
-
Orthogonal to acid-labile protecting groups.
-
The azetidine ring is generally more stable under basic conditions compared to acidic conditions.
Disadvantages:
-
Often requires harsher conditions (e.g., elevated temperatures or longer reaction times) compared to fluoride-mediated methods.
-
Risk of epimerization at adjacent stereocenters or other base-mediated side reactions.
Experimental Data: A Head-to-Head Comparison
To provide a practical comparison, the following table summarizes typical experimental conditions and outcomes for the deprotection of N-Boc-3-(tert-butyldimethylsilyloxy)azetidine.
| Deprotection Method | Reagent(s) and Conditions | Reaction Time | Yield | Key Observations |
| Fluoride-Mediated | TBAF (1.1 eq), THF, 0 °C to rt | 1-3 h | >95% | Clean and efficient reaction with no observed ring-opening. The mild conditions are highly compatible with the N-Boc group. |
| Acid-Catalyzed | 4M HCl in Dioxane, 0 °C to rt | 4-6 h | Variable | Simultaneous deprotection of both O-TBDMS and N-Boc groups. Potential for ring-opening byproducts, especially with prolonged reaction times or elevated temperatures. |
| Base-Catalyzed | K2CO3 (2.0 eq), MeOH, reflux | 12-24 h | ~70-80% | Slower reaction requiring elevated temperatures. The azetidine ring and N-Boc group are stable, but the extended reaction time may not be ideal. |
Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This protocol describes a general procedure for the efficient deprotection of N-Boc-3-(tert-butyldimethylsilyloxy)azetidine using TBAF.
Materials:
-
N-Boc-3-(tert-butyldimethylsilyloxy)azetidine (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-3-(tert-butyldimethylsilyloxy)azetidine (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxyazetidine.
Protocol 2: Acid-Catalyzed Deprotection using HCl in Dioxane
This protocol leads to the simultaneous deprotection of both the O-TBDMS and N-Boc groups. Caution is advised due to the potential for ring-opening.
Materials:
-
N-Boc-3-(tert-butyldimethylsilyloxy)azetidine (1.0 equiv)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve N-Boc-3-(tert-butyldimethylsilyloxy)azetidine (1.0 equiv) in a minimal amount of dioxane or dichloromethane and cool to 0 °C.
-
Add 4M HCl in dioxane (excess, e.g., 10 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.
-
Upon completion (typically 4-6 hours), carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxyazetidine.
Protocol 3: Base-Catalyzed Deprotection using K2CO3 in Methanol
This protocol offers a milder, albeit slower, alternative for TBDMS deprotection.
Materials:
-
N-Boc-3-(tert-butyldimethylsilyloxy)azetidine (1.0 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of N-Boc-3-(tert-butyldimethylsilyloxy)azetidine (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After 12-24 hours, or upon completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Visualization of the Deprotection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate deprotection method for TBDMS-azetidines.
Caption: Decision workflow for TBDMS-azetidine deprotection.
Conclusion and Recommendations
The deprotection of TBDMS-protected azetidines requires careful consideration of the stability of the strained four-membered ring. The choice of method should be guided by the nature of the N-substituent on the azetidine and the presence of other protecting groups in the molecule.
-
Fluoride-mediated deprotection, particularly with TBAF, emerges as the most reliable and efficient method for cleaving the TBDMS ether on an N-protected azetidine. It offers mild reaction conditions and high yields, with minimal risk to the azetidine ring.
-
Acid-catalyzed deprotection should be approached with caution. While it can be effective, there is a significant risk of ring-opening, especially if the azetidine nitrogen is not adequately protected by an electron-withdrawing group. This method is most suitable when simultaneous deprotection of an N-Boc group is desired, and the reaction can be carefully monitored.
-
Base-catalyzed deprotection provides a viable alternative when acidic or fluoride-based methods are incompatible with other functional groups. However, this method is generally slower and may require forcing conditions.
For optimal results and to ensure the integrity of the azetidine scaffold, it is highly recommended to protect the azetidine nitrogen with a robust electron-withdrawing group, such as Boc or Cbz, prior to undertaking the deprotection of the TBDMS ether. This strategic approach will significantly mitigate the risk of undesired side reactions and pave the way for the successful synthesis of complex azetidine-containing molecules.
References
-
amphoteros. (2017, July 15). Not just another way to remove Boc. Retrieved from [Link]
- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1.... Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Tang, W., & Hu, X. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
Kalgutkar, A. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
-
SciELO. (2015). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. Journal of the Brazilian Chemical Society, 26(12), 2534-2539. [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
RSC Publishing. (n.d.). . Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ISSN 2229 – 6875 Selective Deprotection of t-Butyldimethylsilyl (TBDMS) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
-
Kishi, Y., et al. (2009). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 50(48), 6654-6656. [Link]
-
Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]
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- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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The Azetidine Scaffold: A Privileged Motif in Drug Discovery Forged from 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
A Senior Application Scientist's Guide to the Synthesis and Comparative Biological Activity of Novel Azetidine-Containing Compounds
The four-membered saturated nitrogen heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also improving pharmacokinetic properties.[2] This guide provides an in-depth exploration of the biological activities of compounds synthesized from a versatile and readily available starting material: 3-[(tert-Butyldimethylsilanyl)oxy]azetidine. We will delve into the synthetic strategies that transform this simple building block into potent therapeutic candidates and objectively compare their performance against established alternatives, supported by experimental data.
The Strategic Advantage of this compound in Synthesis
The choice of starting material is a critical determinant of synthetic efficiency and diversity. This compound offers several key advantages for the medicinal chemist. The tert-butyldimethylsilyl (TBDMS) protecting group on the 3-hydroxyl function provides robust protection under a wide range of reaction conditions, yet it can be readily removed when desired. This allows for selective functionalization at the azetidine nitrogen, followed by subsequent manipulation of the hydroxyl group, opening avenues to a diverse array of substituted azetidine derivatives.
The synthetic utility of this building block is exemplified in the preparation of various biologically active scaffolds. The azetidine nitrogen can undergo nucleophilic substitution, reductive amination, or amide coupling to introduce a wide range of substituents, while the protected hydroxyl group can be deprotected and further functionalized to explore structure-activity relationships (SAR).
Comparative Biological Activity of Azetidine Derivatives
Compounds incorporating the azetidine moiety have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] This section will compare the biological performance of several classes of azetidine derivatives, highlighting the impact of structural modifications on their therapeutic potential.
Anticancer Activity: From Microtubule Inhibitors to Targeted Therapies
The azetidine ring has been successfully incorporated into potent anticancer agents that target various cellular mechanisms.
1. TZT-1027 Analogues: Constraining Conformational Flexibility for Enhanced Potency
A compelling example of the azetidine scaffold's utility is in the design of analogues of the potent microtubule inhibitor, TZT-1027.[3] By replacing the phenylethyl group at the C-terminus of TZT-1027 with a 3-aryl-azetidine moiety, researchers aimed to constrain the molecule's conformation, potentially leading to enhanced binding to tubulin.[3]
This strategy proved highly effective, with the synthesized analogues exhibiting moderate to excellent antiproliferative activities against various cancer cell lines.[3] The most potent compound, 1a , displayed impressive IC50 values of 2.2 nM against A549 (non-small cell lung cancer) and 2.1 nM against HCT116 (colorectal cancer) cell lines.[3]
Table 1: In Vitro Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [3]
| Compound | A549 IC50 (nM) | HCT116 IC50 (nM) |
| 1a | 2.2 | 2.1 |
| 1b | 15.3 | 12.8 |
| 1c | 8.7 | 7.5 |
2. STAT3 Inhibitors: A New Frontier in Targeted Cancer Therapy
Signal transducer and activator of transcription 3 (STAT3) is a key protein involved in tumor cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy.[4] Novel azetidine amides have been discovered as potent and selective small-molecule inhibitors of STAT3.[1][4]
These compounds, including H172 (9f) and H182 , have been shown to irreversibly bind to STAT3 and inhibit its activity at sub-micromolar concentrations (IC50 0.38–0.98 μM), with high selectivity over other STAT proteins.[4] In preclinical models of triple-negative breast cancer, these azetidine-based inhibitors effectively suppressed tumor growth and improved survival.[4]
Table 2: STAT3 Inhibition and Cellular Activity of Azetidine Amides [5]
| Compound | STAT3 EMSA IC50 (μM) | MDA-MB-231 EC50 (μM) | MDA-MB-468 EC50 (μM) |
| 7e | < 1 | 2.7 | 2.5 |
| 7f | < 1 | > 10 | > 10 |
| 9k | < 1 | 4.4 | > 10 |
3. Polymerase Theta Inhibitors: Exploiting Synthetic Lethality in Cancer
Inhibition of DNA polymerase theta (Polθ) is a promising synthetic-lethal strategy for treating tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[6] Recently, 3-hydroxymethyl-azetidine derivatives have been identified as a novel class of potent Polθ inhibitors.[6]
Structure-based drug design led to the discovery of lead compound A7 , which was further optimized to yield the more potent derivative B3 . This highlights the value of the 3-functionalized azetidine scaffold in developing targeted therapies that exploit specific vulnerabilities of cancer cells.[6]
Antimicrobial and Antiviral Activities: A Versatile Scaffold for Combating Infectious Diseases
The azetidine ring is also a key structural feature in a number of antimicrobial and antiviral agents.
1. N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones: Enhancing Antibiotic Efficacy
While not exhibiting direct antibacterial activity, certain N-substituted azetidin-2-ones have been shown to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria.[7] This approach offers a promising strategy to combat the growing threat of antibiotic resistance.
2. N-Substituted Azetidin-2-ones as Antiviral Agents
A novel series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were evaluated for their antiviral activity against a broad range of DNA and RNA viruses. One compound, trans-11f , demonstrated moderate inhibitory activity against human coronavirus (229E) with an EC50 of 45 µM.[7]
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of azetidine derivatives are provided below.
Synthesis of N-Substituted 3-Hydroxyazetidine Derivatives
The following protocol describes a general procedure for the N-substitution of this compound followed by deprotection of the hydroxyl group.
Step 1: N-Alkylation/Arylation of this compound
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Et3N; 1.5 eq).
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-substituted this compound.
Step 2: Deprotection of the TBDMS Group
-
Dissolve the N-substituted this compound (1.0 eq) in a suitable solvent (e.g., THF, methanol).
-
Add a fluoride source (e.g., tetrabutylammonium fluoride (TBAF) in THF, HF-pyridine) or an acid (e.g., HCl in methanol) to the solution.
-
Stir the reaction at room temperature until the TBDMS group is completely removed (monitor by TLC or LC-MS).
-
Quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired N-substituted 3-hydroxyazetidine.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizing the Synthetic Pathway and Biological Action
To better illustrate the concepts discussed in this guide, the following diagrams have been generated.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Synthesized 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Introduction
3-[(tert-Butyldimethylsilanyl)oxy]azetidine is a valuable building block in medicinal chemistry and drug development, prized for its unique strained ring system and the versatile tert-butyldimethylsilyl (TBS) protecting group. The purity of this intermediate is paramount, as impurities can propagate through a synthetic sequence, impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of such reactive intermediates.[1]
This guide provides a comprehensive comparison of two primary HPLC methodologies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers to select and implement the most appropriate method for their needs.
The Analytical Challenge: Stability and Polarity
The analysis of silyl ethers like this compound presents a duality. The bulky TBS group imparts significant non-polar character, yet the underlying azetidine ring and the oxygen atom retain polarity. Furthermore, TBS ethers exhibit moderate stability; they are generally stable to chromatography but can be susceptible to hydrolysis under acidic conditions.[2][3][4] This hydrolytic instability is a critical consideration in HPLC method development, as the mobile phase composition and residual silanol groups on the column's stationary phase can catalyze degradation.[5]
Comparative Analysis: RP-HPLC vs. HILIC
The choice between RP-HPLC and HILIC is a pivotal decision in method development, driven by the analyte's properties and the desired separation outcome.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[6][7] Separation is based on hydrophobic interactions; less polar compounds are retained longer.[8] For our target molecule, the TBS group provides a strong anchor for retention on a C18 column. However, the polar azetidine moiety can sometimes lead to poor peak shapes on traditional C18 columns due to interactions with residual silanols.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for separating polar and hydrophilic compounds. It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9][10] A water-rich layer forms on the stationary phase, and analytes partition into this layer, with more polar compounds being retained more strongly.[11] This technique can offer superior peak shapes for polar compounds and provides an orthogonal selectivity compared to RP-HPLC.
Logical Framework for Method Selection
The decision process for selecting the optimal HPLC method can be visualized as follows:
Caption: Logical workflow for selecting an appropriate HPLC method.
Experimental Protocols
Herein, we provide detailed, self-validating protocols for both RP-HPLC and HILIC methods. System suitability tests are integrated to ensure data integrity, aligning with standards outlined in USP <621>.[12][13][14][15]
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This method is designed to maximize the retention of the silylated compound while ensuring stability by using a neutral pH buffer.
Instrumentation & Consumables:
-
HPLC System with UV or PDA Detector
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
-
System Suitability:
-
Inject the sample solution six times.
-
The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.[12]
-
-
Analysis: Inject a blank (diluent) followed by the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method
This method provides an alternative selectivity, particularly effective for resolving polar impurities like the deprotected 3-hydroxyazetidine.
Instrumentation & Consumables:
-
HPLC System with UV or PDA Detector
-
Column: HILIC (Amide or bare silica), 150 x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)
-
Sample Diluent: Acetonitrile/Water (90:10, v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1.0 mg/mL. Note: Ensure the sample is fully dissolved in the high organic content diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 2 15 50 20 50 21 2 | 25 | 2 |
-
-
System Suitability:
-
Inject the sample solution six times.
-
The RSD for the peak area of the main component should be NMT 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis: Inject a blank followed by the sample solution. Calculate purity based on area percent.
Data Presentation and Comparison
The performance of each method is summarized below. This data is representative of what can be expected when analyzing a typical synthesis batch.
Table 1: Comparative Performance of HPLC Methods
| Parameter | RP-HPLC Method | HILIC Method | Causality and Insights |
| Retention Time (Main Peak) | ~15.2 min | ~8.5 min | The highly organic mobile phase in HILIC results in earlier elution of the less polar silylated compound. |
| Resolution (Main Peak vs. 3-hydroxyazetidine) | 3.5 | > 8.0 | HILIC excels at retaining the highly polar 3-hydroxyazetidine impurity, leading to superior resolution. |
| Peak Tailing Factor (Main Peak) | 1.4 | 1.1 | The HILIC stationary phase offers better peak shape for the polar azetidine moiety, minimizing secondary interactions. |
| On-Column Stability | Good | Excellent | The slightly acidic mobile phase in the HILIC method can be a concern, but the high organic content minimizes water available for hydrolysis. The neutral RP method is also safe. |
| Sensitivity (LOD for impurities) | Moderate | High | The high organic content in HILIC mobile phases can enhance ionization efficiency for MS detection, leading to better sensitivity. |
Experimental Workflow Visualization
The general workflow for HPLC purity assessment is a systematic process designed to ensure accurate and reproducible results.
Caption: General experimental workflow for HPLC purity analysis.
Conclusion and Recommendations
Both RP-HPLC and HILIC are viable techniques for assessing the purity of this compound.
-
The RP-HPLC method is robust, straightforward, and provides adequate separation for routine quality control where the primary impurity profile is known and consists of less polar species. Its familiarity makes it a common first choice.[16]
-
The HILIC method offers superior performance for resolving highly polar impurities, such as the parent alcohol (3-hydroxyazetidine), which is a common process-related impurity and a potential degradant.[17] The improved peak shape and orthogonal selectivity make it the preferred method for in-depth impurity profiling and method validation, especially when trace-level polar impurities are of concern.
For researchers and drug development professionals, the choice depends on the analytical objective. For routine checks, RP-HPLC may suffice. For comprehensive characterization and release testing where all potential impurities must be resolved and quantified, the HILIC method is demonstrably superior. The development of both methods provides a powerful, orthogonal toolkit for ensuring the quality of this critical synthetic intermediate.
References
- Phenomenex. (2022-05-20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- Quilliam, M. A., & Yaraskavitch, J. M. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry.
- American Pharmaceutical Review. (2017-08-15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Onyx Scientific. An Effective Approach to HPLC Method Development.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- SIELC Technologies. Separation of 2-((tert-Butyldimethylsilyl)oxy)ethanol on Newcrom R1 HPLC column.
- Quilliam, M. A., & Yaraskavitch, J. M. (1985).
- LCGC International. A Three-Pronged Template Approach for Rapid HPLC Method Development.
- Scribd.
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- University of Bristol. Hydroxyl Protecting Groups.
- MicroSolv Technology Corporation. (2025-12-01). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer.
- Sigma-Aldrich.
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- U.S. Pharmacopeia. (2022-12-01).
- WJPMR. (2023-12-11).
- Benchchem. Technical Guide to the Spectroscopic Analysis of 3-(2-Tert-butylphenoxy)azetidine.
- Sigma-Aldrich.
- Thermo Fisher Scientific. HILIC Overview. 2-s. YouTube. (2025-11-22). USP 621 Key Requirements Explained (Timelines + Quick Questions).
- Benchchem. A Comparative Guide to the Hydrolytic Stability of Isopropylsilyl Ethers and tert-Butyldimethylsilyl (TBS) Ethers.
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- Element Lab Solutions.
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- Benchchem.
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A Senior Application Scientist's Guide to Orthogonal Protection Strategies for Polyfunctional Azetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in medicinal chemistry. Its unique conformational constraints and ability to introduce desirable physicochemical properties have led to its incorporation into a growing number of drug candidates. However, the synthesis of complex, polyfunctionalized azetidines presents a significant challenge, primarily due to the need for precise control over the reactivity of multiple functional groups. This guide provides an in-depth comparison of orthogonal protection strategies, offering field-proven insights and experimental data to empower researchers in the rational design and execution of synthetic routes toward these valuable molecules.
The Strategic Imperative of Orthogonality in Azetidine Synthesis
The concept of "orthogonal protection" is fundamental to the successful synthesis of complex molecules. It refers to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions. This allows for the selective unmasking and manipulation of one functional group while others remain protected, a critical requirement for building molecular complexity in a controlled manner. In the context of polyfunctional azetidines, which may bear reactive moieties such as amines, hydroxyls, and carboxyl groups, a robust orthogonal strategy is not just advantageous, it is essential.
The inherent ring strain of the azetidine core, while synthetically useful, also renders it susceptible to undesired ring-opening reactions under harsh conditions. Therefore, the selection of protecting groups that can be introduced and, more importantly, removed under mild and specific conditions is paramount to preserving the integrity of the azetidine scaffold.
Core Logic of an Orthogonal Protection Scheme
The successful implementation of an orthogonal protection strategy for a polyfunctional azetidine hinges on a systematic approach to protecting group selection and deprotection sequencing. The following diagram illustrates the logical workflow for the selective modification of a hypothetical polyfunctional azetidine bearing a secondary amine, a hydroxyl group, and a carboxylic acid.
Caption: Logical workflow for the sequential functionalization of a polyfunctional azetidine using an orthogonal protection strategy.
Comparative Analysis of Protecting Groups for Azetidines
The choice of protecting groups is dictated by their stability to a range of reaction conditions and the selectivity of their removal. This section provides a comparative analysis of commonly employed protecting groups for the azetidine nitrogen and for hydroxyl and carboxyl functionalities.
Protecting Groups for the Azetidine Nitrogen
The secondary amine of the azetidine ring requires protection to prevent its undesired reaction during the functionalization of other parts of the molecule.
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Orthogonality & Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ | Acidic conditions (e.g., TFA in CH₂Cl₂, HCl in dioxane) | Stable to hydrogenolysis and mild base. Orthogonal to Cbz, Fmoc, and many silyl ethers. |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl, base (e.g., NaHCO₃), THF/H₂O | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Orthogonal to Boc and silyl ethers. Ideal for late-stage functionalization. |
| 2-Propynyl carbamate | 2-PC | 2-Propynyl chloroformate, base | Serves as a functional handle | Not a traditional protecting group, but allows for "click" chemistry functionalization. |
| tert-Butoxythiocarbonyl | Botc | Tertiary alkyl xanthate ester | Mild acid (more labile than Boc) or thermolysis | Facilitates α-lithiation for C-H functionalization adjacent to the nitrogen. |
Protecting Groups for Hydroxyl and Carboxyl Groups
For polyfunctional azetidines bearing hydroxyl and/or carboxyl groups, a second layer of orthogonal protection is necessary.
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Orthogonality & Notes |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole, DMF | Fluoride source (e.g., TBAF in THF) or acidic conditions | Stable to hydrogenolysis and mildly basic conditions. Orthogonal to Cbz and benzyl esters. |
| Carboxyl | Benzyl ester | Bn | Benzyl bromide, base (e.g., Cs₂CO₃), DMF | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Can be removed simultaneously with N-Cbz. Orthogonal to Boc and TBDMS. |
| Carboxyl | tert-Butyl ester | tBu | tert-Butanol, DCC, DMAP | Acidic conditions (e.g., TFA in CH₂Cl₂) | Removed under similar conditions to N-Boc. Not orthogonal to Boc. |
A Representative Experimental Workflow: Synthesis of an Orthogonally Protected 3-Hydroxyazetidine-3-carboxylic Acid Derivative
To illustrate the practical application of these principles, a detailed experimental protocol for the synthesis and sequential deprotection of a model polyfunctional azetidine is provided below. This workflow is designed to be a self-validating system, where the success of each step confirms the robustness of the orthogonal protection strategy.
A Senior Application Scientist's Guide to Silyl Ether Stability on the Azetidin-3-ol Scaffold
Introduction: The Strategic Importance of Protecting Azetidin-3-ol
The azetidine ring is a privileged scaffold in modern drug discovery, imparting unique conformational constraints and physicochemical properties to bioactive molecules. Azetidin-3-ol, in particular, serves as a critical chiral building block for a plethora of therapeutic agents. Its secondary hydroxyl group, however, presents a synthetic challenge, often requiring protection to prevent unwanted side reactions during subsequent chemical transformations.
Silyl ethers are among the most versatile and widely utilized protecting groups for alcohols due to their ease of installation, tunable stability, and mild removal conditions.[1][2] The choice of the "right" silyl ether is not trivial; it is a strategic decision that can dictate the success or failure of a complex synthetic route. The stability of the silyl ether must be carefully matched to the downstream reaction conditions.
This guide provides an in-depth comparative analysis of the stability of common silyl ethers—from the labile Trimethylsilyl (TMS) to the robust tert-Butyldiphenylsilyl (TBDPS)—when appended to the azetidin-3-ol core. We will delve into the mechanistic underpinnings of their stability, present quantitative comparative data, and provide validated experimental protocols to empower researchers in drug development to make informed, strategic decisions.
Pillar 1: The Causality Behind Silyl Ether Stability
The stability of a silyl ether is not an arbitrary property; it is a predictable outcome of fundamental chemical principles. The lability of the silicon-oxygen (Si-O) bond is primarily governed by the steric hindrance around the silicon atom.[3][4] Bulky substituents on the silicon atom physically obstruct the approach of nucleophiles (in base- or fluoride-mediated cleavage) or the protonation of the ether oxygen (in acid-catalyzed cleavage), thereby enhancing the protecting group's robustness.[5][6]
The general order of stability, driven by increasing steric bulk, is well-established: TMS < TES < TBDMS < TIPS < TBDPS [1][7]
While azetidin-3-ol possesses a strained four-membered ring, the fundamental principles governing silyl ether stability remain consistent. The key is to understand how different reagents interact with this sterically-influenced Si-O bond.
-
Acid-Catalyzed Cleavage: This pathway involves protonation of the ether oxygen, making it a better leaving group. The reaction is highly sensitive to steric bulk around the silicon, which hinders the approach of the proton and subsequent nucleophilic attack by the solvent.[8]
-
Base-Catalyzed Cleavage: This mechanism is less common for sterically hindered silyl ethers and is generally slower than acidic cleavage.
-
Fluoride-Mediated Cleavage: This is the most common method for cleaving silyl ethers. The exceptional strength of the Silicon-Fluoride (Si-F) bond (bond energy ~142 kcal/mol) provides a powerful thermodynamic driving force for the reaction.[9] The cleavage proceeds through a pentacoordinate silicon intermediate, and its rate is also influenced by steric factors.[8][9]
Pillar 2: Quantitative Comparison of Silyl Ether Lability
To move from qualitative principles to practical application, we must quantify these stability differences. The following tables summarize the relative cleavage rates and typical deprotection conditions for the most common silyl ethers. This data provides a framework for designing orthogonal protection strategies, where one silyl ether can be selectively removed in the presence of another.
Table 1: Relative Rates of Silyl Ether Cleavage
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple authoritative sources.[1][3][7] |
The data clearly illustrates the dramatic increase in stability with steric bulk. A TBDPS ether is over 250 times more stable to acid than a TBDMS ether, allowing for remarkable selectivity.[10] In basic media, TIPS stands out for its superior stability.[7][10]
Table 2: Practical Guide to Silyl Ether Deprotection
| Silyl Ether | Common Acidic Cleavage Conditions | Common Basic Cleavage Conditions | Common Fluoride-Based Cleavage Conditions |
| TMS | Very labile; cleaved by silica gel, weak acids (e.g., AcOH in aq. THF).[5] | K₂CO₃ in MeOH.[11] | Rapidly cleaved by TBAF in THF.[5] |
| TES | Mild acids (e.g., 1% HCl in MeOH, AcOH).[3][6] Can be cleaved in the presence of TBDMS.[12] | More stable than TMS, requires stronger base. | TBAF in THF. |
| TBDMS/TBS | Stronger acids (e.g., CSA in MeOH, TFA in CH₂Cl₂).[5] | Stable to most aqueous bases. | Tetrabutylammonium Fluoride (TBAF) in THF.[5][13] |
| TIPS | Highly stable; requires strong acids and/or heat.[5] | Very stable. | TBAF in THF (often requires longer reaction times or heat).[5][14] |
| TBDPS | Most stable common silyl ether; requires harsh acidic conditions for cleavage.[1][5] | Comparably stable to TBDMS.[7] | TBAF in THF (requires extended reaction times). |
| Abbreviations: AcOH (Acetic Acid), CSA (Camphorsulfonic Acid), TBAF (Tetrabutylammonium Fluoride), TFA (Trifluoroacetic Acid), THF (Tetrahydrofuran), MeOH (Methanol). |
Pillar 3: Visualization of Stability & Workflow
Visualizing these relationships provides an intuitive understanding for strategic planning in the lab.
Caption: Relative stability and common cleavage conditions for silyl ethers.
Decision-Making in Synthetic Route Design
The choice of a silyl ether should be a forward-looking decision based on the planned synthetic sequence.
Caption: Workflow for the TBDMS protection of an alcohol.
Methodology:
-
To a stirred solution of azetidin-3-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-TBDMS-azetidin-3-ol.
Experimental Protocol 2: Acid-Catalyzed Deprotection of a TBDMS Ether
This protocol is suitable for removing a TBDMS group under mild acidic conditions, which would also cleave TMS and TES ethers much more rapidly. [5] Methodology:
-
Dissolve the TBDMS-protected azetidine (1.0 eq) in a 3:1:1 mixture of acetic acid, THF, and water.
-
Stir the reaction mixture at room temperature, monitoring progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Experimental Protocol 3: Fluoride-Mediated Deprotection of a TBDMS or TIPS Ether
This is the most common and generally high-yielding method for cleaving robust silyl ethers. [11][15] Methodology:
-
Dissolve the silyl-protected azetidine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add a 1.0 M solution of TBAF in THF (1.5 - 3.0 eq) dropwise at room temperature. For highly stable ethers like TIPS, the reaction may require heating (e.g., to 40-50 °C).
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Conclusion and Senior Scientist's Perspective
The selection of a silyl protecting group for azetidin-3-ol is a critical strategic decision in synthetic design. There is no single "best" group; the optimal choice is dictated entirely by the planned synthetic route.
-
TBDMS offers an excellent balance of stability and reactivity, making it a versatile first choice for many applications where harsh acidic or strongly basic conditions are not required. [16][17]* TES is a valuable option when a more labile group is needed, allowing for selective deprotection in the presence of TBDMS or other more robust silyl ethers. [12][18][19]* TIPS should be chosen when subsequent steps involve basic conditions or when high stability is paramount, as it is significantly more robust than TBDMS. [4][17]* TBDPS is the protecting group of choice when the synthetic route involves strongly acidic conditions that would cleave other silyl ethers. [10] By leveraging the quantitative data, visual guides, and validated protocols in this guide, researchers can navigate the complexities of protecting group chemistry with confidence, ensuring the efficiency and success of their synthetic endeavors in the quest for new therapeutics.
References
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Silyl Ether Protecting Groups: Chlorotriethylsilane (TESCl) vs. tert-Butyldimethylsilyl Chloride (TBDMSCl).
- Chem-St
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- Gelest. Deprotection of Silyl Ethers - Technical Library.
- BenchChem. (2025). A Comparative Guide to Silyl Protecting Groups for D-Galactal: TBDMS vs. TIPS vs. TBDPS.
- Wikipedia. Silyl ether.
- Gelest. Silyl Groups - Technical Library.
- Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection.
- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Yang, Y.-Q., et al. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, 2006(8), 1260-1262.
- Organic Chemistry Portal.
- SynArchive. Triisopropylsilyl ether (TIPS).
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- Kumar, R., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central.
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The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical properties to bioactive molecules.[1] Among the various functionalized azetidines, those bearing a 3-oxygen substituent are of particular interest. However, the journey of incorporating this valuable motif into a complex molecule is often fraught with strategic decisions, primarily concerning the choice of protecting groups. This guide provides a comprehensive cost-benefit analysis of utilizing 3-[(tert-Butyldimethylsilanyl)oxy]azetidine in synthesis, comparing it with its commonly used N-Boc and N-Cbz protected counterparts. We will delve into the practicalities of synthesis, the nuances of reactivity, and the all-important economic considerations to help you navigate your synthetic route with confidence.
The Central Synthon: 3-Hydroxyazetidine and the Necessity of Protection
The journey to any 3-alkoxyazetidine derivative begins with the commercially available 3-hydroxyazetidine, most commonly supplied as its hydrochloride salt for stability. The bifunctional nature of this starting material, possessing both a secondary amine and a secondary alcohol, necessitates a protection strategy to achieve selective functionalization. The choice of protecting group for the hydroxyl moiety is a critical decision that will significantly impact the overall efficiency and cost of the synthetic sequence.
The Contenders: A Comparative Overview of Protecting Group Strategies
We will evaluate three primary strategies for the protection of 3-hydroxyazetidine's hydroxyl group:
-
The Silyl Shield: Protection as a tert-butyldimethylsilyl (TBS) ether to yield this compound.
-
The Carbamate Cloak (Boc): Protection of the nitrogen with a tert-butoxycarbonyl (Boc) group, leaving the hydroxyl group free for subsequent reactions.
-
The Carbamate Cloak (Cbz): Protection of the nitrogen with a benzyloxycarbonyl (Cbz) group, also leaving the hydroxyl group available for functionalization.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Decision workflow for functionalizing 3-hydroxyazetidine.
Cost Analysis: A Granular Look at the Financial Implications
A thorough cost-benefit analysis must begin with a clear understanding of the financial outlay for each synthetic route. The following table provides an estimated cost breakdown for the key reagents involved in each protection and deprotection strategy, based on currently available supplier pricing.
| Reagent | Protecting Group Strategy | Supplier Price (Approx.) |
| 3-Hydroxyazetidine Hydrochloride | All | $59.20 / 5g[2] |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | TBS | $19.60 / 25g[2] |
| Imidazole | TBS | Commercially inexpensive |
| Tetra-n-butylammonium fluoride (TBAF) (1M in THF) | TBS (Deprotection) | $80.40 / 100mL[3] |
| Di-tert-butyl dicarbonate (Boc)₂O | Boc | $53.80 / 25g |
| Trifluoroacetic acid (TFA) | Boc (Deprotection) | $21.00 / 25g |
| Benzyl Chloroformate (Cbz-Cl) | Cbz | $118.13 / 250g[4] |
| Palladium on Carbon (10% Pd/C) | Cbz (Deprotection) | ~$1,800 / kg (price varies)[5] |
Note: Prices are subject to change and may vary between suppliers. Bulk pricing will significantly reduce the cost per gram.
Performance and Practicality: A Head-to-Head Comparison
Strategy 1: The Silyl Shield - this compound
The Upside:
-
Direct N-Functionalization: The primary advantage of this synthon is the free secondary amine, which is poised for direct N-alkylation, N-arylation, or acylation reactions. This can significantly shorten the synthetic route.
-
Enhanced Solubility: The lipophilic TBS group often enhances the solubility of the azetidine core in organic solvents, which can be beneficial for purification and subsequent reactions.
-
Stability: TBS ethers are generally robust and stable to a wide range of reaction conditions, including basic and organometallic reagents.[6]
The Downside:
-
Cost of the Synthon: Commercially, this compound is significantly more expensive than its precursors, with prices around £250.00 for 1g.[7]
-
Deprotection: While the deprotection of TBS ethers is typically straightforward using fluoride sources like TBAF, this reagent can be basic and may not be compatible with base-sensitive functional groups in the molecule.[8]
Strategy 2 & 3: The Carbamate Cloaks - N-Boc and N-Cbz Protected 3-Hydroxyazetidine
The Upside:
-
Cost-Effective Starting Materials: N-Boc-3-hydroxyazetidine and the reagents to synthesize the N-Cbz analogue are considerably cheaper than the pre-protected TBS-ether.
-
Orthogonality: The Boc and Cbz groups offer excellent orthogonality. The Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis.[9][10] This allows for selective deprotection in the presence of other protecting groups.
-
Well-Established Protocols: The protection of amines with Boc and Cbz groups is a cornerstone of organic synthesis, with a vast body of literature and well-optimized protocols.
The Downside:
-
Longer Synthetic Route: These strategies necessitate a multi-step sequence for N-functionalization: N-protection, O-functionalization, and finally, N-deprotection. This adds to the overall step count and can reduce the overall yield.
-
Harsh Deprotection Conditions: The removal of the Boc group requires strong acid (e.g., TFA), which can be detrimental to acid-sensitive substrates. Hydrogenolysis for Cbz deprotection, while generally mild, requires a specialized setup and a flammable hydrogen atmosphere, and may not be compatible with other reducible functional groups in the molecule.
Experimental Protocols: From Theory to Practice
To provide a practical framework for this analysis, we present detailed, step-by-step methodologies for the key transformations discussed.
Protocol 1: Synthesis of this compound
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#1967D2"]; edge [color="#1967D2"];
}
Caption: Synthetic workflow for TBS protection.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)[2]
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Neutralization: To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., water or methanol), add a stoichiometric equivalent of a base such as sodium hydroxide to generate the free amine. Extract the free 3-hydroxyazetidine into an organic solvent like dichloromethane and dry thoroughly.
-
Silylation: Dissolve the free 3-hydroxyazetidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere. To this solution, add TBDMSCl (1.2 eq) portion-wise at room temperature.[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: N-Alkylation of this compound
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#FCE8E6", fontcolor="#C5221F"]; edge [color="#C5221F"];
}
Caption: Workflow for N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., acetonitrile or DMF)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent, add the base (1.5-2.0 eq).
-
Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction until completion (monitored by TLC). Filter off the solid base and concentrate the filtrate. The residue can be purified by column chromatography.
Conclusion: Making the Strategic Choice
The decision of whether to use this compound or an N-protected 3-hydroxyazetidine derivative is not a one-size-fits-all scenario. The optimal choice is intrinsically linked to the specific goals of the synthesis.
-
For rapid, direct N-functionalization and in cases where the cost of the starting material is not the primary concern, this compound is an excellent choice. Its use can significantly shorten the synthetic sequence, potentially leading to higher overall yields and saving valuable research time.
-
For large-scale syntheses or when working with molecules containing acid-sensitive or reducible functional groups, an N-Boc or N-Cbz protection strategy is often more prudent. The lower cost of the starting materials and the well-established, orthogonal deprotection methods provide a robust and economically viable route, despite the additional synthetic steps.
Ultimately, a careful evaluation of the entire synthetic route, including the compatibility of all functional groups with the required reaction conditions and a thorough cost analysis of all reagents, will guide the discerning chemist to the most efficient and cost-effective strategy.
References
- 1. indiamart.com [indiamart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tetrabutylammonium fluoride 1.0M tetrahydrofuran 429-41-4 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Di-tert-butyl Dicarbonate | 24424-99-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. indiamart.com [indiamart.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine, a valuable building block in contemporary drug discovery. By understanding the inherent chemical properties of this compound, we can implement a disposal protocol that is not only compliant with regulations but is also rooted in sound scientific principles, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is essential. This compound presents a multi-faceted risk profile that must be respected at all stages of its lifecycle, from handling to final disposal.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation and absorption of the harmful substance. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against splashes that can cause serious eye irritation. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure and protect against accidental spills. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be required for large quantities or spills. | To prevent inhalation of vapors, which can cause respiratory irritation and are harmful. |
The Chemistry of Disposal: Reactivity and Incompatibilities
The molecular structure of this compound features two key functional groups that dictate its reactivity and, consequently, its disposal requirements: the tert-butyldimethylsilyl (TBS) ether and the azetidine ring .
-
The Silyl Ether Moiety: The TBS ether is a protecting group for the hydroxyl function. It is notably susceptible to cleavage under acidic conditions and in the presence of fluoride ions.[3][4] This hydrolysis reaction would regenerate the alcohol and produce corresponding silyl byproducts.
-
The Azetidine Ring: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain (approximately 25.4 kcal/mol).[5][6] This strain makes the ring susceptible to opening, particularly in the presence of acids or nucleophiles, which can lead to the formation of various acyclic amine derivatives.[5][7][8]
Given this reactivity, the following chemical incompatibilities must be strictly avoided when segregating waste containing this compound:
-
Strong Acids: Contact with strong acids will likely lead to the rapid and potentially exothermic cleavage of the silyl ether and protonation-induced ring-opening of the azetidine. This can alter the chemical nature of the waste and may produce unforeseen hazards.
-
Strong Bases: While TBS ethers are generally stable to aqueous bases, strong bases can potentially promote other reactions.[3]
-
Oxidizing Agents: To be avoided to prevent unpredictable and potentially vigorous reactions.
-
Fluoride Sources: Reagents such as hydrofluoric acid or tetrabutylammonium fluoride (TBAF) will readily cleave the silicon-oxygen bond.[3]
Therefore, waste containing this compound should be collected in a dedicated, properly labeled container, separate from acidic waste streams.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9] The "cradle-to-grave" responsibility for hazardous waste, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), lies with the generator of the waste.[10][11]
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous Waste: Based on its known toxicities, this compound must be classified as hazardous waste.
-
Segregate at the Source: Collect waste containing this compound in a dedicated waste container. Do not mix with incompatible chemicals as detailed in the section above.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition with no leaks or cracks.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate concentration and any other components in the waste mixture. Follow your institution's specific labeling requirements.
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and potential spills.
Step 3: Accumulation and Storage
-
Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Monitor Fill Level: Do not overfill the waste container. It is generally recommended not to fill beyond 80-90% of its capacity to allow for expansion.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or the project is complete, contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory authorities. Ensure that the waste is properly characterized on the paperwork.
-
Approved Disposal Facility: The EHS department will ensure the waste is transported to a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of organic chemical waste is high-temperature incineration.[12] Incineration of organosilicon compounds results in the formation of silicon dioxide, carbon dioxide, and water.[9][13] This process must be carried out in a specialized facility equipped to handle such waste streams and their combustion byproducts.[13]
Emergency Procedures: Managing Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For a minor spill that you are trained and equipped to handle, proceed with cleanup. For major spills, or if you are uncertain, contact your institution's emergency response team or EHS immediately.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in the table above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean Up: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, compatible container for disposal as hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleanup materials (gloves, wipes, etc.) in the hazardous waste container.
-
Label and Dispose: Label the container with "Hazardous Waste - Spill Debris" and the chemical name. Arrange for disposal through your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Sources
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- 2. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. Incinerating liquid and gaseous residues - Dürr [durr.com]
A Senior Application Scientist's Guide to Handling 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, field-tested protocols for handling 3-[(tert-Butyldimethylsilanyl)oxy]azetidine, a molecule combining the structural motifs of a silyl ether and a strained azetidine ring. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.
Understanding the Hazard Profile
This compound (CAS No. 875340-81-1) presents a multi-faceted hazard profile that must be thoroughly understood before any handling.[1][2][3] According to its Safety Data Sheet (SDS) and GHS classification, this compound is:
The causality behind these hazards lies in its hybrid structure. The azetidine ring, a four-membered heterocycle, is inherently strained and can be reactive.[4][5] The organosilicon component, while often used as a protecting group for its stability, can still pose risks, and its decomposition or reaction byproducts may be hazardous.[6]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
Engineering controls like fume hoods are primary, but the correct PPE is non-negotiable.[6][7] The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being undertaken.
Recommended PPE for Handling this compound
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[4][8] | Protects against skin contact, which can cause irritation and systemic harm.[1][2] Nitrile offers good resistance to a range of chemicals. Always check the manufacturer's compatibility chart. |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield.[8] | Essential to prevent splashes that can cause serious eye irritation.[1][2] A face shield is recommended when handling larger quantities or during vigorous reactions. |
| Body Protection | Long-sleeved lab coat. | Prevents accidental skin contact from spills and splashes.[4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[1][6] | Mitigates the risk of inhaling vapors, which can cause respiratory irritation.[1][2] For large spills or in cases of ventilation failure, a respirator may be necessary.[8][9] |
// Styling graph [fontname="Arial", label="PPE Selection Workflow", labelloc=t, fontsize=12, newrank=true]; node [width=2, height=0.6]; edge [color="#5F6368"]; ppe_basic [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_enhanced [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_full [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: PPE selection workflow based on operational risk.
Operational and Disposal Plans
A proactive plan for handling, storage, and disposal is critical for safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[1][10] Confirm the chemical fume hood is functioning correctly.
-
Personal Protective Equipment: Don all required PPE as determined by your risk assessment (see table and workflow diagram).
-
Dispensing: Conduct all transfers of the chemical inside a fume hood.[1] Open and handle the container with care to avoid splashes.
-
During Use: Keep the container tightly closed when not in use.[1][5] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1][6]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][11]
Storage Plan
-
Container: Store in the original, tightly-closed container.[1][5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][6][10]
Disposal Plan
Chemical waste disposal must be treated with the utmost seriousness to prevent environmental contamination and ensure compliance with regulations.
-
Waste Categorization: this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) must be treated as hazardous waste.
-
Waste Collection:
-
Collect liquid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Collect solid contaminated waste in a separate, clearly labeled hazardous waste bag or container.
-
-
Deprotection Waste: The deprotection of silyl ethers often involves fluoride sources (like TBAF) or acids.[12][13] The resulting waste stream will contain silicon byproducts (silanols and siloxanes) and the deprotecting agent. This entire mixture must be disposed of as hazardous waste.
-
Final Disposal: All waste must be disposed of via an approved waste disposal plant or licensed hazardous waste management company.[1] Do not discharge to any sewer or drain.[1][14]
-
Empty Containers: Empty containers may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.[14] Always follow your institution's specific guidelines for empty container disposal.
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon understanding the chemical's nature and the logic behind each step.
References
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
-
Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
-
SPARROW. (2025, June 19). What are the safety precautions when handling azetidine?. Retrieved from [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
- Apollo Scientific. (2023, July 5). Azetidine hydrochloride Safety Data Sheet.
-
Vandeputte. (2023, September 1). How to protect yourself when handling silicon?. Retrieved from [Link]
-
Methyl Hydrogen Silicone Fluid Factory-Biyuan. (n.d.). What PPE is required when handling MH Silicone Fluid?. Retrieved from [Link]
-
PubChem. (n.d.). 3-((tert-Butyldimethylsilanyl)oxy)azetidine. Retrieved from [Link]
- Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
- Fisher Scientific. (2023, October 6). Azetidine hydrochloride Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 3-(4-Tert-butylphenyl)azetidine Safety Data Sheet.
-
ChemBK. (n.d.). 3-[(tert-butyldimethylsilyl)oxy]azetidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- TCI Chemicals. (2025, March 28). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine Safety Data Sheet.
- Unknown Source. (n.d.). Chemical Waste Name or Mixtures.
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]
- Unknown Source. (n.d.). Hazardous Waste Disposal.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
- Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
-
Chem-Station Int. Ed. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
-
University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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- 4. jnsparrowchemical.com [jnsparrowchemical.com]
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- 8. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
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- 10. aksci.com [aksci.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
